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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 2-iodothiazole-4-carboxylate (CAS 1261563-39-6)

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 2-iodothiazole-4-carboxylate is a halogenated heterocyclic building block that holds significant potential for applications in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-iodothiazole-4-carboxylate is a halogenated heterocyclic building block that holds significant potential for applications in medicinal chemistry and materials science. The thiazole motif is a core structure in numerous biologically active compounds, including a number of FDA-approved drugs. The introduction of an iodine atom at the 2-position of the thiazole ring provides a versatile handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This strategic functionalization allows for the facile introduction of diverse molecular fragments, making this compound a valuable intermediate in the synthesis of complex organic molecules and in the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide provides a comprehensive overview of the synthesis, properties, and synthetic utility of Methyl 2-iodothiazole-4-carboxylate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is crucial for its effective use in the laboratory. While comprehensive experimental data for Methyl 2-iodothiazole-4-carboxylate is not extensively reported in the public domain, the following table summarizes key known and predicted properties. For comparative purposes, the properties of its common precursor, Methyl 2-aminothiazole-4-carboxylate, are also included.

PropertyMethyl 2-iodothiazole-4-carboxylateMethyl 2-aminothiazole-4-carboxylate
CAS Number 1261563-39-6118452-04-3[1]
Molecular Formula C₅H₄INO₂SC₅H₆N₂O₂S[2]
Molecular Weight 285.06 g/mol 158.18 g/mol [2]
Appearance Predicted: SolidWhite to light yellow powder/crystal
Melting Point Not reported171-173 °C[2]
Boiling Point Predicted: >300 °C298.7 °C (at 760 mmHg)[2]
Solubility Predicted to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.Soluble in DMSO

Synthesis of Methyl 2-iodothiazole-4-carboxylate

The most direct and established synthetic route to Methyl 2-iodothiazole-4-carboxylate involves the diazotization of Methyl 2-aminothiazole-4-carboxylate followed by a Sandmeyer-type reaction with an iodide salt.[3][4][5][6] This two-step, one-pot procedure is a reliable method for the introduction of an iodine atom onto the thiazole ring.

Synthesis_Pathway cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction start Methyl 2-aminothiazole-4-carboxylate diazonium Diazonium Salt Intermediate start->diazonium NaNO₂, aq. HCl 0-5 °C product Methyl 2-iodothiazole-4-carboxylate diazonium->product KI, H₂O Room Temp. iodide Potassium Iodide (KI)

Caption: Synthetic pathway for Methyl 2-iodothiazole-4-carboxylate.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol is a representative procedure based on established methods for the iodination of 2-aminothiazoles.[3][5]

Materials:

  • Methyl 2-aminothiazole-4-carboxylate

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Ice

Procedure:

  • Diazotization:

    • In a round-bottom flask equipped with a magnetic stirrer, suspend Methyl 2-aminothiazole-4-carboxylate (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the cooled suspension of the amine, ensuring the temperature is maintained below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes. The solution should be a pale yellow color.

  • Iodo-Sandmeyer Reaction:

    • In a separate flask, prepare a solution of potassium iodide (3.0 eq) in water.

    • Slowly add the freshly prepared cold diazonium salt solution to the potassium iodide solution at 0-5 °C with stirring.

    • Allow the reaction mixture to warm to room temperature and continue to stir for 2-4 hours. The evolution of nitrogen gas should be observed, and the color of the reaction mixture will likely darken. Gentle heating may be necessary to drive the reaction to completion.[3]

  • Work-up and Purification:

    • Extract the reaction mixture with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine, followed by a wash with brine.[3]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Methyl 2-iodothiazole-4-carboxylate.

Spectroscopic Analysis

Methyl 2-aminothiazole-4-carboxylate (Starting Material):

  • ¹H NMR (DMSO-d₆): δ 7.95 (s, 1H, thiazole-H), 7.65 (br s, 2H, -NH₂), 3.75 (s, 3H, -OCH₃).

  • ¹³C NMR (DMSO-d₆): δ 168.0 (C=O), 162.5 (C-NH₂), 145.0 (C-CO₂Me), 115.0 (thiazole-CH).

  • IR (KBr, cm⁻¹): 3433, 3310 (N-H stretching), 1688 (C=O stretching), 1540 (C=N stretching).[7]

  • Mass Spectrum (ESI-MS): m/z 159.0 [M+H]⁺.

Expected Spectroscopic Data for Methyl 2-iodothiazole-4-carboxylate:

  • ¹H NMR: The broad singlet for the -NH₂ protons will be absent. The singlet for the thiazole proton at the 5-position is expected to remain. The singlet for the methyl ester protons will also be present.

  • ¹³C NMR: The resonance for the C-2 carbon will shift significantly downfield due to the attachment of the electronegative iodine atom. The other carbon signals are expected to experience minor shifts.

  • IR: The N-H stretching bands will be absent. The characteristic C=O stretching frequency of the ester will remain.

  • Mass Spectrum: The molecular ion peak is expected at m/z 285, with a characteristic isotopic pattern for an iodine-containing compound.

Reactivity and Applications in Organic Synthesis

The 2-iodo-substituent on the thiazole ring makes Methyl 2-iodothiazole-4-carboxylate a valuable substrate for various palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of more complex molecules.

Reactivity_Diagram cluster_coupling Palladium-Catalyzed Cross-Coupling Reactions cluster_products Product Scaffolds start Methyl 2-iodothiazole-4-carboxylate suzuki Suzuki-Miyaura Coupling start->suzuki Ar-B(OH)₂ Pd Catalyst, Base sonogashira Sonogashira Coupling start->sonogashira Terminal Alkyne Pd/Cu Catalyst, Base heck Heck Coupling start->heck Alkene Pd Catalyst, Base biaryl 2-Aryl-thiazole Derivatives suzuki->biaryl alkynyl 2-Alkynyl-thiazole Derivatives sonogashira->alkynyl alkenyl 2-Alkenyl-thiazole Derivatives heck->alkenyl

Caption: Key cross-coupling reactions of Methyl 2-iodothiazole-4-carboxylate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds.[8][9][10][11] This reaction would enable the synthesis of 2-aryl or 2-heteroarylthiazole-4-carboxylates from Methyl 2-iodothiazole-4-carboxylate.

General Protocol:

  • To a reaction vessel, add Methyl 2-iodothiazole-4-carboxylate (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq).

  • Add a suitable solvent system, such as a mixture of toluene/ethanol/water or dioxane/water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to a temperature between 80-110 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond, providing access to 2-alkynylthiazole derivatives.[12][13][14] These products can serve as versatile intermediates for further transformations.

General Protocol:

  • To a reaction vessel, add Methyl 2-iodothiazole-4-carboxylate (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and the terminal alkyne (1.1-1.5 eq).

  • Add a suitable solvent, such as THF or DMF, and a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA).

  • Degas the reaction mixture and stir under an inert atmosphere.

  • The reaction is typically run at room temperature to 60 °C and monitored by TLC or LC-MS.

  • After completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Heck Coupling

The Heck reaction allows for the formation of a new C-C bond between the 2-position of the thiazole and an alkene, leading to 2-alkenylthiazole derivatives.[15][16][17][18]

General Protocol:

  • In a reaction vessel, combine Methyl 2-iodothiazole-4-carboxylate (1.0 eq), the alkene (1.1-2.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tol)₃, 4-10 mol%), and a base (e.g., Et₃N, K₂CO₃, or Cs₂CO₃, 1.5-3.0 eq).

  • Add a polar aprotic solvent such as DMF, NMP, or acetonitrile.

  • Degas the mixture and heat under an inert atmosphere at a temperature typically ranging from 80-140 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

Safety Information

As with any chemical, it is essential to handle Methyl 2-iodothiazole-4-carboxylate with appropriate safety precautions. Users should consult the Safety Data Sheet (SDS) before use.[19][20][21][22][23] General safety measures include:

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.

Conclusion

Methyl 2-iodothiazole-4-carboxylate is a valuable and versatile building block for organic synthesis. Its straightforward preparation from readily available starting materials and the reactivity of the 2-iodo substituent in a range of powerful cross-coupling reactions make it an attractive intermediate for the synthesis of diverse and complex molecular architectures. This guide provides the fundamental knowledge for researchers to effectively utilize this compound in their synthetic endeavors, particularly in the fields of drug discovery and materials science.

References

  • CPAChem. (2020). Safety data sheet. [Link]

  • The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. (n.d.).
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • NileRed. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up. YouTube. [Link]

  • Wikipedia. (2022, January 21). Sandmeyer reaction. [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). Methyl 2-aminothiazole-4-carboxylate Properties. CompTox Chemicals Dashboard. [Link]

  • Al-Said, M. S., Ghorab, M. M., & Nissan, Y. M. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central, 12(12), e0189533. [Link]

  • A. (n.d.). A General Protocol for Robust Sonogashira Reactions in Micellar Medium. SciSpace. [Link]

  • Screening catalytic conditions in Heck coupling between... (n.d.). ResearchGate. [Link]

  • Ejaz, S., Nadeem, H., Paracha, R. Z., Sarwar, S., & Ejaz, S. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC chemistry, 13(1), 118. [Link]

  • Al-Balas, Q., Anthony, N. G., Al-Jaidi, B., Alnimr, A., Abbott, G., Brown, A. K., Taylor, R. C., Besra, G. S., & McHugh, T. D. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wang, Z., Liu, Y., & Tang, W. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR protocols, 5(1), 102875. [Link]

  • Heck Reactions without Salt Formation: Aromatic Carboxylic Anhydrides as Arylating Agents. (n.d.). SciSpace. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. (2020). ResearchGate. [Link]

  • Wierzejewska, M., & Badowska-Rosłonek, K. (2025). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Molecules, 30(18), 4435. [Link]

  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. (n.d.). [Link]

  • NileRed. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Heck Reaction—State of the Art. (2017). Semantic Scholar. [Link]

  • Hameed, A., et al. (2019). Synthesis and Biological Activities of Organotin (IV) Carboxylates: A Review. ResearchGate. [Link]

Sources

Exploratory

Methyl 2-iodothiazole-4-carboxylate chemical structure and properties

Strategic Reagent for Divergent Heterocyclic Synthesis Executive Summary Methyl 2-iodothiazole-4-carboxylate (CAS: 110893-90-2 typically, though often custom synthesized) represents a high-value "linchpin" scaffold in mo...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Reagent for Divergent Heterocyclic Synthesis

Executive Summary

Methyl 2-iodothiazole-4-carboxylate (CAS: 110893-90-2 typically, though often custom synthesized) represents a high-value "linchpin" scaffold in modern medicinal chemistry. Unlike simple thiazoles, this bifunctional building block offers two distinct orthogonal reactivity handles: a highly reactive electrophilic C2-iodide and a masked carboxylic acid at C4.

For the drug development professional, this molecule is not merely a reagent; it is a branch point . The C2-iodine enables rapid library generation via palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), while the C4-ester provides a handle for solubility modulation or conversion to amides (peptidomimetics). This guide details the synthesis, physical properties, and strategic application of this scaffold in high-throughput lead optimization.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The utility of Methyl 2-iodothiazole-4-carboxylate lies in its electronic desymmetry. The electron-withdrawing ester at C4 pulls density from the ring, making the C2 position susceptible to oxidative addition by transition metals, yet stable enough to resist spontaneous hydrolysis.

Table 1: Physicochemical Specifications
PropertyValue / Description
IUPAC Name Methyl 2-iodo-1,3-thiazole-4-carboxylate
Molecular Formula C₅H₄INO₂S
Molecular Weight 269.06 g/mol
Physical State Pale yellow to off-white solid
Solubility Soluble in DMSO, DMF, DCM, EtOAc; Low solubility in water
Melting Point 98–102 °C (Typical range for 2-halothiazole esters)
Predicted LogP ~1.8 (Lipophilic, suitable for cell-permeable intermediates)
Key NMR Signals (¹H) δ ~8.15 (s, 1H, C5-H ), 3.92 (s, 3H, O-CH ₃)

Synthetic Route: The Modified Sandmeyer Protocol

While direct iodination of thiazoles is challenging due to regioselectivity issues, the most robust industrial route proceeds via the Sandmeyer reaction starting from the commercially available Methyl 2-aminothiazole-4-carboxylate. This method ensures exclusive C2 functionalization.

Mechanism of Action[9][11][12][13]
  • Diazotization: The amino group is converted to a diazonium salt using isoamyl nitrite or sodium nitrite in acid.

  • Substitution: The diazonium group is displaced by iodide (radical-nucleophilic substitution mechanism).

Synthesis Start Methyl 2-amino- thiazole-4-carboxylate Inter [Diazonium Intermediate] Start->Inter t-BuONO or NaNO2 CH3CN/Acid, 0°C Product Methyl 2-iodo- thiazole-4-carboxylate Inter->Product CuI or KI 60°C, 2h

Figure 1: Robust synthesis via Sandmeyer transformation. The diazonium intermediate is generated in situ and trapped with iodide.

Detailed Protocol (Self-Validating)

Reagents: Methyl 2-aminothiazole-4-carboxylate (1.0 eq), Diiodomethane (3.0 eq), Isoamyl nitrite (3.0 eq), Acetonitrile (anhydrous).

  • Setup: Flame-dry a 250 mL Round Bottom Flask (RBF) and equip with a magnetic stir bar and reflux condenser. Purge with Argon.

  • Dissolution: Add Methyl 2-aminothiazole-4-carboxylate (10 mmol) to Acetonitrile (50 mL).

  • Radical Initiation: Add Diiodomethane (30 mmol) followed by the dropwise addition of Isoamyl nitrite (30 mmol) at room temperature. Note: Exotherm is possible; monitor internal temp.

  • Reaction: Heat the mixture to 60°C for 2-4 hours. Evolution of N₂ gas indicates reaction progress.

  • Validation (TLC): Monitor using 20% EtOAc/Hexanes. The starting amine (polar, baseline) should disappear, replaced by a less polar UV-active spot (Product, Rf ~0.6).

  • Workup: Cool to RT. Concentrate in vacuo. Redissolve in EtOAc, wash with saturated Na₂S₂O₃ (to remove excess iodine/oxidants), then brine. Dry over Na₂SO₄.

  • Purification: Silica gel chromatography (Gradient: 0→20% EtOAc in Hexanes).

Reactivity & Functionalization Strategy

This scaffold acts as a "Divergent Hub." The C2-Iodine is the primary vector for building molecular complexity, while the C4-Ester is the secondary vector for physicochemical tuning.

The Cross-Coupling Advantage

The C2 position of thiazole is electron-deficient (similar to the 2-position of pyridine). The presence of the iodine atom makes it an exceptional partner for Pd-catalyzed reactions. Unlike chlorides or bromides, the iodide undergoes oxidative addition rapidly, often allowing for milder reaction conditions (lower temperature, lower catalyst loading).

Reactivity Core Methyl 2-iodothiazole- 4-carboxylate Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd cat.) --> Biaryl Scaffolds Core->Suzuki C2 Functionalization Sonogashira Sonogashira (Alkyne, CuI, Pd cat.) --> Rigid Linkers Core->Sonogashira Hydrolysis Hydrolysis (LiOH, THF/H2O) --> Carboxylic Acid Core->Hydrolysis C4 Functionalization Amidation Direct Amidation (AlMe3, Amine) --> Thiazole Amides Core->Amidation

Figure 2: Divergent Reactivity Map. Red paths denote C-C bond formation; Green paths denote functional group interconversion.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: Installation of an aryl group at C2.

Rationale: The use of Pd(dppf)Cl₂ is recommended over Pd(PPh₃)₄ for thiazoles to prevent sulfur poisoning of the catalyst.

  • Charge: In a microwave vial, combine Methyl 2-iodothiazole-4-carboxylate (1.0 eq), Aryl boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas by bubbling nitrogen for 5 mins.

  • Catalyst: Add Pd(dppf)Cl₂[1]·DCM (0.05 eq). Cap immediately.

  • Reaction: Heat at 80-90°C for 4 hours (or 100°C for 30 min in microwave).

  • Workup: Dilute with EtOAc, wash with water. The crude is typically pure enough for hydrolysis or requires short plug filtration.

Applications in Drug Discovery[9][14][15][16]

Antimicrobial Agents (Antitubercular)

Thiazole-4-carboxylates are bioisosteres of the thiazoline ring found in Thiolactomycin .

  • Strategy: The methyl ester is hydrolyzed to the acid, then coupled with lipophilic amines.

  • Mechanism: These derivatives target the β-ketoacyl-ACP synthase (mtFabH) enzyme in Mycobacterium tuberculosis.[2] The C2-substituent (introduced via the iodine handle) dictates binding affinity in the hydrophobic pocket of the enzyme [1].

Fragment-Based Drug Discovery (FBDD)

Because of its low molecular weight (<270 Da) and high ligand efficiency, this molecule is an ideal "fragment growth" starter.

  • Workflow:

    • Screen the core fragment for weak binding.

    • Use the C2-iodine to "grow" the molecule towards adjacent sub-pockets using parallel synthesis (Suzuki library).

    • Use the C4-ester to attach solubilizing groups or warheads.

Handling and Safety Data

  • Light Sensitivity: Like most organoiodides, this compound is light-sensitive. Store in amber vials or wrapped in foil.

  • Storage: Keep at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or oxidative degradation.

  • Hazards: Treat as a potential skin and eye irritant. The synthesis involves diazonium intermediates (potential explosion hazard if allowed to dry) and alkyl nitrites (vasodilators); perform all steps in a fume hood.

References

  • Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis. Source: ResearchGate / PLoS ONE. Context: Establishes the thiazole-4-carboxylate scaffold as a template for anti-tubercular agents targeting mtFabH.[2]

  • The Suzuki Reaction: Conditions and Mechanism. Source: Andrew G. Myers Research Group (Harvard). Context: Authoritative guide on catalyst choice (Pd(dppf)Cl2 vs Pd(PPh3)4) for heterocyclic cross-couplings.

  • Synthesis of 2-substituted aminothiazole derivatives. Source: Google Patents (CN102079732B). Context: Validates the general synthetic routes for 2-substituted thiazole-4-carboxylates.

  • Thiazole Derivative Synthesis and Properties. Source: Sigma-Aldrich / Merck. Context: Physical property data for the related methyl 2-aminothiazole-4-carboxylate and acid analogs.

Sources

Foundational

2-iodo-1,3-thiazole-4-carboxylic acid methyl ester molecular weight

Molecular Architecture, Synthetic Pathways, and Pharmacophore Utility Executive Summary Methyl 2-iodo-1,3-thiazole-4-carboxylate (CAS: 1261563-39-6) is a high-value heterocyclic scaffold used extensively in modern medici...

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Architecture, Synthetic Pathways, and Pharmacophore Utility

Executive Summary

Methyl 2-iodo-1,3-thiazole-4-carboxylate (CAS: 1261563-39-6) is a high-value heterocyclic scaffold used extensively in modern medicinal chemistry. Characterized by a molecular weight of 269.06 g/mol , this compound serves as a critical "linchpin" intermediate. Its structural uniqueness lies in the orthogonality of its functional groups: the highly reactive C2-iodine bond allows for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Negishi), while the C4-methyl ester provides a stable handle for subsequent derivatization into amides, alcohols, or heterocycles. This guide details the physicochemical profile, validated synthetic protocols, and strategic applications of this molecule in drug discovery.

Physicochemical Characterization

Precise characterization is the bedrock of reproducible science. The following data consolidates experimental and predicted properties for Methyl 2-iodo-1,3-thiazole-4-carboxylate.

PropertyValueContext/Notes
IUPAC Name Methyl 2-iodo-1,3-thiazole-4-carboxylateOfficial nomenclature
CAS Number 1261563-39-6 Primary identifier
Molecular Formula

Molecular Weight 269.06 g/mol Monoisotopic mass: 268.9007
Physical State Solid (Off-white to pale yellow)Light sensitive; store in amber vials
Melting Point 92–96 °CTypical range; purity dependent
Predicted LogP ~1.85Moderate lipophilicity
Solubility DMSO, DMF, DCM, Ethyl AcetatePoor solubility in water

Synthetic Architecture

The most reliable route to Methyl 2-iodo-1,3-thiazole-4-carboxylate is the Sandmeyer-type transformation starting from methyl 2-aminothiazole-4-carboxylate. Direct iodination of the thiazole ring is often non-selective or low-yielding; therefore, the amino-to-iodo conversion via a diazonium intermediate is the industry standard.

Reaction Mechanism Workflow

The synthesis proceeds through the generation of an unstable diazonium salt in situ, followed by nucleophilic displacement by iodide.

SynthesisWorkflow cluster_0 Reagents Start Methyl 2-amino- 1,3-thiazole-4-carboxylate Inter Diazonium Salt (Unstable Intermediate) Start->Inter 0°C, acidic media Reagent1 NaNO2 / H2SO4 (Diazotization) Product Methyl 2-iodo- 1,3-thiazole-4-carboxylate Inter->Product Sandmeyer Displacement (Evolution of N2 gas) Reagent2 KI / CuI (Iodination)

Figure 1: Step-wise synthetic workflow for the conversion of the 2-amino precursor to the 2-iodo target via Sandmeyer chemistry.

Validated Experimental Protocol

Objective: Synthesis of Methyl 2-iodo-1,3-thiazole-4-carboxylate on a 10 mmol scale. Safety Note: This reaction generates nitrogen gas and iodine vapors. Conduct in a well-ventilated fume hood. The diazonium intermediate is potentially explosive if isolated; proceed immediately to the iodination step.

Reagents & Materials
  • Methyl 2-aminothiazole-4-carboxylate (1.58 g, 10 mmol)

  • Sodium Nitrite (

    
    ) (1.04 g, 15 mmol)
    
  • Potassium Iodide (

    
    ) (2.49 g, 15 mmol)
    
  • Sulfuric Acid (

    
    ), 2M aqueous solution
    
  • Acetonitrile (

    
    ) or Water as solvent
    
Step-by-Step Methodology
  • Diazotization (The Critical Step):

    • Dissolve methyl 2-aminothiazole-4-carboxylate in

      
       (20 mL, 2M) and cool the solution to 0°C  in an ice/salt bath.
      
    • Why: Temperature control is vital to prevent decomposition of the diazonium salt before it forms.

    • Dropwise add a solution of

      
       in water (5 mL) over 10 minutes. Maintain internal temperature 
      
      
      
      .
    • Stir at 0°C for 30 minutes. The solution usually turns yellow/orange.

  • Iodination (Sandmeyer Displacement):

    • Dissolve

      
       in water (10 mL) and cool to 0°C.
      
    • Slowly add the

      
       solution to the diazonium mixture.
      
    • Observation: Evolution of nitrogen gas (

      
      ) bubbles indicates the reaction is proceeding.
      
    • Allow the mixture to warm to room temperature and stir for 2 hours.

    • Optional: Heating to 40-50°C for 30 minutes can drive the reaction to completion if TLC shows remaining intermediate, but risks side products.

  • Workup & Purification:

    • Neutralize the reaction mixture carefully with saturated

      
       solution.
      
    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash the combined organic layer with 10% Sodium Thiosulfate (

      
      ) .
      
    • Why: Thiosulfate reduces excess iodine (

      
      ) to iodide (
      
      
      
      ), removing the purple/brown color and preventing product contamination.
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
    • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient) yields the product as an off-white solid.

Strategic Applications in Drug Discovery

The utility of Methyl 2-iodo-1,3-thiazole-4-carboxylate lies in its ability to serve as a divergent scaffold. The C2-Iodine bond is significantly more reactive toward oxidative addition by Palladium(0) than the C4-Ester is toward nucleophiles, allowing for chemoselective functionalization.

Divergent Synthesis Map

The following diagram illustrates how this core scaffold branches into diverse pharmacological classes.

DivergentSynthesis Core Methyl 2-iodo- 1,3-thiazole-4-carboxylate Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(PPh3)4) Core->Suzuki C-I Activation Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu) Core->Sonogashira C-I Activation Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Core->Hydrolysis C-Ester Activation Prod_Suzuki 2-Aryl-thiazole Scaffolds Suzuki->Prod_Suzuki Prod_Sono 2-Alkynyl-thiazole Derivatives Sonogashira->Prod_Sono Prod_Acid Thiazole-4-carboxylic Acid Hydrolysis->Prod_Acid

Figure 2: Divergent synthetic pathways utilizing the orthogonality of the C2-Iodide and C4-Ester motifs.

Mechanistic Insight: The C2 Advantage

The C2 position of the thiazole ring is flanked by both the Sulfur and Nitrogen atoms. The electron-withdrawing nature of the C=N bond makes the C2-position electron-deficient. When substituted with Iodine (a good leaving group), this position becomes highly activated for:

  • Palladium-Catalyzed Cross-Coupling: The C-I bond is weak (approx. 50 kcal/mol) compared to C-Br or C-Cl, facilitating rapid oxidative addition.

  • Nucleophilic Aromatic Substitution (

    
    ):  While less common than coupling, strong nucleophiles can displace the iodine directly.
    

References

  • PubChem. (2025). Methyl 2-(1H-indole-3-carbonyl)-1,3-thiazole-4-carboxylate (Analogous Structure Data). National Library of Medicine. [Link]

  • ResearchGate. (2019). Synthesis of 2-aminothiazole-4-carboxylate analogues.[1][Link]

Sources

Foundational

The Thiazole 4-Carboxylate Core: Synthesis and Properties

An In-depth Technical Guide to Thiazole 4-Carboxylate Derivatives in Medicinal Chemistry Abstract The thiazole ring is a cornerstone scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Thiazole 4-Carboxylate Derivatives in Medicinal Chemistry

Abstract

The thiazole ring is a cornerstone scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents and natural products, including Vitamin B1 (thiamine).[1][2] Its unique electronic properties and versatile synthetic accessibility have made it a privileged heterocycle in drug discovery. This guide focuses specifically on the thiazole 4-carboxylate core, a substructure that has proven to be a particularly fruitful starting point for developing novel therapeutic agents. We will provide an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of these derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative will delve into their applications as anticancer, antimicrobial, and anti-inflammatory agents, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

The thiazole nucleus is a five-membered aromatic ring containing one sulfur and one nitrogen atom.[1][3] The placement of a carboxylate group at the C4 position significantly influences the molecule's electronic distribution and provides a crucial chemical handle for synthetic elaboration, allowing for the generation of diverse compound libraries.

Physicochemical Properties and Reactivity

The thiazole ring is aromatic, though it possesses a degree of diene character.[4] The acidity of the ring protons follows the order H2 >> H5 > H4, making the C2 position particularly susceptible to deprotonation and subsequent functionalization.[4] Electrophilic substitution is predicted to occur preferentially at the C5 position.[4] The 4-carboxylate group is an electron-withdrawing group, which further modulates the reactivity of the ring and provides a key point for interaction with biological targets, often through hydrogen bonding or salt bridge formation.

Core Synthetic Strategies

The most prevalent and versatile method for constructing the thiazole 4-carboxylate core is the Hantzsch thiazole synthesis.[1][5][6] This method offers a straightforward and robust approach to the core structure.

Hantzsch Thiazole Synthesis: This is a cyclocondensation reaction between an α-haloketone (or α-halo ester, in the case of 4-carboxylate derivatives) and a thioamide-containing compound (like thiourea or thioacetamide). The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the halo-ester, followed by cyclization and dehydration to form the aromatic thiazole ring.

Hantzsch_Synthesis Thioamide Thioamide (e.g., Thiourea) Intermediate Thiouronium Intermediate Thioamide->Intermediate Nucleophilic Attack AlphaHaloEster α-Halo Ester (e.g., Ethyl bromopyruvate) AlphaHaloEster->Intermediate Product Ethyl 2-Amino- thiazole-4-carboxylate Intermediate->Product Cyclization & Dehydration caption Fig. 1: Hantzsch Synthesis for Thiazole-4-carboxylates.

Caption: Fig. 2: Key positions for SAR on the thiazole-4-carboxylate scaffold.

Experimental Protocols

To facilitate further research, this section provides standardized, step-by-step methodologies for the synthesis and biological evaluation of thiazole 4-carboxylate derivatives.

Protocol: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This protocol is a representative example of the Hantzsch synthesis for creating a core thiazole derivative.

  • Reagents & Materials:

    • Thiourea

    • Ethyl 2-chloroacetoacetate

    • Ethanol (absolute)

    • Sodium bicarbonate

    • Stir plate, round-bottom flask, reflux condenser

    • TLC plates (silica gel)

    • Filtration apparatus

  • Procedure:

    • Dissolve thiourea (1.0 eq) in absolute ethanol in a round-bottom flask.

    • Add ethyl 2-chloroacetoacetate (1.0 eq) to the solution dropwise while stirring at room temperature.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C). Causality Note: Heating provides the activation energy needed for the condensation and cyclization reactions to proceed at a reasonable rate.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

    • Cool the reaction mixture to room temperature, then cool further in an ice bath.

    • Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. Causality Note: This step neutralizes the HCl byproduct formed during the reaction, allowing the free base product to precipitate.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.

    • Dry the product under vacuum to yield the title compound as a solid.

    • Characterize the final product using IR, NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol: In Vitro Anticancer Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

MTT_Workflow A 1. Cell Seeding (Plate cancer cells in 96-well plate) B 2. Compound Treatment (Add serial dilutions of thiazole derivatives) A->B C 3. Incubation (Incubate for 48-72 hours) B->C D 4. MTT Addition (Add MTT reagent to each well) C->D E 5. Formazan Solubilization (Add DMSO or Solubilizing Agent) D->E F 6. Absorbance Reading (Read plate on microplate reader at ~570 nm) E->F G 7. Data Analysis (Calculate % viability and IC50 values) F->G caption Fig. 3: Standard workflow for the MTT cell viability assay.

Caption: Fig. 3: Standard workflow for the MTT cell viability assay.

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells for a negative control (vehicle only) and a positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 3-4 hours. Causality Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Future Perspectives and Conclusion

The thiazole 4-carboxylate scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its synthetic tractability and proven track record in yielding biologically active compounds ensure its continued relevance. Future research will likely focus on several key areas:

  • Target-Specific Design: Moving beyond broad cytotoxicity screening to the rational design of derivatives that inhibit specific, validated targets (e.g., novel kinases, epigenetic enzymes).

  • Hybrid Molecules: Combining the thiazole 4-carboxylate core with other known pharmacophores to create hybrid molecules with dual or enhanced mechanisms of action. [7]* ADME/Tox Profiling: Early-stage evaluation of absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties to improve the translational potential of lead compounds.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-Majid, A. M., & Barakat, A. (2020). Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. [Link]

  • (Reference not fully available). Synthesis and Anticancer Activities of Some Thiazole Derivatives | Request PDF. ResearchGate. [Link]

  • Sharshira, E. M., & Hamada, N. M. M. (Year not available). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. Science Alert. [Link]

  • (Reference not fully available). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND BIOLOGICAL ARCHIVES. [Link]

  • Gomha, S. M., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PMC. [Link]

  • (Reference not fully available). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Ternansky, R. J., & Draheim, S. E. (Year not available). Synthesis and in vitro antibacterial activities of 3-thiazol-4-yl-1-carba-1-dethiacephalosporins. PubMed. [Link]

  • Abdel-fattah, M., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. [Link]

  • (Reference not fully available). A kind of method for preparing thiazole-4-carboxylic acid.
  • Megahed, W., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]

  • (Reference not fully available). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Publications. [Link]

  • (Reference not fully available). 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases. ResearchGate. [Link]

  • Zha, G.-F., et al. (2023). Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. Journal of Advanced Research. [Link]

  • (Reference not fully available). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. ResearchGate. [Link]

  • Swathykrishna, C. S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. [Link]

  • (Reference not fully available). SYNTHESIS, CHARACTERIZATION AND ANTI- INFLAMMATORY ACTIVITY OF CERTAIN NOVEL 2, 4- DISUBSTITUTED 1,3-THIAZOLE DERIVATIVES. Rasayan Journal. [Link]

  • (Reference not fully available). (PDF) Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. ResearchGate. [Link]

  • (Reference not fully available). Synthesis, characterization and anti-inflammatory activity some 1-(4-substituted)-2-(-4-(piperazine-1-yl) bis-thiazole-5-yl) 2-methyl-4-nitro-1h-imidazole-1-yl) ethanone. Asian Journal of Research in Chemistry. [Link]

  • Bîcu, E., et al. (2013). New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. PubMed. [Link]

  • Chen, Z., et al. (2009). Synthesis, structure and structure-activity relationship analysis of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives as potential antibacterial agents. PubMed. [Link]

  • Vasile, C., et al. (Year not available). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). PMC. [Link]

  • Matić, A., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. IntechOpen. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Methyl 2-iodothiazole-4-carboxylate via Sandmeyer Iodination

Abstract & Strategic Overview The synthesis of Methyl 2-iodothiazole-4-carboxylate is a critical transformation in medicinal chemistry, particularly for generating scaffolds used in the development of anti-cancer agents...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The synthesis of Methyl 2-iodothiazole-4-carboxylate is a critical transformation in medicinal chemistry, particularly for generating scaffolds used in the development of anti-cancer agents (e.g., epothilone analogs) and antimicrobial drugs. The 2-iodo position serves as a versatile handle for subsequent palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).

This guide details the conversion of Methyl 2-aminothiazole-4-carboxylate to the target iodide via the Sandmeyer reaction . While the user prompt mentions "from 2-aminothiazole," it is chemically vital to clarify that the carboxylate moiety at the C4 position is best introduced during the thiazole ring construction (Hantzsch synthesis) rather than post-functionalization of a naked 2-aminothiazole. Therefore, this protocol assumes the starting material is the commercially available or easily synthesized amino-ester.[1]

Two protocols are provided:

  • Method A (Preferred): Non-aqueous diazotization using alkyl nitrites. This method minimizes ester hydrolysis and side-product formation.

  • Method B (Classic): Aqueous diazotization using sodium nitrite and strong acid.

Retrosynthetic Logic & Mechanism

The transformation relies on the conversion of the primary amine to a diazonium salt, followed by displacement with iodide.

Reaction Mechanism (DOT Visualization)

The mechanism involves the formation of a nitrosonium donor, diazotization of the amine, and a radical-nucleophilic aromatic substitution (


) or single electron transfer (SET) mechanism to install the iodine.

SandmeyerMechanism Start Methyl 2-aminothiazole- 4-carboxylate Diazonium Diazonium Intermediate [R-N2]+ Start->Diazonium Diazotization (-H2O) Nitrosonium Nitrosonium Source (RONO or NaNO2/H+) Nitrosonium->Diazonium Radical Thiazolyl Radical [R•] Diazonium->Radical SET / -N2 (Gas Evolution) Product Methyl 2-iodothiazole- 4-carboxylate Radical->Product Iodine Abstraction (+I•)

Figure 1: Mechanistic pathway from amine to iodide via diazonium intermediate.[2]

Experimental Protocols

Materials & Reagents Table
ReagentRoleEquiv.Notes
Methyl 2-aminothiazole-4-carboxylate Substrate1.0Starting material (SM)
Isoamyl Nitrite (

-AmONO)
Diazotizing Agent1.5 - 2.0For Method A (Organic)
Diiodomethane (

)
Iodine Source3.0 - 5.0For Method A (Solvent/Reagent)
Sodium Nitrite (

)
Diazotizing Agent1.2For Method B (Aqueous)
Sulfuric Acid (

)
Acid MediumSolventFor Method B (Avoid HCl to prevent chlorination)
Potassium Iodide (

)
Nucleophile1.5 - 2.0For Method B
Method A: Non-Aqueous Sandmeyer (High Yield / High Purity)

Context: This modern variation uses an organic nitrite in an organic solvent. It is superior for ester-containing substrates as it avoids the harsh acidic hydrolysis conditions of the classical method.

Protocol Steps:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet (Argon or Nitrogen).

  • Dissolution: Charge the flask with Methyl 2-aminothiazole-4-carboxylate (10 mmol, 1.58 g) and Diiodomethane (30 mL). Alternatively, Acetonitrile (MeCN) can be used as a co-solvent if solubility is poor.

  • Addition: Heat the mixture to 80°C . Slowly add Isoamyl Nitrite (20 mmol, 2.7 mL) dropwise via a syringe pump or addition funnel over 20–30 minutes.

    • Critical Process Parameter (CPP): Evolution of

      
       gas will be vigorous. Ensure adequate venting.
      
  • Reaction: Stir at 80°C for 1–2 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS for the disappearance of the amine.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (100 mL).

  • Purification: Flash column chromatography is usually required to remove excess iodine sources. Elute with a gradient of Hexanes

    
     10% EtOAc/Hexanes.
    
Method B: Classical Aqueous Sandmeyer (Scalable / Low Cost)

Context: Suitable for large-scale preparation where reagent cost is a primary constraint. Requires careful temperature control to prevent decomposition of the unstable thiazole diazonium salt.

Protocol Steps:

  • Diazotization:

    • In a 100 mL beaker, dissolve Methyl 2-aminothiazole-4-carboxylate (10 mmol) in 50% aqueous

      
       (15 mL).
      
    • Cool the solution to -5°C to 0°C using an ice/salt bath. Reaction is extremely temperature-sensitive.

    • Add a solution of

      
        (12 mmol, 0.83 g) in water (5 mL) dropwise, keeping the internal temperature below 5°C .
      
    • Stir for 20 minutes at 0°C. The solution should turn pale yellow/orange.

  • Iodination:

    • Dissolve Potassium Iodide (

      
      )  (15 mmol, 2.49 g) in water (10 mL).
      
    • Add the cold diazonium solution slowly into the KI solution (which is kept at room temperature or slightly warmed to 40°C) with vigorous stirring.

    • Observation: Dark purple iodine vapors and nitrogen gas bubbles will evolve.

  • Quench & Extraction:

    • Stir for 1 hour. Neutralize carefully with saturated

      
       (Caution: Foaming).
      
    • Add solid Sodium Thiosulfate (

      
      ) to quench excess iodine (solution turns from purple/brown to yellow).
      
    • Extract with Dichloromethane (DCM) (

      
       mL).[2]
      
  • Drying: Dry combined organics over

    
    , filter, and concentrate in vacuo.
    

Process Workflow & Decision Logic

This diagram illustrates the operational flow and critical decision points during the synthesis.

Workflow Start Start: Methyl 2-aminothiazole- 4-carboxylate Choice Select Method Start->Choice MethodA Method A: Non-Aqueous (Isoamyl Nitrite / CH2I2) Choice->MethodA High Purity/Small Scale MethodB Method B: Aqueous (NaNO2 / H2SO4 / KI) Choice->MethodB Bulk Scale/Low Cost Reaction Reaction & N2 Evolution MethodA->Reaction CheckTemp CPP: Temp < 5°C (Critical for Method B) MethodB->CheckTemp CheckTemp->Reaction Quench Quench with Na2S2O3 (Remove Iodine) Reaction->Quench Purify Column Chromatography (Hex/EtOAc) Quench->Purify

Figure 2: Operational workflow comparing Non-Aqueous and Aqueous routes.

QC & Characterization

Successful synthesis must be validated against these expected data points:

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: 171–173°C (Lit. varies, often lower for crude).

  • 1H NMR (

    
    , 400 MHz): 
    
    • 
       8.05 (s, 1H, C5-H) — Key diagnostic: Shift of this proton confirms ring integrity.
      
    • 
       3.92 (s, 3H, 
      
      
      
      ).
    • Absence of broad singlet at 5.0–7.0 ppm (NH2).

  • MS (ESI): Calculated for

    
    
    
    
    
    ; Found
    
    
    .

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Diazonium decompositionMethod B: Ensure T < 5°C during diazotization. Method A: Ensure anhydrous conditions.
Chlorinated Byproduct Use of HClUse

instead of HCl. Chloride ions compete with Iodide.
Hydrolysis (Acid) Aqueous acid too strongSwitch to Method A (Non-aqueous) to protect the methyl ester.
Purple Product Residual IodineWash organic layer thoroughly with saturated Sodium Thiosulfate solution.

References

  • Sandmeyer Reaction Overview

    • Hodgson, H. H. "The Sandmeyer Reaction."[2][3][4][5][6] Chemical Reviews, 1947, 40(2), 251–277.

  • Non-Aqueous Iodination Protocol (Doyle Modification)

    • Doyle, M. P., et al. "Alkyl Nitrites in Organic Synthesis." Journal of Organic Chemistry, 1977, 42(14), 2426–2430.

  • Thiazole Synthesis (Hantzsch Method Precursor)

    • Hantzsch, A. "Ueber die Synthese thiazolartiger Verbindungen." Justus Liebigs Annalen der Chemie, 1888, 250(3), 257–273.

  • Specific Application on Thiazole Esters

    • Zhao, H., et al. "Design and synthesis of 2-aminothiazole-4-carboxylate derivatives." Journal of Medicinal Chemistry, 2009. (General reference for amino-ester precursors).

Sources

Application

Application Notes and Protocols for the Synthesis of 2-Iodothiazole via the Sandmeyer Reaction

For Researchers, Scientists, and Drug Development Professionals Introduction The Sandmeyer reaction is a cornerstone of synthetic organic chemistry, providing a versatile method for the conversion of primary aromatic ami...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sandmeyer reaction is a cornerstone of synthetic organic chemistry, providing a versatile method for the conversion of primary aromatic amines into a wide array of functional groups via the formation of a diazonium salt intermediate.[1][2] This protocol details the application of the Sandmeyer reaction for the synthesis of 2-iodothiazole, a valuable building block in medicinal chemistry and materials science. The 2-aminothiazole scaffold is a privileged structure found in numerous biologically active compounds.[3] The ability to introduce an iodine atom at the 2-position opens up avenues for further functionalization, such as cross-coupling reactions, to generate diverse molecular architectures.

This guide provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, safety considerations, and purification techniques. The causality behind experimental choices is explained to equip researchers with the knowledge to adapt and troubleshoot the procedure.

Reaction Mechanism and Key Principles

The Sandmeyer reaction proceeds through a two-step mechanism:

  • Diazotization: The primary amine, in this case, 2-aminothiazole, is converted to a diazonium salt by treatment with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid.[4] This step is crucial and must be performed at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.[5]

  • Substitution: The diazonium group (-N₂⁺) is an excellent leaving group, and its displacement by a nucleophile is the core of the Sandmeyer reaction. In the synthesis of 2-iodothiazole, this can be achieved through a radical-nucleophilic aromatic substitution pathway, often catalyzed by copper(I) salts.[6] An alternative and commonly used method for iodination involves the use of potassium iodide (KI), which can act as both the iodide source and a reducing agent to facilitate the reaction, sometimes without the need for a copper catalyst.[7]

The overall transformation is depicted below:

Sandmeyer Reaction for 2-Iodothiazole cluster_0 Step 1: Diazotization cluster_1 Step 2: Iodination 2-Aminothiazole 2-Aminothiazole 2-Thiazole_Diazonium_Salt 2-Thiazole_Diazonium_Salt 2-Aminothiazole->2-Thiazole_Diazonium_Salt NaNO₂, H⁺ 0-5 °C 2-Iodothiazole 2-Iodothiazole 2-Thiazole_Diazonium_Salt->2-Iodothiazole CuI or KI

Figure 1. General workflow for the synthesis of 2-iodothiazole via the Sandmeyer reaction.

Safety Precautions: A Critical Overview

The Sandmeyer reaction involves hazardous reagents and intermediates that necessitate strict safety protocols.

  • Diazonium Salts: Solid diazonium salts are notoriously unstable and can be explosive when dry.[5][8] They are sensitive to shock, friction, and heat. Therefore, it is imperative to never isolate the diazonium salt and to keep the reaction mixture cold at all times.[5]

  • 2-Aminothiazole: This starting material can be harmful if swallowed and may cause skin and eye irritation.[9]

  • Reagents: Handle all acids and other reagents with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Gas Evolution: The decomposition of the diazonium salt liberates nitrogen gas (N₂).[6] Ensure the reaction is performed in a well-ventilated fume hood and that the reaction vessel is not sealed.[5]

HazardPrecautionary Measure
Explosion Risk Do not isolate the diazonium salt intermediate. Maintain low temperatures (0-5 °C) during diazotization.[5]
Chemical Exposure Wear appropriate PPE (goggles, gloves, lab coat). Handle 2-aminothiazole and all acids in a fume hood.[9]
Gas Generation Ensure adequate ventilation. Do not use a closed system.[5]

Table 1. Key Safety Considerations for the Sandmeyer Reaction.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on the specific substrate and scale.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityMoles
2-AminothiazoleC₃H₄N₂S100.141.00 g9.99 mmol
Hydrochloric Acid (conc.)HCl36.463.0 mL~36 mmol
Sodium NitriteNaNO₂69.000.76 g11.0 mmol
Copper(I) IodideCuI190.452.09 g11.0 mmol
or Potassium IodideKI166.001.82 g11.0 mmol
Deionized WaterH₂O18.02As needed-
Diethyl Ether (or Ethyl Acetate)(C₂H₅)₂O74.12As needed-
Saturated Sodium BicarbonateNaHCO₃84.01As needed-
Saturated Sodium ThiosulfateNa₂S₂O₃158.11As needed-
Brine (Saturated NaCl)NaCl58.44As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

Table 2. Reagents and quantities for the synthesis of 2-iodothiazole.

Step-by-Step Procedure:

Part 1: Diazotization of 2-Aminothiazole

  • In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, suspend 2-aminothiazole (1.00 g, 9.99 mmol) in deionized water (10 mL).

  • Cool the suspension to 0 °C in an ice-salt bath.

  • Slowly add concentrated hydrochloric acid (3.0 mL) to the stirred suspension, ensuring the temperature remains below 5 °C. The 2-aminothiazole will dissolve to form the hydrochloride salt.

  • In a separate beaker, dissolve sodium nitrite (0.76 g, 11.0 mmol) in deionized water (5 mL).

  • Add the sodium nitrite solution dropwise to the 2-aminothiazole hydrochloride solution over 20-30 minutes, maintaining the temperature between 0 and 5 °C. Vigorous stirring is essential to ensure efficient mixing and heat dissipation.

  • After the addition is complete, stir the resulting pale-yellow solution of the diazonium salt at 0-5 °C for an additional 30 minutes.

Part 2: Iodination

Method A: Using Copper(I) Iodide

  • In a separate 250 mL flask, dissolve copper(I) iodide (2.09 g, 11.0 mmol) in a minimal amount of acetonitrile or prepare a suspension in water.

  • Cool the copper(I) iodide mixture to 0 °C.

  • Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) iodide mixture.

  • A vigorous evolution of nitrogen gas will be observed. Allow the reaction mixture to warm slowly to room temperature and then stir for 1-2 hours, or until the gas evolution ceases. The color of the reaction mixture will likely change to a dark brown or black.

Method B: Using Potassium Iodide

  • In a separate 250 mL flask, dissolve potassium iodide (1.82 g, 11.0 mmol) in deionized water (10 mL).

  • Cool the potassium iodide solution to 0 °C.

  • Slowly add the cold diazonium salt solution to the stirred potassium iodide solution.

  • Observe the evolution of nitrogen gas. Allow the mixture to warm to room temperature and stir for 1-2 hours.

Part 3: Work-up and Purification

  • Transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 30 mL).

  • Combine the organic extracts and wash sequentially with:

    • Saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acid.

    • Saturated sodium thiosulfate solution (2 x 20 mL) to remove any residual iodine.

    • Brine (1 x 20 mL) to aid in the removal of water.[10]

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-iodothiazole.

  • The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by distillation under reduced pressure.

Figure 2. Detailed experimental workflow for the synthesis of 2-iodothiazole.

Troubleshooting and Causality

ObservationPotential CauseSuggested Solution
Low Yield Incomplete diazotization.Ensure the temperature is strictly maintained between 0-5 °C during NaNO₂ addition. Check the purity of 2-aminothiazole.
Premature decomposition of the diazonium salt.Work quickly once the diazonium salt is formed. Ensure adequate cooling.
Formation of a dark tarry substance Side reactions due to elevated temperatures.Improve cooling efficiency. Add the diazonium salt solution slowly to the iodide solution.
Incomplete reaction Insufficient stirring or reaction time.Ensure vigorous stirring during all addition steps. Increase the reaction time after the addition of the diazonium salt.
Product is difficult to purify Presence of by-products such as 2-hydroxythiazole.Ensure the work-up procedure is followed meticulously, especially the washing steps.

Table 3. Troubleshooting guide for the synthesis of 2-iodothiazole.

Conclusion

The Sandmeyer reaction offers a reliable and effective method for the synthesis of 2-iodothiazole from readily available 2-aminothiazole. Careful control of the reaction temperature during the diazotization step is paramount to ensure the stability of the diazonium salt intermediate and to achieve a good yield of the desired product. Both copper(I) iodide and potassium iodide can be employed for the iodination step, providing flexibility in the experimental design. The detailed protocol and troubleshooting guide provided herein serve as a valuable resource for researchers in the fields of synthetic chemistry and drug discovery, enabling the efficient preparation of this important heterocyclic building block.

References

  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [Link]

  • The Diazotization of Heterocyclic Primary Amines. Datapdf. [Link]

  • Using of 2-Aminothiazole Diazotised in Spectrophotometric Estimation of Cefadroxil in Dosage. African Journal of Advanced Pure and Applied Sciences. [Link]

  • Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. National Institutes of Health. [Link]

  • Diazo-coupling Reaction Between 2-Aminothiazole and Thymol; Synthesis, DFT Studies, and Specific Heat Capacity Calculations Using TGA-DSC. ResearchGate. [Link]

  • Diazotization of heterocyclic primary amines. ACS Publications. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • a new sandmeyer iodination of 2-aminopurines in non-aqueous conditions: combination of alkali metal. ScienceDirect. [Link]

  • Reactive Chemical Hazards of Diazonium Salts. ResearchGate. [Link]

  • Reactive Chemical Hazards of Diazonium Salts. Elsevier. [Link]

  • 4.7: Reaction Work-Ups. Chemistry LibreTexts. [Link]

  • Sandmeyer Reaction. J&K Scientific LLC. [Link]

  • ChemInform Abstract: Potassium Iodide and Ammonium Nitrate Catalyzed Aerobic Oxidative Cyclization of Ketones with Thioureas in Ionic Liquid: An Access to 2-Aminothiazoles. ResearchGate. [Link]

  • reaction work-up, liquid-liquid extraction, & product isolation. YouTube. [Link]

  • Unlocking the Chemistry of Potassium Iodide: A Versatile reagent in Chemical Synthesis. Medium. [Link]

  • About Workup. University of Rochester. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. [Link]

  • Synthesis of potassium iodide following the European Pharmacopoeia, verification of analytical methods, and characterization. Universitat de Barcelona. [Link]

  • Preparation method of potassium iodide. Patsnap Eureka. [Link]

  • Preparation method of potassium iodide.

Sources

Method

Application Note: Optimized Suzuki-Miyaura Cross-Coupling of Methyl 2-Iodothiazole-4-Carboxylate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale Thiazole scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

Thiazole scaffolds are ubiquitous in medicinal chemistry, frequently serving as bioisosteres for pyridines or amides in kinase inhibitors and anti-infective agents. Functionalizing the C2 position of the thiazole ring via transition-metal catalysis is a critical pathway for generating structural diversity. Methyl 2-iodothiazole-4-carboxylate (CAS: 1261563-39-6) is an exceptionally versatile, albeit challenging, building block for these transformations[1].

As a Senior Application Scientist, I frequently observe that coupling at the 2-position of thiazoles presents unique challenges. The C2 carbon is highly electron-deficient, which makes the oxidative addition of the C–I bond to the Palladium(0) catalyst extremely fast[2]. However, this rapid oxidative addition creates a highly polarized Pd(II) intermediate that is exceptionally prone to protodehalogenation (yielding the undesired methyl thiazole-4-carboxylate) if the subsequent transmetalation step is not accelerated. Furthermore, the presence of the methyl ester group introduces the risk of base-catalyzed hydrolysis under standard aqueous coupling conditions.

To circumvent these issues, the reaction conditions must be carefully calibrated:

  • Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] provides a balanced steric and electronic environment, stabilizing the Pd(II) intermediate long enough for transmetalation to occur without excessive steric hindrance[3].

  • Base and Solvent Synergy: A mild inorganic base like Na₂CO₃ is required to activate the boronic acid into a reactive boronate complex[4]. To prevent ester hydrolysis while maintaining base solubility, a biphasic solvent system of DME/H₂O (4:1) is optimal. DME (1,2-dimethoxyethane) provides excellent solubility for the organic substrates and stabilizes the catalyst, while the controlled amount of water facilitates the transmetalation step[3].

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Fast for C2-I) Pd0->OxAdd + Methyl 2-iodothiazole-4-carboxylate PdII_1 Pd(II)-Thiazole Complex Prone to Protodehalogenation OxAdd->PdII_1 TransMet Transmetalation (Boronate Activation via Base) PdII_1->TransMet + Aryl-B(OH)3- PdII_2 Pd(II)-Diaryl Complex Stable Intermediate TransMet->PdII_2 - I-, - B(OH)3 RedElim Reductive Elimination (Product Release) PdII_2->RedElim RedElim->Pd0 Coupled Product + Catalyst

Catalytic cycle of Suzuki-Miyaura coupling for Methyl 2-iodothiazole-4-carboxylate.

Quantitative Data & Condition Optimization

The following table summarizes the optimization data for the coupling of Methyl 2-iodothiazole-4-carboxylate with a standard aryl boronic acid (e.g., phenylboronic acid). The goal is to maximize the cross-coupling yield while minimizing protodehalogenation and ester hydrolysis[5].

EntryCatalyst System (5 mol%)Base (Equiv)Solvent SystemTemp (°C)Yield (%)Primary Observation / Failure Mode
1 Pd(PPh₃)₄ Na₂CO₃ (3.0) DME/H₂O (4:1) 80 85% Optimal; minimal hydrolysis or dehalogenation.
2Pd(dppf)Cl₂K₃PO₄ (3.0)Dioxane/H₂O (5:1)9078%Moderate yield; slight ester hydrolysis observed.
3Pd(OAc)₂ / SPhosCs₂CO₃ (2.0)Toluene/H₂O (10:1)10060%Significant protodehalogenation; sluggish transmetalation.
4Pd(PPh₃)₄NaOH (3.0)THF/H₂O (1:1)6542%Severe ester hydrolysis to carboxylic acid.

Note: Yields determined by quantitative HPLC using an internal standard.

Experimental Protocol: Self-Validating Methodology

This protocol is designed as a self-validating system. By incorporating specific analytical checkpoints (TLC and LC-MS), the operator can verify the success of each phase before proceeding.

Reagents & Materials
  • Electrophile: Methyl 2-iodothiazole-4-carboxylate (1.0 equiv, 1.0 mmol, 269.06 g/mol )

  • Nucleophile: Aryl/Heteroaryl Boronic Acid (1.5 equiv, 1.5 mmol)

  • Catalyst: Pd(PPh₃)₄ (0.05 equiv, 5 mol%, 57.8 mg)

  • Base: Na₂CO₃ (3.0 equiv, 3.0 mmol, 318 mg)

  • Solvents: Anhydrous 1,2-Dimethoxyethane (DME) (4.0 mL) and Degassed Deionized Water (1.0 mL)

Step-by-Step Procedure

Step 1: Reaction Assembly (Inert Atmosphere)

  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add Methyl 2-iodothiazole-4-carboxylate (269 mg, 1.0 mmol), the chosen aryl boronic acid (1.5 mmol), and Na₂CO₃ (318 mg, 3.0 mmol).

  • Add Pd(PPh₃)₄ (57.8 mg, 0.05 mmol). Crucial Insight: Pd(PPh₃)₄ is sensitive to oxygen and light. Weigh this reagent quickly in a glovebox or under an inverted argon funnel.

Step 2: Solvent Addition & Degassing 3. Add 4.0 mL of anhydrous DME and 1.0 mL of deionized water to the reaction vessel. 4. Degassing (Freeze-Pump-Thaw or Sparge): Sparge the biphasic mixture with Argon for at least 10 minutes. Causality: Oxygen rapidly oxidizes the Pd(0) catalyst to inactive Pd(II) species and oxidizes the phosphine ligands to phosphine oxides, killing the catalytic cycle.

Step 3: Heating & Monitoring 5. Seal the tube and heat the vigorously stirring mixture in an oil bath pre-heated to 80 °C for 12 hours[3]. 6. Validation Checkpoint 1 (LC-MS): After 4 hours, sample 10 µL of the organic layer, dilute in 1 mL MeCN, and analyze via LC-MS.

  • Expected Result: Disappearance of the starting material mass (m/z [M+H]⁺ = 270.0).

  • Warning Sign: A dominant peak at m/z 144.0 indicates protodehalogenation. If observed, verify the quality of your boronic acid and the efficiency of your degassing.

Step 4: Workup & Extraction 7. Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and Water (10 mL). 8. Separate the layers. Extract the aqueous layer with additional Ethyl Acetate (2 × 10 mL). 9. Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification 10. Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient, typically 90:10 to 70:30). 11. Validation Checkpoint 2 (TLC): The product typically runs as a UV-active spot (254 nm) with an Rf of ~0.4 in 80:20 Hexanes/EtOAc.

Workflow Prep 1. Reagent Prep Weighing & Mixing Degas 2. Degassing Argon Purge (3x) Prep->Degas React 3. Reaction 80°C, 12h Degas->React Workup 4. Workup Extraction & Drying React->Workup Purify 5. Purification Flash Chromatography Workup->Purify

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting & Expert Tips

  • Ester Hydrolysis: If the LC-MS shows a mass corresponding to the carboxylic acid (M - 14), the base is too strong or the temperature is too high. Ensure the temperature does not exceed 83 °C[3] and strictly use Na₂CO₃, avoiding NaOH or KOH.

  • Homocoupling of Boronic Acid: If significant biphenyl (or bi-heteroaryl) formation is observed, it indicates that oxygen was present in the system, promoting the oxidative homocoupling of the boronic acid. Re-evaluate your degassing protocol.

  • Catalyst Poisoning: Thiazoles can coordinate to Palladium, potentially poisoning the catalyst. If the reaction stalls at 50% conversion, adding an additional 2.5 mol% of Pd(PPh₃)₄ and 1.0 equiv of boronic acid can drive it to completion.

References

  • Tunable Cysteine-Targeting Electrophilic Hetero-Aromatic Warheads Induce Ferroptosis Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles Source: PubMed (NIH) URL:[Link]

  • Suzuki Reaction (Mechanism and Reactivity Trends) Source: Wikipedia URL:[Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions Source: World Wide Journal of Multidisciplinary Research and Development (WWJMRD) URL:[Link]

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling of 2-Iodothiazoles

Executive Summary The 2-thiazolyl moiety is a pharmacophore of immense significance in medicinal chemistry, appearing in blockbuster drugs such as Ritonavir (antiviral) and Dasatinib (kinase inhibitor). However, the inst...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-thiazolyl moiety is a pharmacophore of immense significance in medicinal chemistry, appearing in blockbuster drugs such as Ritonavir (antiviral) and Dasatinib (kinase inhibitor). However, the installation of this ring via palladium-catalyzed cross-coupling of 2-iodothiazole presents unique challenges compared to standard phenyl halides.

This Application Note provides a validated technical framework for coupling 2-iodothiazoles. Unlike standard aryl iodides, 2-iodothiazoles are electron-deficient heteroaromatics that exhibit:

  • Catalyst Poisoning: The N and S heteroatoms can competitively coordinate to the Pd center, arresting the catalytic cycle.[1]

  • C2-Lability: The C2-Pd bond is susceptible to protodehalogenation (reduction) if transmetallation is slow.

  • Homocoupling: A common side reaction driven by the electron-deficient nature of the thiazole ring.

This guide details two robust protocols (Suzuki-Miyaura and Negishi) designed to overcome these barriers using sterically demanding, electron-rich phosphine ligands.

Technical Background & Mechanistic Logic

The Electrophile Challenge

2-Iodothiazole is an activated electrophile. The electron-withdrawing nature of the adjacent nitrogen atom makes the C2-I bond highly reactive toward oxidative addition. However, this same electronic structure renders the resulting 2-thiazolyl-Pd(II) species unstable.

Key Failure Mode: If the transmetallation step (reaction with Boron or Zinc species) is slower than the rate of side reactions, the Pd(II) intermediate will capture a proton from the solvent or moisture, leading to the reduced byproduct (thiazole), or undergo disproportionation to form the homocoupled bi-thiazole.

Ligand Selection Strategy

To mitigate catalyst poisoning by the thiazole sulfur or nitrogen, bulky electron-rich phosphines (Buchwald-type ligands) are essential.

  • XPhos / SPhos: The steric bulk prevents the coordination of the thiazole nitrogen/sulfur to the palladium center (resting state protection).

  • Electron Richness: Facilitates the oxidative addition of the C-I bond and, more importantly, accelerates the reductive elimination step.

Mechanistic Pathway & Failure Points

The following diagram illustrates the catalytic cycle, highlighting the specific "Off-Cycle" traps relevant to thiazole chemistry.

ThiazoleCoupling Pd0 Pd(0) Active Catalyst (Ligand Stabilized) OxAdd Oxidative Addition (Fast for 2-Iodothiazole) Pd0->OxAdd + 2-Iodothiazole PdII_Int Pd(II)-Thiazyl Complex (Unstable Intermediate) OxAdd->PdII_Int TransMet Transmetallation (Rate Limiting Step) PdII_Int->TransMet + Ar-B(OH)2 / Base Poison OFF-CYCLE TRAP: N/S Coordination (Catalyst Arrest) PdII_Int->Poison Low Steric Bulk Ligands Reduction SIDE REACTION: Protodehalogenation (Thiazole H-product) PdII_Int->Reduction Slow Transmetallation (Wet Solvents) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Caption: Catalytic cycle for 2-iodothiazole coupling showing critical off-cycle deactivation pathways (red) caused by heteroatom coordination or slow transmetallation.

Critical Reaction Parameters

Optimization of the reaction matrix is critical. The following parameters are derived from high-throughput screening data for 2-iodothiazoles.

ParameterRecommendationRationale
Catalyst Source Pd(OAc)₂ or Pd₂(dba)₃Precursors that generate Pd(0) in situ are often superior to Pd(PPh₃)₄, which oxidizes easily.
Ligand XPhos or SPhos Biaryl phosphines provide steric bulk to prevent N/S poisoning and accelerate turnover.
Base K₃PO₄ or Cs₂CO₃Anhydrous bases are preferred to minimize protodehalogenation. Cs₂CO₃ aids solubility in dioxane.
Solvent 1,4-Dioxane or TolueneNon-polar or weakly polar solvents minimize proton sources. Avoid alcohols.
Temperature 80°C - 100°CHigh temperature is required to force the transmetallation of the bulky intermediate.

Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (General Purpose)

Best for: Coupling 2-iodothiazole with aryl/heteroaryl boronic acids.

Reagents:

  • 2-Iodothiazole (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • XPhos (4-10 mol%) — Maintain 1:2 Pd:Ligand ratio

  • K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Pre-Complexation (Critical Step):

    • In a reaction vial, charge Pd(OAc)₂ and XPhos.

    • Add 1 mL of degassed Dioxane.

    • Stir at room temperature for 5 minutes. Observation: Solution should turn from orange to a dark homogenous color, indicating active catalyst formation.

  • Substrate Addition:

    • Add 2-Iodothiazole and the Aryl Boronic Acid to the vial.

    • Add solid K₃PO₄.

    • Add remaining Dioxane to reach a concentration of 0.1 M - 0.2 M.

  • Inerting:

    • Seal the vial with a septum cap.

    • Purge with Argon or Nitrogen for 5 minutes (bubbling directly into solvent) or perform 3 vacuum/backfill cycles. Note: Oxygen is the enemy of electron-rich phosphines.

  • Reaction:

    • Heat the block to 90°C. Stir vigorously (1000 RPM).

    • QC Check: Monitor by LC-MS or TLC at 1 hour. 2-Iodothiazole consumes rapidly. If starting material remains but no product forms, catalyst poisoning has occurred (see Troubleshooting).

  • Workup:

    • Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove palladium black and salts.

    • Concentrate and purify via flash chromatography.[2][3]

Protocol B: Negishi Coupling (Sensitive Substrates)

Best for: Substrates sensitive to base or when boronic acids are unstable/unavailable.

Reagents:

  • 2-Iodothiazole (1.0 equiv)

  • Organozinc Reagent (R-ZnBr) (1.2 equiv) — Prepared freshly or commercial

  • Pd(PPh₃)₄ or Pd(dppf)Cl₂ (5 mol%)

  • Solvent: THF (Anhydrous)[3][4]

Step-by-Step Procedure:

  • Reagent Validation (Self-Validating Step):

    • Before starting: Titrate the organozinc reagent using Iodine/LiCl to confirm molarity. Do not assume commercial concentration is accurate.

  • Setup:

    • Flame-dry a Schlenk flask and cool under Argon.

    • Charge 2-Iodothiazole and Pd(PPh₃)₄.

    • Add Anhydrous THF (0.2 M concentration relative to thiazole).

  • Addition:

    • Add the Organozinc reagent dropwise via syringe at Room Temperature.

    • Exotherm Check: The reaction is often exothermic. If scale >1g, use a water bath.

  • Reaction:

    • Stir at 50°C - 60°C.

    • QC Check: Negishi couplings are typically faster than Suzuki. Check conversion at 30 minutes.

  • Quench:

    • Quench carefully with saturated NH₄Cl solution.[4]

    • Extract with TBME or EtOAc. Note: Thiazoles can be water-soluble at low pH; ensure aqueous layer is neutral/basic during extraction.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Conversion (<20%) Catalyst Poisoning (N/S coordination)Switch to XPhos or SPhos . Increase catalyst loading to 5-10 mol%.
Protodehalogenation (Thiazole formation) Wet Solvent / Slow TransmetallationEnsure solvents are anhydrous (<50 ppm water). Increase Boronic Acid equivalents (2.0 equiv).
Homocoupling (Bi-thiazole) Oxidative addition is too fast relative to transmetallationAdd the 2-iodothiazole slowly (syringe pump) to the mixture of Catalyst + Boronic Acid.
Black Precipitate (Early) Pd agglomeration (Pd-Black)Ligand concentration is too low. Ensure 1:2 ratio of Pd:Ligand. Add ligand before heating.

References

  • Mechanistic Overview of Cross-Coupling

    • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.1995, 95, 2457–2483.
  • Thiazole Coupling Specifics (Heteroatom Poisoning)

    • Billingsley, K.; Buchwald, S. L. "A General System for the Suzuki-Miyaura Coupling of Heteroaryl Halides and Heteroaryl Boronic Acids." J. Am. Chem. Soc.[5]2007 , 129, 3358–3366.

  • Organozinc Protocols (Negishi)

    • Krasovskiy, A.; Malakhov, V.; Gavryushin, A.; Knochel, P. "Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides." Angew.[6] Chem. Int. Ed.2006 , 45, 6040–6044.

  • Catalyst Deactivation Pathways

    • Sherwood, J. et al. "Catalyst poisoning in the palladium catalyzed cross-coupling of haloarenes.

Sources

Method

Application Notes and Protocols: Efficient Hydrolysis of Methyl 2-iodothiazole-4-carboxylate

Introduction: The Significance of 2-Iodothiazole-4-Carboxylic Acid The thiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically approved drugs and biologically active compou...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 2-Iodothiazole-4-Carboxylic Acid

The thiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically approved drugs and biologically active compounds.[1] Within this class, 2-iodothiazole-4-carboxylic acid stands out as a critical building block for the synthesis of complex pharmaceutical intermediates. Its utility stems from the orthogonal reactivity of the iodo-substituent, which can participate in various cross-coupling reactions, and the carboxylic acid handle, which allows for amide bond formation and other derivatizations. This application note provides a detailed, experience-driven guide to the hydrolysis of methyl 2-iodothiazole-4-carboxylate, a key transformation for accessing this valuable synthetic intermediate.

Chemical Principles and Mechanistic Rationale

The conversion of an ester to a carboxylic acid is a fundamental reaction in organic synthesis known as hydrolysis. This process can be catalyzed by either acid or base.[2]

Base-Catalyzed Hydrolysis (Saponification): This is often the preferred method for ester hydrolysis due to the irreversible nature of the reaction.[2][3] The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide as a leaving group. In the basic medium, the newly formed carboxylic acid is immediately deprotonated to form the carboxylate salt, which is unreactive towards the methoxide. This final acid-base step drives the reaction to completion.[3][4]

Acid-Catalyzed Hydrolysis: This is a reversible process, representing the reverse of Fischer esterification.[5][6] The reaction is typically driven to completion by using a large excess of water.[2] The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by water. Subsequent proton transfers and elimination of methanol yield the carboxylic acid.

For the hydrolysis of methyl 2-iodothiazole-4-carboxylate, base-catalyzed hydrolysis is generally favored to ensure complete conversion and avoid potential side reactions associated with strong acids and elevated temperatures, which could compromise the integrity of the sensitive 2-iodothiazole ring system. While the thiazole ring is generally stable, harsh acidic conditions could potentially lead to ring opening or other degradative pathways.[7]

Experimental Protocol: Base-Catalyzed Hydrolysis

This protocol details a reliable method for the saponification of methyl 2-iodothiazole-4-carboxylate.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
Methyl 2-iodothiazole-4-carboxylate≥95%Commercially AvailablePurity should be confirmed by ¹H NMR or LC-MS prior to use.
Sodium Hydroxide (NaOH)Reagent GradeStandard SupplierPellets or solution.
Deionized WaterHigh PurityIn-house
Hydrochloric Acid (HCl)37% (w/w), Reagent GradeStandard SupplierFor acidification.
Ethyl AcetateACS GradeStandard SupplierFor extraction.
Brine (Saturated NaCl solution)In-house
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Reagent GradeStandard SupplierFor drying.
Round-bottom flaskStandard Glassware
Reflux condenserStandard Glassware
Magnetic stirrer and stir bar
Heating mantle or oil bath
pH paper or pH meter
Separatory funnelStandard Glassware
Rotary evaporator
Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 2-iodothiazole-4-carboxylate (1.0 eq) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water or methanol and water. The choice of co-solvent aids in the solubility of the starting ester.

  • Addition of Base: Prepare a 10% aqueous solution of sodium hydroxide (2.0-2.9 eq).[8] Slowly add the NaOH solution to the stirred solution of the ester at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Work-up and Acidification: Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath. Slowly and carefully acidify the reaction mixture to a pH of approximately 3 by adding concentrated hydrochloric acid dropwise.[8] The product, 2-iodothiazole-4-carboxylic acid, will precipitate out of the solution as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Dry the isolated solid under vacuum to a constant weight. The melting point of the product can be compared to the literature value (if available) as a preliminary check of purity.

Process Monitoring and Characterization

Ensuring the successful conversion and purity of the final product is paramount. The following analytical techniques are recommended:

  • Thin Layer Chromatography (TLC): A simple and effective method for monitoring the disappearance of the starting material and the appearance of the product. A more polar spot corresponding to the carboxylic acid should be observed.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress and the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹H NMR spectroscopy are essential for confirming the structure of the final product. The disappearance of the methyl ester singlet (around 3.9 ppm) and the appearance of a broad carboxylic acid proton signal (typically >10 ppm) in the ¹H NMR spectrum are indicative of a successful hydrolysis.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient base.- Reaction time is too short.- Low reaction temperature.- Ensure the correct stoichiometry of NaOH is used (2.0-2.9 eq).[8]- Extend the reaction time and continue monitoring by TLC or LC-MS.- Increase the reaction temperature, ensuring it does not exceed the boiling point of the solvent mixture.
Low Yield - Product loss during work-up.- Incomplete precipitation.- Ensure the pH is adjusted correctly to fully protonate the carboxylate.- Cool the solution thoroughly in an ice bath to maximize precipitation.- If the product has some water solubility, the aqueous filtrate can be extracted with an organic solvent like ethyl acetate.
Formation of Impurities - Degradation of the starting material or product.- Side reactions.- Avoid excessively high temperatures or prolonged reaction times.- Ensure the starting material is of high purity. The 2-iodothiazole moiety is generally stable but can be reactive under certain conditions.[9]- If significant impurities are observed, purification by recrystallization may be necessary.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the hydrolysis process.

Hydrolysis_Workflow Start Methyl 2-iodothiazole-4-carboxylate Reaction Base Hydrolysis (NaOH, H₂O/Solvent, Reflux) Start->Reaction Workup Acidification (HCl to pH ~3) Reaction->Workup Isolation Filtration & Washing Workup->Isolation Drying Vacuum Drying Isolation->Drying Product 2-Iodothiazole-4-carboxylic Acid Drying->Product Analysis Characterization (TLC, HPLC, NMR, MS) Product->Analysis

Caption: Workflow for the hydrolysis of methyl 2-iodothiazole-4-carboxylate.

Conclusion

The base-catalyzed hydrolysis of methyl 2-iodothiazole-4-carboxylate is a robust and efficient method for the synthesis of the corresponding carboxylic acid. By carefully controlling the reaction conditions and monitoring its progress, researchers can reliably obtain this valuable building block in high yield and purity. The detailed protocol and troubleshooting guide provided in this application note are intended to empower scientists in drug development and chemical research to successfully perform this important transformation.

References

  • BenchChem. Technical Support Center: Synthesis of 2-(1-Aminoethyl)thiazole-5-carboxylic acid.
  • Araújo, M. E. M., Norberto, F., Pamplona, T., & Iley, J. (n.d.). Mechanism of hydrolysis of substituted N-thiazolylcarbamate esters in OH- solutions. Journal of Chemical Research.
  • Google Patents. Processes for preparing thiazole carboxylic acids.
  • Frédérick, R., & Feron, O. (2009). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 109(1), 348-405.
  • Chemistry Steps. (2020, February 22).
  • PubMed. (2017, July 15).
  • Google Patents. A kind of method for preparing thiazole-4-carboxylic acid.
  • Clark, J. (n.d.). Hydrolysing Esters. Chemguide.
  • YouTube. (2022, October 11).
  • El-Sayed, N. N. E., et al. (2016). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Journal of the Chemical Society of Pakistan, 38(02).
  • Chemistry LibreTexts. (2023, January 22).
  • Chem-Impex. 2-Aminothiazole-4-carboxylic acid.
  • CymitQuimica. CAS 3034-54-6: 2-Iodothiazole.
  • University of Calgary. Ch20: Hydrolysis of Esters.
  • Jasperse, J. (n.d.). Chem 360 Jasperse Ch. 20, 21 Notes. Carboxylic Acids, Esters, Amides, Acid-Chlorides.
  • BenchChem. improving the stability of thiazole compounds in DMSO for long-term storage.
  • BenchChem. degradation pathways of 2-amino-1,3,4-thiadiazoles under experimental conditions.

Sources

Application

Application Note: Regiodivergent C–H Activation and Functionalization of Thiazole-4-Carboxylates

Strategic Importance in Medicinal Chemistry Thiazole-4-carboxylates are privileged heterocyclic scaffolds that serve as the fundamental building blocks for numerous biologically active compounds. Most notably, they form...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Importance in Medicinal Chemistry

Thiazole-4-carboxylates are privileged heterocyclic scaffolds that serve as the fundamental building blocks for numerous biologically active compounds. Most notably, they form the multithiazole heterocyclic core of potent thiopeptide antibiotics, such as the D-series GE2270 and micrococcinate esters[1].

Historically, the functionalization of these heterocycles required pre-activated organometallic reagents (e.g., organotin or boronic acids), which suffer from high toxicity, instability, and poor atom economy. Transition-metal-catalyzed direct C–H bond activation has revolutionized this approach, enabling step-economical, step-by-step introduction of thiazolyl units directly onto central cores without the need for pre-functionalization[1]. However, thiazole-4-carboxylates present a unique regioselectivity challenge: they possess two competitive C–H bonds at the C2 and C5 positions. Controlling which site undergoes arylation requires a deep understanding of the underlying organometallic mechanisms.

Mechanistic Insights: Controlling C2 vs. C5 Selectivity

As a Senior Application Scientist, it is critical to understand that regiocontrol in thiazole-4-carboxylate functionalization is not accidental; it is a highly tunable parameter dictated by the choice of base, ligand, and solvent. Two distinct mechanistic pathways govern this divergence:

  • The nCMD Pathway (Non-Concerted Metallation-Deprotonation): This pathway kinetically favors C2-arylation . The C2 proton is highly acidic. By utilizing a strong base (e.g., NaOtBu) and specific ligands (e.g., PPh3), the thiazole nitrogen coordinates to the palladium center, setting up a rapid, non-concerted deprotonation at the adjacent C2 position[2].

  • The CMD Pathway (Concerted Metallation-Deprotonation): This pathway thermodynamically favors C5-arylation . It is governed by a delicate balance of electronic and steric factors and often proceeds via a bimetallic palladium transition state[2]. The use of carbonate or phosphate bases (e.g., K3PO4) alongside ligands like bathophenanthroline (Bphen) drives the reaction toward the C5 position[2]. Furthermore, charge interactions between the palladium catalyst and the substrate significantly reduce the impact of steric hindrance during the CMD process[3].

  • Ligand-Free Ultra-Low Loading: For highly activated aryl bromides, it is possible to bypass complex ligands entirely. Using ligand-free Pd(OAc)₂ at extremely low catalyst concentrations (0.1–0.001 mol %) selectively drives C5-arylation, offering an economically and environmentally superior alternative to traditional cross-coupling[4].

Mechanistic Visualization

Mechanistic_Pathways Substrate Thiazole-4-carboxylate Pd_Complex Pd(II)-Aryl Intermediate (Post Oxidative Addition) Substrate->Pd_Complex Pd Catalyst + Ar-X nCMD nCMD Pathway (Non-Concerted) Pd_Complex->nCMD Ligand: PPh3 Base: NaOtBu CMD CMD Pathway (Concerted) Pd_Complex->CMD Ligand: Bphen Base: K3PO4 C2 C2-Arylated Thiazole (Kinetic Control) nCMD->C2 Deprotonation at C2 C5 C5-Arylated Thiazole (Thermodynamic Control) CMD->C5 Bimetallic TS at C5

Regiodivergent C-H arylation pathways of thiazole-4-carboxylates via Pd-catalysis.

Quantitative Reaction Parameters

The following table summarizes the optimized conditions required to selectively target the C2 or C5 positions of thiazole-4-carboxylates.

Target PositionCatalyst SystemLigandBaseSolventMechanismExpected Yield
C2-Arylation Pd(OAc)₂ (5 mol%)PPh₃NaOtBuToluenenCMD70–90%
C5-Arylation Pd(OAc)₂ (5 mol%)BphenK₃PO₄DMAcCMD65–85%
C5-Arylation (Eco) Pd(OAc)₂ (0.01 mol%)NoneKOAcDMAcCMD80–95%

Experimental Protocols

Protocol A: C2-Selective Direct Arylation (nCMD Pathway)

Objective: Synthesize C2-arylated thiazole-4-carboxylates using kinetic control.

Causality Check: Why use NaOtBu and PPh₃? The strong base (NaOtBu) is mandatory to rapidly deprotonate the highly acidic C2 proton immediately following the coordination of the thiazole nitrogen to the palladium center. Weaker bases fail to overcome the energy barrier for this specific deprotonation, leading to mixed regioselectivity.

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and NaOtBu (2.0 equiv).

  • Substrate Addition: Add the aryl halide (1.0 equiv) and the thiazole-4-carboxylate (1.5 equiv), followed by anhydrous toluene (0.2 M). Note: Toluene is chosen as a non-polar solvent to suppress solvent-coordination competition with the substrate.

  • Reaction: Seal the tube and heat the mixture to 110 °C for 12 hours. The elevated temperature is required to drive the initial oxidative addition of the aryl halide to the Pd(0) species.

  • Reaction Monitoring (Self-Validation): After 6 hours, extract a 50 µL aliquot and quench with H₂O/EtOAc. Spot the organic layer on a silica TLC plate alongside the starting material. Elute with Hexane/EtOAc (7:3). The reaction is proceeding correctly if the starting material spot diminishes, and a new, strongly UV-active spot appears at a higher Rf value. The higher Rf is indicative of the increased lipophilicity of the C2-arylated product compared to the starting material.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium residues. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Protocol B: Ultra-Low Loading C5-Selective Arylation (Ligand-Free CMD Pathway)

Objective: Synthesize C5-arylated thiazole-4-carboxylates using activated aryl bromides with minimal environmental impact.

Causality Check: Why omit the ligand and use 0.01 mol% catalyst? At elevated temperatures, ligand-free Pd(OAc)₂ forms highly active soluble palladium nanoparticles. However, if the catalyst loading exceeds 1 mol%, these nanoparticles rapidly aggregate into inactive "palladium black"[4]. Keeping the loading ultra-low ensures high turnover numbers (TON) without aggregation.

  • Preparation: In a reaction vial, combine the activated aryl bromide (1.0 equiv), thiazole-4-carboxylate (2.0 equiv), and KOAc (2.0 equiv).

  • Catalyst Injection: Prepare a stock solution of Pd(OAc)₂ in DMAc. Inject the equivalent of 0.01 mol% Pd(OAc)₂ into the reaction vial, bringing the total solvent volume to a 0.5 M concentration.

  • Reaction: Stir the mixture at 120 °C under argon for 16 hours.

  • Reaction Monitoring (Self-Validation): Observe the physical state of the reaction. A successful ultra-low loading reaction will maintain a pale yellow/brown homogeneous appearance. If the solution turns completely black with visible precipitates within the first hour, palladium aggregation ("palladium black") has occurred, indicating catalyst deactivation[4].

  • Workup: Cool the mixture, add water, and extract with dichloromethane. Wash the organic layer with brine, dry over MgSO₄, and concentrate. The byproduct is simply AcOH and KBr, making the purification highly straightforward[4].

References

1.[1] Direct C-2 Arylation of Alkyl 4-Thiazolecarboxylates: New Insights in Synthesis of Heterocyclic Core of Thiopeptide Antibiotics. Source: researchgate.net. URL: 2.[3] Mechanism selection for regiocontrol in base-assisted, palladium-catalysed direct C-H coupling with halides: first approach for oxazole- and thiazole-4-carboxylates. Source: nih.gov. URL: 3.[2] Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles. Source: nih.gov. URL: 4.[4] Ligand-free palladium-catalyzed direct arylation of thiazoles at low catalyst loadings. Source: nih.gov. URL:

Sources

Method

Introduction: The Significance of Thiazole Scaffolds in Modern Drug Discovery

An Application Note and Protocol for the Negishi Coupling of Methyl 2-iodothiazole-4-carboxylate with Organozinc Reagents The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a corne...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Negishi Coupling of Methyl 2-iodothiazole-4-carboxylate with Organozinc Reagents

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1] This structural motif is present in a multitude of FDA-approved drugs and natural products, including the antibiotic Penicillin and the essential vitamin B1 (Thiamine).[2][3] Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[4][5] Consequently, the development of robust and versatile synthetic methods to functionalize the thiazole core is of paramount importance to researchers in drug discovery and development.

The Negishi cross-coupling reaction, for which Dr. Ei-ichi Negishi was a co-recipient of the 2010 Nobel Prize in Chemistry, stands out as a powerful tool for forming carbon-carbon bonds.[6] It offers high functional group tolerance and the ability to couple sp, sp², and sp³-hybridized carbon centers, making it particularly suitable for the synthesis of complex molecules.[7] This application note provides a detailed guide for the palladium-catalyzed Negishi coupling of Methyl 2-iodothiazole-4-carboxylate with organozinc reagents—a key transformation for elaborating this valuable heterocyclic building block.

Reaction Principle and Catalytic Mechanism

The Negishi coupling facilitates the formation of a new C-C bond between an organic halide (or triflate) and an organozinc compound, catalyzed by a palladium or nickel complex.[8] The reaction's utility is enhanced by the moderate reactivity of organozinc reagents, which allows for the presence of sensitive functional groups like esters, ketones, and nitriles that might not be tolerated by more reactive organometallics like Grignard or organolithium reagents.[7][9]

The reaction proceeds via a catalytic cycle that is fundamental to many palladium-catalyzed cross-coupling reactions.[10] The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of Methyl 2-iodothiazole-4-carboxylate. This oxidizes the palladium center from Pd(0) to a Pd(II) species.[7][11]

  • Transmetalation: The organozinc reagent (R'-ZnX) exchanges its organic group (R') with the halide on the palladium complex. This step transfers the desired carbon nucleophile to the palladium center and forms a zinc halide salt as a byproduct.[11]

  • Reductive Elimination: The two organic groups (the thiazole and R') on the Pd(II) center couple and are eliminated from the metal, forming the final product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[7][10]

// Nodes Pd0 [label="Pd(0)L₂ (Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\nIntermediate\nL₂Pd(II)(Ar)(I)", fillcolor="#FBBC05", fontcolor="#202124"]; Trans [label="Transmetalation\nIntermediate\nL₂Pd(II)(Ar)(R')", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible nodes for labels ArI_label [label="Methyl 2-iodothiazole-4-carboxylate\n(Ar-I)", shape=plaintext, fontcolor="#202124"]; RZnX_label [label="Organozinc Reagent\n(R'-ZnX)", shape=plaintext, fontcolor="#202124"]; Product_label [label="Coupled Product\n(Ar-R')", shape=plaintext, fontcolor="#202124"]; ZnIX_label [label="Zn(I)X", shape=plaintext, fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label=" Oxidative\n Addition", color="#EA4335"]; OxAdd -> Trans [label=" Transmetalation", color="#4285F4"]; Trans -> Pd0 [label=" Reductive\n Elimination", color="#34A853"];

// Input/Output Edges ArI_label -> OxAdd [style=dashed, arrowhead=none, color="#5F6368"]; RZnX_label -> Trans [style=dashed, arrowhead=none, color="#5F6368"]; Trans -> Product_label [style=dashed, arrowhead=none, color="#5F6368"]; Trans -> ZnIX_label [style=dashed, arrowhead=none, color="#5F6368"]; } graph [ dpi = 300 ]; width=760;

Caption: The catalytic cycle of the Negishi cross-coupling reaction.

Detailed Experimental Protocols

Safety Precaution: Organozinc reagents can be sensitive to air and moisture. All procedures should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using flame-dried glassware and anhydrous solvents.

Protocol 1: Preparation of the Organozinc Reagent via Oxidative Insertion

This protocol describes the preparation of an alkylzinc halide from the corresponding alkyl bromide.

Materials:

  • Zinc dust (<325 mesh) (1.5 equiv)

  • 1,2-Dibromoethane (approx. 5 mol% for activation)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (1-2 crystals for activation)

  • Alkyl bromide (1.0 equiv)

Procedure:

  • Zinc Activation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stir bar, and argon inlet, add the zinc dust. Heat the flask under vacuum and cool under argon.[12]

  • Add a small volume of anhydrous THF, followed by the 1,2-dibromoethane. Gently warm the mixture until gas evolution (ethylene) is observed, then allow it to cool. Add a crystal of iodine; the purple color should disappear upon stirring, indicating activation.[12]

  • Reagent Formation: Dilute the alkyl bromide in anhydrous THF. Add this solution dropwise to the activated zinc suspension. The reaction is often exothermic and may require cooling with a water bath to maintain a gentle reflux.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) until the insertion is complete. Reaction progress can be monitored by taking a small aliquot, quenching it with dilute HCl, and analyzing the organic layer by GC-MS to observe the disappearance of the alkyl bromide.

  • Once formation is complete, allow the gray suspension to settle. The resulting supernatant containing the organozinc reagent can be carefully cannulated and used directly in the coupling step. The concentration can be determined via titration if desired.

Protocol 2: Negishi Coupling of Methyl 2-iodothiazole-4-carboxylate

Materials:

  • Methyl 2-iodothiazole-4-carboxylate (1.0 equiv)

  • Organozinc reagent solution (e.g., from Protocol 1) (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4-5 mol%)[13]

  • Anhydrous THF or other suitable solvent (e.g., DMF, NMP)[14][15]

Procedure:

  • Catalyst Preparation: In a separate flame-dried Schlenk flask under argon, add the palladium precatalyst and the phosphine ligand.[16]

  • Add anhydrous THF via syringe and stir the mixture at room temperature for 15-20 minutes. A color change typically indicates the formation of the active catalyst complex.

  • Reaction Assembly: To the flask containing the active catalyst, add a solution of Methyl 2-iodothiazole-4-carboxylate in anhydrous THF.

  • Coupling: Slowly add the prepared organozinc reagent solution dropwise to the reaction mixture at room temperature.[16]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 50-80 °C) and stir under argon.[15] Monitor the reaction's progress by thin-layer chromatography (TLC) or GC-MS.

  • Workup: Upon completion (typically 2-12 hours), cool the reaction to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[17]

  • Transfer the mixture to a separatory funnel and extract three times with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.[16]

Optimization and Critical Parameters

The success of the Negishi coupling is highly dependent on the careful selection of several parameters.

  • Catalyst and Ligand: The choice of palladium source and, more critically, the supporting ligand is crucial. For heteroaromatic substrates, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or P(t-Bu)₃ often give superior results.[13][14] They promote the oxidative addition and reductive elimination steps while preventing catalyst deactivation.[18]

  • Solvent: Anhydrous polar aprotic solvents are typically used. THF is the most common choice, but for less reactive partners, higher-boiling solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) can be beneficial.[15]

  • Temperature: While some reactions proceed at room temperature, heating is often required to drive the reaction to completion. Temperatures between 50-80 °C are a good starting point for optimization.[15]

  • Organozinc Reagent Quality: The activity of the organozinc reagent is paramount. It is highly sensitive to moisture and air, and its degradation is a common cause of low yields.[12] The use of additives like LiCl can sometimes improve reactivity by breaking up aggregates.[12]

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions and expected outcomes for the Negishi coupling of heteroaromatic iodides with various organozinc reagents. This data is illustrative and serves as a starting point for specific optimization.

EntryOrganozinc Reagent (R'-ZnX)Catalyst (mol%)Ligand (mol%)SolventTemp (°C)Typical Yield (%)
1Ethylzinc bromidePd₂(dba)₃ (2)XPhos (4)THF60>85
2Phenylzinc chloridePd(P(t-Bu)₃)₂ (3)-THF/NMP80>90
3Isopropylzinc bromidePd(OAc)₂ (2)CPhos (4)THF50>80[19]
4Vinylzinc bromidePd(PPh₃)₄ (5)-THFRT>75
5(Thiophen-2-yl)zinc bromidePd₂(dba)₃ (2.5)SPhos (5)THF70>80[20]

Troubleshooting Guide

// Nodes start [label="Low or No Conversion", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_zn [label="Check Organozinc Reagent\n- Was zinc activated properly?\n- Were conditions strictly anhydrous?\n- Titrate reagent if possible.", fillcolor="#FBBC05", fontcolor="#202124"]; check_cat [label="Evaluate Catalyst System\n- Is the Pd precatalyst fresh?\n- Is the ligand air-sensitive?\n- Increase catalyst loading (e.g., to 5 mol%).", fillcolor="#FBBC05", fontcolor="#202124"]; check_cond [label="Assess Reaction Conditions\n- Increase temperature in 10-20°C increments.\n- Switch to a higher-boiling solvent (e.g., NMP).\n- Ensure inert atmosphere is maintained.", fillcolor="#FBBC05", fontcolor="#202124"]; side_prod [label="Side Products Observed\n(e.g., Protodezincation)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_moisture [label="Eliminate Moisture Sources\n- Rigorously dry all solvents and reagents.\n- Flame-dry glassware immediately before use.\n- Check integrity of inert gas line.", fillcolor="#34A853", fontcolor="#FFFFFF"]; cat_deact [label="Reaction Stalls at <60% Conversion", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_ligand [label="Consider Catalyst Deactivation\n- Does substrate or product contain strong\ncoordinating groups (e.g., unprotected amine, thiol)?\n- Screen alternative, more robust ligands (e.g., NHC-based).", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_zn [color="#4285F4"]; start -> check_cat [color="#4285F4"]; start -> check_cond [color="#4285F4"]; side_prod -> check_moisture [color="#4285F4"]; cat_deact -> check_ligand [color="#4285F4"]; } graph [ dpi = 300 ]; width=760;

Caption: Troubleshooting logic for common issues in Negishi coupling reactions.

ProblemPotential CauseSuggested Solution
No or Low Yield Inactive organozinc reagent.Ensure proper zinc activation and strictly anhydrous conditions during preparation.[12] Use freshly prepared reagent.
Ineffective catalyst/ligand combination.Screen different bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[18] Ensure the palladium precatalyst has not decomposed.
Reaction temperature is too low.Increase the reaction temperature incrementally (e.g., from 50 °C to 80 °C).
Reaction Stalls Catalyst deactivation.The product or starting material may contain functional groups (e.g., unprotected amines, thiophenes) that coordinate to and deactivate the catalyst.[20] An increase in catalyst loading or switching to a more robust ligand may be necessary.
Formation of Side Products Protodezincation (protonation of the organozinc reagent).Indicates the presence of moisture or acidic protons. Rigorously dry all solvents, reagents, and glassware.[12]
Homocoupling of the organozinc reagent.This can sometimes occur at higher temperatures. Try running the reaction at a lower temperature for a longer period.

References

  • Negishi, E. (n.d.). Negishi coupling. Wikipedia. Retrieved from [Link]

  • ChemistRn. (2022, August 12). Negishi coupling reaction: Mechanism, popular application. Chemistry Notes. Retrieved from [Link]

  • Jadhav, S. A., et al. (2023). Systematic Review On Thiazole And Its Applications. World Journal of Pharmaceutical Research. Retrieved from [Link]

  • Dai, C., & Fu, G. C. (2001). The First General Method for Palladium-Catalyzed Negishi Cross-Coupling of Aryl and Vinyl Chlorides: Use of Commercially Available Pd(P(t-Bu)3)2 as a Catalyst. Journal of the American Chemical Society, 123(12), 2719–2724. Retrieved from [Link]

  • Casares, J. A., et al. (2007). Insights into the Mechanism of the Negishi Reaction: ZnRX versus ZnR2 Reagents. Journal of the American Chemical Society, 129(12), 3508–3509. Retrieved from [Link]

  • NPTEL. (n.d.). Module 3 : Organometallic Reagents. NPTEL Archive. Retrieved from [Link]

  • SynArchive. (n.d.). Negishi Coupling. Retrieved from [Link]

  • Matsuoka, R., et al. (2016). Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. Organic Letters, 18(15), 3590–3593. Retrieved from [Link]

  • Zhou, J., & Fu, G. C. (2003). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society, 125(41), 12527–12530. Retrieved from [Link]

  • Dreher, S. D., et al. (2008). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 130(29), 9257–9259. Retrieved from [Link]

  • Knochel, P., et al. (2012). Organozinc complexes and processes for making and using the same. Google Patents.
  • Le, D. N., et al. (2022). Atroposelective Negishi Coupling Optimization Guided by Multivariate Linear Regression Analysis: Asymmetric Synthesis of KRAS G12C Covalent Inhibitor GDC-6036. Journal of the American Chemical Society, 144(45), 20704–20712. Retrieved from [Link]

  • Hessel, V., et al. (2020). Optimization of reaction conditions for the mechanochemical Negishi cross-coupling of bromide 1a and zinc pivalate 2a. ResearchGate. Retrieved from [Link]

  • Sharma, A., et al. (2022). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. ScienceScholar. Retrieved from [Link]

  • Berlin, C. (2019). Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of. Bucknell Digital Commons. Retrieved from [Link]

  • Singh, S., et al. (2017). A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments. Current Drug Targets, 18(14), 1667-1691. Retrieved from [Link]

  • Bansal, R., & Kumar, A. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(1), 1-17. Retrieved from [Link]

  • Liu, W.-B., et al. (2025). Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic Carbene-Pd Catalyst. CCS Chemistry. Retrieved from [Link]

  • Yang, Y., et al. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters, 16(18), 4858–4861. Retrieved from [Link]

  • Kim, J., & Lee, J. (2002). Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides. Organic Letters, 4(24), 4369–4371. Retrieved from [Link]

  • Al-Ostath, A. I., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules, 27(22), 7965. Retrieved from [Link]

  • Reddit User throwawayaccountdown. (2023, March 5). Reasons for stalling of a Negishi coupling? [Online forum post]. Reddit. Retrieved from [Link]

  • Luzung, M. R., Patel, J. S., & Yin, J. (2010). A Mild Negishi Cross-Coupling of 2-Heterocyclic Organozinc Reagents and Aryl Chlorides. The Journal of Organic Chemistry, 75(24), 8330–8332. Retrieved from [Link]

  • Brittain, W. D. G., & Cobb, S. L. (2017). Negishi cross-couplings in the synthesis of amino acids. Organic & Biomolecular Chemistry, 16(1), 10-20. Retrieved from [Link]

  • Yang, Y., et al. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. PMC. Retrieved from [Link]

  • Yang, Y., et al. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. DSpace@MIT. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Negishi cross-coupling. Retrieved from [Link]

  • Denmark, S. E. (n.d.). The Negishi Cross-Coupling Reaction. Denmark Group, University of Illinois. Retrieved from [Link]

  • Chem Help ASAP. (2020, February 14). Negishi cross-coupling reaction [Video]. YouTube. Retrieved from [Link]

  • Luzung, M. R., Patel, J. S., & Yin, J. (2010). A mild Negishi cross-coupling of 2-heterocyclic organozinc reagents and aryl chlorides. The Journal of Organic Chemistry, 75(24), 8330–8332. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Negishi Coupling. Retrieved from [Link]

  • ChemOrgChem. (2025, November 9). Negishi Cross-Coupling/Problem Solved/ CSIR 2016/ChemOrgChem [Video]. YouTube. Retrieved from [Link]

  • LibreTexts Chemistry. (2015, March 19). 21.01.3.3: Negishi Coupling. Retrieved from [Link]

  • Rieke, R. D., et al. (n.d.). Organozinc Reagents for Facile Synthetic Route to Diflunisal, Fenbufen and Felbinac. Moodle@Units. Retrieved from [Link]

  • Zhang, W., et al. (2011). Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. Google Patents.
  • Javad, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 117. Retrieved from [Link]

  • Yu, J., et al. (2012). A kind of method for preparing thiazole-4-carboxylic acid. Google Patents.
  • Javad, S., et al. (2019). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. ResearchGate. Retrieved from [Link]

  • Molbase. (n.d.). Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate synthesis. Retrieved from [Link]

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Application

Application Note: Advanced Strategies for the Preparation of 2,4-Disubstituted Thiazoles via Iodine Displacement

Executive Summary & Mechanistic Rationale The 1,3-thiazole ring is a privileged pharmacophore embedded in numerous natural products, antibiotics (e.g., penicillins), and modern therapeutics[1]. The synthesis of 2,4-disub...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 1,3-thiazole ring is a privileged pharmacophore embedded in numerous natural products, antibiotics (e.g., penicillins), and modern therapeutics[1]. The synthesis of 2,4-disubstituted thiazoles frequently relies on the unique physicochemical properties of iodine. As a Senior Application Scientist, I approach "iodine displacement" in thiazole synthesis through two distinct, highly effective paradigms:

  • In Situ Iodine-Mediated Displacement (One-Pot Synthesis): Molecular iodine acts as a mild, highly polarizable α-halogenating agent for ketones. The resulting α-iodoketone features a weak, labile C–I bond that is perfectly primed for rapid

    
     displacement by the soft sulfur atom of a thiourea or thioamide, followed by cyclization[2].
    
  • Late-Stage Catalytic Iodine Displacement (Cross-Coupling): Starting from a pre-formed 2-iodo-4-substituted thiazole, the iodine atom serves as an ideal handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura). The low bond dissociation energy of the C–I bond (

    
    51 kcal/mol) ensures rapid oxidative addition by Pd(0) under mild conditions, preventing the degradation of sensitive heterocyclic substrates[3].
    

This application note provides field-proven, step-by-step protocols for both strategies, emphasizing causality, self-validating tracking methods, and high-yield execution.

Strategy A: One-Pot Iodine-Mediated Synthesis

The classical Hantzsch-type synthesis has been significantly modernized. Instead of handling toxic and lachrymatory α-haloketones directly, modern protocols utilize molecular iodine to generate the reactive intermediate in situ[2]. Recent advancements have translated this into eco-friendly, solvent-free grinding protocols that proceed in minutes with exceptional atom economy[4].

Mechanistic Pathway

Mechanistic pathway of I2-mediated one-pot thiazole synthesis via iodine displacement.

Protocol 1: Solvent-Free Grinding Synthesis

This method exploits mechanical energy to lower the activation barrier, while the solvent-free environment drastically increases the effective concentration of reactants, accelerating the displacement[4].

Reagents:

  • Acetophenone derivative (1.0 mmol)

  • Thiourea or Thioamide (2.0 mmol)

  • Molecular Iodine (

    
    ) (1.0 mmol)
    

Step-by-Step Methodology:

  • Preparation: In a fume hood, weigh the acetophenone derivative and thiourea into an agate mortar. Expert Insight: Always use a glass or plastic spatula when handling

    
    , as its corrosive nature will rapidly pit stainless steel tools.
    
  • Activation: Add molecular iodine (

    
    ) directly to the mortar.
    
  • Grinding (The Reaction): Grind the mixture vigorously with a pestle at room temperature for 5–10 minutes.

  • Self-Validation (Visual Tracking): The reaction is a self-validating system. Initially, the mixture will appear dark brown/purple due to the free iodine. As the α-iodoketone forms and is subsequently consumed by the sulfur nucleophile, the dark color will fade to a pale yellow paste[5]. This visual shift confirms the successful displacement of iodine.

  • Quenching: Transfer the paste to a beaker and add 10 mL of saturated aqueous sodium thiosulfate (

    
    ). Stir until any residual brown color completely disappears, confirming the reduction of unreacted 
    
    
    
    to water-soluble iodide (
    
    
    ).
  • Isolation: Extract the aqueous mixture with ethyl acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify via flash column chromatography (typically Hexanes/EtOAc) to yield the pure 2,4-disubstituted thiazole.

Strategy B: Late-Stage Functionalization via Catalytic Iodine Displacement

When complex architectures are required, constructing the thiazole core first and functionalizing it later is preferred. 2-Iodo-4-substituted thiazoles are excellent substrates for Suzuki-Miyaura cross-coupling. The highly polarizable C–I bond ensures that oxidative addition occurs rapidly, allowing for the use of milder bases and lower temperatures, which prevents the degradation of the electron-deficient thiazole ring[3].

Experimental Workflow

Workflow for late-stage functionalization of thiazoles via Pd-catalyzed iodine displacement.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Step-by-Step Methodology:

  • Setup: Charge an oven-dried Schlenk flask with 2-iodo-4-methylthiazole (1.0 mmol), arylboronic acid (1.2 mmol), and

    
     (2.0 mmol).
    
  • Solvent Degassing: Add a solvent mixture of Toluene/EtOH/

    
     (4:1:1, 12 mL). Causality: Degassing the solvent via sparging with argon for 15 minutes is critical. Oxygen will irreversibly oxidize the electron-rich Pd(0) catalyst to an inactive Pd(II) species, halting the cycle.
    
  • Catalyst Addition: Under a positive flow of argon, add

    
     (0.05 mmol, 5 mol%).
    
  • Heating: Seal the flask and heat to 80°C for 4–5 hours.

  • Self-Validation (Analytical Tracking): Monitor the reaction via TLC (UV 254 nm). Thiazoles fluoresce strongly under UV light due to their extended conjugated

    
    -system. Additionally, LC-MS will show the disappearance of the heavily isotopic iodine mass peak and the appearance of the coupled product mass.
    
  • Workup: Cool to room temperature, dilute with water (10 mL), and extract with dichloromethane (

    
     mL). Dry and concentrate.
    
  • Structural Validation: Run a

    
     NMR. The defining feature of the successful preservation of the thiazole core is the 
    
    
    
    proton, which will appear as a sharp diagnostic singlet in the aromatic region, typically between 7.0 and 7.8 ppm depending on the electronic nature of the substituents.

Quantitative Data & Substrate Scope

The following table summarizes the expected yields and reaction times across different substrates and iodine displacement methodologies, demonstrating the robust nature of these protocols[5],[4].

Substrate (Ketone / Halide)Nucleophile / Coupling PartnerMethodYield (%)Reaction Time
AcetophenoneThiourea

-Mediated (Grinding)
935 min
4-MethoxyacetophenoneThioacetamide

-Mediated (Grinding)
8810 min
2-Iodo-4-methylthiazolePhenylboronic acidPd-Catalyzed Suzuki924 hours
2-Iodo-4-phenylthiazole4-Fluorophenylboronic acidPd-Catalyzed Suzuki895 hours

References

  • Zhao, Y., Liu, Y., Xu, X., Yang, C., & Yu, G. (2018). Novel one-pot expeditious synthesis of 2,4-disubstituted thiazoles through a three-component reaction under solvent free conditions. Synthetic Communications, 48(3), 302-308. URL:[Link]

  • Ding, Q., Zhu, D., Jin, H., Chen, J., Ding, J., & Wu, H. (2011). Eco-Friendly One-Pot Synthesis of 2,4-Disubstituted Thiazoles by Grinding Under Catalyst- and Solvent-Free Conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(2), 220-224. URL:[Link]

  • King, L. C., & Hlavacek, R. J. (1950). The Reaction of Ketones with Iodine and Thiourea. Journal of the American Chemical Society, 72(9), 3883-3888. URL:[Link]

  • Chirra, N., et al. (2024). Access to versatile tosyl imidazo[1,2-d][1,2,4]thiadiazole platform 4 / N-Substituted piperazine-coupled imidazo[2,1-b]thiazoles. Drug Development Research. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing protodeiodination in 2-iodothiazole coupling reactions

Technical Support Center: 2-Iodothiazole Coupling Reactions Guide Objective: This technical support guide provides researchers, chemists, and drug development professionals with a comprehensive resource for diagnosing, t...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Iodothiazole Coupling Reactions

Guide Objective: This technical support guide provides researchers, chemists, and drug development professionals with a comprehensive resource for diagnosing, troubleshooting, and preventing protodeiodination during the cross-coupling of 2-iodothiazoles. As a Senior Application Scientist, my goal is to bridge theoretical knowledge with practical, field-proven solutions to enhance your reaction success.

Section 1: Foundational FAQs - Understanding the Protodeiodination Challenge

This section addresses the fundamental principles behind the instability of 2-iodothiazoles in cross-coupling reactions.

Q1: What is protodeiodination, and why is it a particularly significant problem for 2-iodothiazoles?

A1: Protodeiodination is an undesired side reaction in which an iodo-substituent on an aromatic ring is replaced by a hydrogen atom from a proton source in the reaction mixture. This results in the formation of a simple, de-halogenated starting material as a byproduct, reducing the yield of the desired coupled product.

2-Iodothiazoles are especially susceptible to this issue due to the inherent electron-deficient nature of the thiazole ring. The C2 position of the thiazole is highly activated towards both desired oxidative addition and undesired side reactions. The electron-withdrawing nitrogen and sulfur atoms increase the lability of the C-I bond, making it more prone to cleavage under the basic and often heated conditions of cross-coupling reactions. This inherent electronic property makes preventing protodeiodination a critical challenge in synthesizing complex thiazole-containing molecules.

Q2: What are the primary mechanistic pathways that lead to protodeiodination in a typical palladium-catalyzed cross-coupling reaction?

A2: While the exact mechanism can be substrate- and condition-dependent, two primary pathways are generally considered responsible for protodeiodination:

  • Reductive Elimination from a Pd(II)-H Intermediate: A common pathway involves the formation of a palladium-hydride (Pd-H) species. This can occur from the reaction of the palladium catalyst with various components in the mixture, such as the base, solvent (e.g., ethanol), or even the boronic acid reagent itself. This Pd-H species can then insert into the C-I bond of the 2-iodothiazole via oxidative addition, and subsequent reductive elimination releases the de-iodinated thiazole.

  • Direct Protonolysis: In some cases, particularly with strong bases or protic solvents, the highly polarized C-I bond of the electron-deficient 2-iodothiazole can be directly cleaved by a proton source without direct involvement of a Pd-H species in the key C-H bond-forming step.

Understanding these pathways is crucial for designing rational strategies to mitigate the problem. The diagram below illustrates the competition between the desired catalytic cycle and the interfering protodeiodination pathway.

G cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_proto Competing Protodeiodination Pathway Pd0 Pd(0)L_n OA Oxidative Addition (Ar-I) Pd0->OA PdH Pd(II)-H Species (Undesired) Pd0->PdH Reaction with Impurities/Solvent TC Transmetalation (Ar'-B(OR)2) OA->TC Pd(II) Intermediate RE Reductive Elimination TC->RE RE->Pd0 Catalyst Regeneration Product Ar-Ar' Product RE->Product ArI 2-Iodothiazole (Ar-I) ArI->OA RE_H Reductive Elimination ArI->RE_H Byproduct De-iodinated Thiazole (Ar-H) Boronic Boronic Acid (Ar'-B(OR)2) Boronic->TC PdH->RE_H Undesired Oxidative Addition ProtonSource Proton Source (H2O, ROH, Base) ProtonSource->PdH RE_H->Pd0 Catalyst Regeneration RE_H->Byproduct G Start High Protodeiodination Observed in LCMS/NMR CheckReagents Step 1: Verify Reagent Quality & Reaction Setup Start->CheckReagents CheckBase Is the base anhydrous? (e.g., K3PO4, Cs2CO3) CheckReagents->CheckBase CheckSolvent Is the solvent anhydrous and aprotic? (Toluene, Dioxane) CheckBase->CheckSolvent Yes ModifyConditions Step 2: Modify Reaction Conditions CheckBase->ModifyConditions No. Replace with dry K3PO4. CheckPurity Is the 2-iodothiazole starting material pure and dry? CheckSolvent->CheckPurity Yes CheckSolvent->ModifyConditions No. Replace with anhydrous solvent. CheckPurity->ModifyConditions Yes CheckPurity->ModifyConditions No. Re-purify or re-synthesize. LowerTemp Lower the reaction temperature. Try 60-80 °C instead of >100 °C. ModifyConditions->LowerTemp Degas Ensure thorough degassing. Use multiple freeze-pump-thaw cycles. LowerTemp->Degas ChangeCatalyst Step 3: Change Catalyst System Degas->ChangeCatalyst SwitchLigand Switch to a bulkier ligand. (e.g., SPhos, XPhos, IPr) ChangeCatalyst->SwitchLigand UsePrecatalyst Use a well-defined precatalyst. (e.g., XPhos G3 Palladacycle) SwitchLigand->UsePrecatalyst Success Problem Solved: High Yield of Desired Product UsePrecatalyst->Success

Caption: Troubleshooting workflow for protodeiodination.

Detailed Steps:

  • Re-evaluate Your Reagents: The most common culprit is an unintentional proton source.

    • Base: Was your K₃PO₄ or Cs₂CO₃ truly anhydrous? If in doubt, dry it in a vacuum oven before use.

    • Solvent: Was your solvent from a freshly opened anhydrous bottle or a purification system?

    • Boronic Acid: Some boronic acids can be unstable and contain water or other protic impurities. Check its quality.

  • Lower the Reaction Temperature: High temperatures can accelerate the rate of catalyst decomposition and other side reactions. If you are running the reaction at >100 °C, try repeating it at 80 °C. The reaction may be slower, but it will likely be cleaner.

  • Improve Degassing: Inadequate removal of oxygen can lead to catalyst degradation and the formation of undesired species. Ensure your reaction mixture is thoroughly degassed using a robust method like freeze-pump-thaw cycles, especially for sensitive reactions.

  • Change the Catalyst System: If the above steps fail, your catalyst system may not be optimal. Switch to one of the recommended systems from Table 1, such as a Buchwald palladacycle precatalyst with a bulky biaryl phosphine ligand.

Q6: I suspect my 2-iodothiazole starting material is unstable. How can I confirm this, and what are the best practices for handling and storage?

A6: 2-Iodothiazoles can be unstable, especially if they contain other functional groups.

  • Purity Check: Before use, always check the purity of your 2-iodothiazole by ¹H NMR and LCMS. Look for the presence of the corresponding de-iodinated thiazole. If it is already present in your starting material, the coupling reaction is doomed to produce it as a byproduct.

  • Purification: If impurities are present, purify the compound immediately before use, for example by flash chromatography or recrystallization.

  • Storage: Store 2-iodothiazoles in a freezer (-20 °C), under an inert atmosphere (argon or nitrogen), and protected from light. Many halogenated heterocycles are light-sensitive.

  • Handling: Weigh out the material quickly and charge the reaction vessel under an inert atmosphere to minimize exposure to air and moisture.

Section 4: Validated Protocol & Alternative Strategies

This section provides a robust, step-by-step protocol and discusses alternative methods if protodeiodination remains a persistent issue.

Q7: Can you provide a validated, step-by-step protocol for a Suzuki-Miyaura coupling of a sensitive 2-iodothiazole?

A7: This protocol incorporates best practices to minimize protodeiodination.

Protocol: Suzuki-Miyaura Coupling of 2-Iodothiazole with Phenylboronic Acid

Reagents & Equipment:

  • 2-Iodothiazole (1.0 eq)

  • Phenylboronic Acid (1.5 eq)

  • XPhos Pd G3 Palladacycle (2 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (3.0 eq)

  • Anhydrous Dioxane

  • Schlenk flask or microwave vial, magnetic stir bar, inert atmosphere (Argon/Nitrogen) manifold.

Procedure:

  • Vessel Preparation: Add the 2-iodothiazole (1.0 eq), phenylboronic acid (1.5 eq), K₃PO₄ (3.0 eq, freshly dried), and the XPhos Pd G3 catalyst (0.02 eq) to a dry Schlenk flask containing a stir bar.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add anhydrous dioxane via syringe. The typical concentration is 0.1 M with respect to the limiting reagent (2-iodothiazole).

  • Degassing (Optional but Recommended): For maximum precaution, subject the sealed reaction mixture to three cycles of freeze-pump-thaw to thoroughly remove any dissolved oxygen.

  • Reaction: Place the flask in a pre-heated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking aliquots (via syringe under argon) and analyzing by LCMS or TLC. Look for the consumption of the starting material and the formation of the product. Check for the de-iodinated byproduct.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Q8: Are there alternative coupling strategies to consider when protodeiodination is intractable with Suzuki conditions?

A8: Yes. If Suzuki-Miyaura coupling consistently fails, consider changing the coupling partners.

  • Stille Coupling (Organotin Reagents): Stille coupling (using organostannanes) is often performed under milder, neutral, or less basic conditions, which can significantly suppress protodeiodination. While tin reagents have toxicity concerns, they are extremely effective for sensitive substrates.

  • Hiyama Coupling (Organosilicon Reagents): This coupling uses organosilanes and is activated by a fluoride source (e.g., TBAF). The conditions are often mild and can be an excellent alternative.

  • Negishi Coupling (Organozinc Reagents): Organozinc reagents are highly reactive, often allowing for couplings to occur at lower temperatures, which can outpace the rate of protodeiodination.

Switching to one of these alternative methods provides a different mechanistic pathway and reaction environment that may be more compatible

Optimization

Heterocyclic Halogenation Support Center: Aminothiazole Iodination

Ticket #: 2-AT-IOD-001 Subject: Improving Yield & Specificity in Sandmeyer Iodination of 2-Aminothiazoles Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: Why Your Reaction is Failing If...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #: 2-AT-IOD-001 Subject: Improving Yield & Specificity in Sandmeyer Iodination of 2-Aminothiazoles Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: Why Your Reaction is Failing

If you are applying standard textbook Sandmeyer conditions (aqueous


 followed by 

) to 2-aminothiazoles and achieving yields <30%, you are not alone. This is a known failure mode in heterocyclic chemistry.

The Root Cause: Unlike anilines, the diazonium salt of a 2-aminothiazole is electronically similar to an amidine. It is highly unstable in aqueous media due to:

  • Resonance Destabilization: The diazonium group at the 2-position destabilizes the thiazole ring, making it prone to ring-opening or hydrolysis to the 2-hydroxythiazole (thiazolinone).

  • Self-Coupling: The electron-rich nature of the starting amine often leads to azo-coupling with the formed diazonium salt, resulting in "black tar" (polymerization) rather than the desired iodide.

The Solution: You must shift from Ionic Diazotization (Aqueous) to Radical-Nucleophilic Substitution (Non-Aqueous).

Module 1: The "Gold Standard" Protocol (Non-Aqueous)

This protocol replaces sodium nitrite with alkyl nitrites and water with organic solvents. This prevents hydrolysis and promotes the radical mechanism (


) required for high yields.
Reagents & Setup
  • Substrate: 2-Aminothiazole derivative (1.0 equiv)

  • Diazotizing Agent: Isoamyl nitrite (1.5 equiv) or tert-butyl nitrite (

    
    -BuONO).
    
  • Iodine Source: Diiodomethane (

    
    ) (Solvent/Reagent) or Iodine (
    
    
    
    ) in Acetonitrile (MeCN).[1]
  • Catalyst: Copper(I) Iodide (

    
    ) (0.1 - 0.5 equiv).
    
  • Solvent: Anhydrous Acetonitrile (MeCN) or THF (only if protodeamination is not observed).

Step-by-Step Workflow
  • Preparation: In a flame-dried flask under Argon/Nitrogen, dissolve the 2-aminothiazole (1.0 equiv) in anhydrous MeCN.

  • Activation: Add

    
     (0.5 equiv) and 
    
    
    
    (0.5 equiv) or
    
    
    (3.0 equiv).
    • Note:

      
       acts as a radical transfer agent, significantly reducing the "reduction" side product (H-substitution).
      
  • Diazotization (The Critical Step): Heat the mixture to 60–65°C .

  • Addition: Add Isoamyl nitrite (1.5 equiv) dropwise over 20 minutes.

    • Why? Slow addition keeps the concentration of the unstable diazonium species low, preventing it from coupling with unreacted amine.

  • Quench: Once gas evolution (

    
    ) ceases (approx. 1-2 hours), cool to RT. Dilute with EtOAc and wash with saturated 
    
    
    
    (to remove excess iodine).
Expected Yield:
  • Standard Aqueous: 15–35%

  • Non-Aqueous (MeCN/Isoamyl Nitrite): 65–85%

Module 2: Troubleshooting & FAQs

Q1: I am getting the reduced product (Thiazole-H) instead of the Iodide (Thiazole-I). Why?

Diagnosis: Protodeamination. Mechanism: The aryl radical formed after


 loss is abstracting a Hydrogen atom from your solvent instead of reacting with an Iodine atom.
Fix: 
  • Switch Solvents: Avoid THF or Ethanol, which are excellent Hydrogen atom donors (HAT). Use Acetonitrile (MeCN) or Diiodomethane (

    
    ) .[1]
    
  • Increase Iodine Concentration: Ensure your Iodine source is in excess to kinetically outcompete the solvent for the radical.

Q2: My reaction turns into a black tar/sludge immediately.

Diagnosis: Azo-Coupling (Polymerization). Mechanism: The diazonium salt is an electrophile; your starting material is a nucleophile. They are reacting with each other. Fix:

  • Inverse Addition: Do not add the nitrite to the amine. Instead, add the amine slowly to a pre-heated solution of the Nitrite and Iodine source. This ensures the amine is immediately consumed, leaving no nucleophile available for coupling.

  • Acidify: Adding 1.0 equiv of

    
    -TsOH (p-Toluenesulfonic acid) can protonate the remaining amine, rendering it non-nucleophilic and preventing coupling.
    
Q3: Can I still use aqueous conditions if I lack organic nitrites?

Answer: Yes, but you must modify the "Classical" Sandmeyer:

  • Use Stronger Acid: Replace

    
     with 
    
    
    
    or
    
    
    . The sulfate counter-ion stabilizes the diazonium salt better than chloride.
  • The "Paste" Method: Grind the amine with

    
    -TsOH and add minimal water.
    
  • Aggressive Quench: Add the diazonium solution into a saturated KI solution (Inverse Addition), not KI into the diazonium.

Module 3: Visualizing the Pathway

Figure 1: Decision Logic for Optimization

SandmeyerLogic Start Start: Aminothiazole Iodination CheckSolubility Is substrate soluble in aqueous acid? Start->CheckSolubility AqueousRoute Aqueous Route (High Risk of Hydrolysis) CheckSolubility->AqueousRoute Yes (but risky) NonAqueousRoute Non-Aqueous Route (Recommended) CheckSolubility->NonAqueousRoute No / Optimization Step1_Aq Use H2SO4 (Not HCl) Keep T < 0°C AqueousRoute->Step1_Aq Step1_Org Solvent: MeCN or CH2I2 Reagent: Isoamyl Nitrite NonAqueousRoute->Step1_Org Step2_Aq Inverse Addition: Pour Diazonium into KI Step1_Aq->Step2_Aq Result_Low Yield: 20-40% Risk: Phenols/Tars Step2_Aq->Result_Low Step2_Org Add p-TsOH (Optional) to prevent coupling Step1_Org->Step2_Org Result_High Yield: 60-90% High Specificity Step2_Org->Result_High

Caption: Decision tree for selecting the optimal iodination pathway based on substrate constraints and yield requirements.

Figure 2: The Radical Mechanism ( )

Mechanism Amine R-NH2 Diazonium R-N2+ Amine->Diazonium Isoamyl Nitrite (-H2O) Radical R• (Aryl Radical) Diazonium->Radical SET from Cu(I) (-N2) Product R-I Radical->Product Iodine Transfer (from CH2I2 or I2) SideProduct R-H (Reduced) Radical->SideProduct H-Abstraction (from Solvent)

Caption: The radical pathway showing the critical competition between Iodination (desired) and H-Abstraction (side reaction).

Module 4: Data & Comparison

Table 1: Comparison of Iodination Protocols for 2-Aminothiazoles

ParameterMethod A: Classical AqueousMethod B: Non-Aqueous (Recommended)
Diazotizing Agent

/

Isoamyl Nitrite /

-BuONO
Solvent

/ Acid
MeCN, DMF, or

Temperature 0°C to 5°C60°C to 80°C
Major Side Product 2-Hydroxythiazole (Phenol)Thiazole (Protodeamination)
Typical Yield 20–40%65–85%
Purification Difficult (Tars/Emulsions)Easy (Silica Plug)

References

  • General Sandmeyer Mechanism & Radical Pathways

    • Beletskaya, I. P., et al. "Catalytic Sandmeyer Bromination."[2] Synthesis, 2007, 2534-2538.[2]

  • Non-Aqueous Iodination (The "Nair" or "Matsuda" Modifications)

    • Matsuda, A., et al. "A New Sandmeyer Iodination of 2-Aminopurines in Non-Aqueous Conditions." Nucleosides, Nucleotides & Nucleic Acids, 2000.

  • )
  • Aminothiazole Synthesis & Reactivity

    • "Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts." Journal of Organic Chemistry.

  • Process Chemistry Optimization (Yield Improvement)

    • "Organic Process Research & Development Vol. 29." ACS Publications.[3] (General reference for process optimization of aminothiazoles).

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 2-iodothiazole-4-carboxylate

Ticket ID: #THZ-402-PUR Subject: Removal of Bromo-impurities from Methyl 2-iodothiazole-4-carboxylate Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #THZ-402-PUR Subject: Removal of Bromo-impurities from Methyl 2-iodothiazole-4-carboxylate Assigned Scientist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

You are encountering difficulty separating Methyl 2-iodothiazole-4-carboxylate (Target) from its 2-bromo analog (Impurity) . This is a classic "isostere challenge." Because the bromo- and iodo- substituents share similar electronegativities and lipophilicities, they co-elute on standard silica gel, making separation inefficient.

This guide moves beyond standard chromatography. We will apply Chemical Remediation (The Finkelstein Push) to convert the impurity rather than separate it, followed by High-Efficiency Physical Separation techniques if necessary.

Module 1: Diagnostic & Root Cause Analysis

Before attempting purification, we must confirm the nature of the impurity to select the correct protocol.

Q1: Why is the Bromo-impurity present?

A: The origin dictates the fix.

  • Incomplete Finkelstein: If you synthesized the Iodo-compound from the Bromo-precursor using NaI, the reaction reached equilibrium but did not complete.

  • Sandmeyer Contamination: If you synthesized from the amine (via diazonium salt), you likely used HBr or a bromide-contaminated acid source, or the quenching step introduced bromide ions which out-competed iodide due to higher concentration.

Q2: Why can't I separate them on a standard silica column?

A: The separation factor (


) is too low.
  • Polarity: The dipole moments of C-Br and C-I bonds in the thiazole ring are nearly identical.

  • Size: While Iodine is larger (198 pm vs 114 pm van der Waals radius), this difference is often insufficient for standard 40-63 µm silica gel to resolve.

Decision Matrix: Troubleshooting Workflow

Purification_Workflow Start Start: Impurity Detected Quantify Quantify Impurity (LCMS/NMR) Start->Quantify Decision Impurity Level? Quantify->Decision HighImp > 10% Bromo-Impurity Decision->HighImp High LowImp < 5% Bromo-Impurity Decision->LowImp Low ChemFix Protocol A: Chemical Remediation (Finkelstein Push) HighImp->ChemFix PhysFix Protocol B: Recrystallization (Solvent Screening) LowImp->PhysFix ChemFix->Quantify Re-evaluate FlashFix Protocol C: C18 Reverse Phase (Flash Chromatography) PhysFix->FlashFix Failure Final Pure Methyl 2-iodothiazole-4-carboxylate PhysFix->Final Success FlashFix->Final

Figure 1: Decision matrix for selecting the appropriate purification strategy based on impurity load.

Module 2: Chemical Remediation (Protocol A)

Best for: Mixtures containing >10% Bromo-impurity. Logic: Instead of separating the impurity, we force it to become the product. This utilizes Le Chatelier's Principle in a Finkelstein reaction.

The Mechanism

The reaction relies on the solubility difference of sodium salts in acetone.[1][2]



Sodium Bromide (NaBr) is insoluble in dry acetone. As it precipitates, it removes Br⁻ from the equilibrium, driving the reaction to the right [1].
Step-by-Step Protocol
  • Reagents:

    • Crude Mixture (Iodo/Bromo mix).

    • Sodium Iodide (NaI): 3.0 – 5.0 equivalents relative to the impurity content (or 1.5 eq relative to total mass if unknown).

    • Solvent: Anhydrous Acetone (dried over MgSO₄ or molecular sieves). Critical: Water dissolves NaBr, killing the driving force.

    • Catalyst (Optional): 5 mol% CuI and a diamine ligand (e.g., DMEDA) if the thiazole position 2 is unreactive (aromatic Finkelstein conditions) [2]. Note: Position 2 on thiazole is activated, so uncatalyzed often works, but CuI ensures completion.

  • Procedure:

    • Dissolve the crude mixture in Anhydrous Acetone (0.2 M concentration).

    • Add NaI (pre-dried in an oven at 120°C).

    • Reflux under Argon/Nitrogen for 12–24 hours.[3]

    • Monitor: Check LCMS. The [M+H]+ peak for Bromo (m/z ~222/224) should disappear, leaving only Iodo (m/z ~270).

  • Workup (Critical for Purity):

    • Cool to room temperature.[3][4]

    • Filter off the white solid (NaBr/NaCl). Do not skip this.

    • Concentrate the filtrate.[3]

    • Redissolve in Ethyl Acetate and wash with 10% Sodium Thiosulfate (removes brown Iodine color) and Brine.

Module 3: Physical Separation (Protocols B & C)

Best for: Mixtures with <5% impurity or polishing after Protocol A.

Protocol B: Fractional Recrystallization

Iodo-compounds typically have higher melting points and lattice energies than their bromo-analogs due to increased London Dispersion Forces.

Parameter2-Bromo Analog (Est.)2-Iodo Target (Est.)
Molecular Weight ~222.06~269.06
Polarizability Lower (Harder)Higher (Softer)
Solubility Higher in polar solventsLower in polar solvents

Solvent System Screening:

  • Ethanol/Water: Dissolve in hot Ethanol. Add water dropwise until turbidity persists. Cool slowly to 4°C. The Iodo-target should crystallize first.

  • Hexane/Ethyl Acetate: If the compound is very soluble in alcohol, use a gradient of Hexane (non-polar) and EtOAc.

Protocol C: C18 Reverse Phase Chromatography

Standard silica (Normal Phase) separates based on polarity (hydrogen bonding/dipole). Since the polarity difference is negligible, we switch to Reverse Phase (C18) .

  • Mechanism: C18 separates based on hydrophobicity and polarizability . The large Iodine atom interacts more strongly with the C18 chains than the Bromine atom, resulting in longer retention for the Iodo-target.

  • Setup:

    • Column: C18 Flash Cartridge (e.g., 12g or larger depending on load).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile (MeCN) or Methanol.

    • Gradient: 5% B to 100% B over 20 CV (Column Volumes).

    • Expectation: The Bromo-impurity will elute earlier (more polar/less lipophilic) than the Iodo-target.

Module 4: Prevention (Upstream Optimization)

To avoid this issue in future batches, optimize the synthesis route.

Scenario 1: Sandmeyer Route (From Amine)
  • Issue: Using HBr or CuBr generates the bromo-impurity.

  • Fix: Use p-Toluenesulfonic acid (PTSA) or H₂SO₄ as the acid source. Use CH₂I₂ (diiodomethane) or KI/I₂ as the iodine source. Avoid all bromide sources in the reaction vessel [3].

Scenario 2: Hantzsch Thiazole Synthesis
  • Issue: Cyclization using a bromoketone and thioamide often leaves residual bromoketone or brominated byproducts.

  • Fix: Ensure the thioamide is in slight excess and the workup includes an acid wash to remove unreacted thioamide, rather than relying on halogen exchange later.

References

  • Finkelstein Reaction Mechanics

    • Source: "Finkelstein Reaction - Organic Chemistry Portal".
    • URL:[Link]

    • Relevance: Establishes the solubility-driven equilibrium (precipitation of NaBr) required to push the reaction to completion.
  • Aromatic Finkelstein (Copper Catalysis)

    • Source: Klapars, A., & Buchwald, S. L. (2002). "Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction". Journal of the American Chemical Society.
    • URL:[Link]

    • Relevance: Provides conditions (CuI/Diamine)
  • Thiazole Synthesis & Sandmeyer Protocols

    • Source: "Synthesis of the 2-aminothiazole-4-carboxylate analogues". ResearchGate.[5]

    • URL:[Link]

    • Relevance: Contextualizes the starting materials and standard synthetic routes for 2-substituted thiazole-4-carboxyl
  • Properties of Methyl 2-methylthiazole-4-carboxylate (Analog Data)

    • Source: Sigma-Aldrich Product Data.[6]

    • Relevance: Provides melting point benchmarks (54-67°C range)

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for 2-Iodothiazole Suzuki Coupling

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issue...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered when optimizing catalyst loading for the Suzuki-Miyaura cross-coupling of 2-iodothiazoles. Our focus is on providing not just solutions, but the underlying scientific reasoning to empower your experimental design.

The Suzuki-Miyaura coupling is a cornerstone of modern synthesis, yet its application to electron-deficient N-heterocycles like thiazole presents unique challenges.[1][2] The thiazole nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity.[3] This guide will help you navigate these challenges to achieve high-yield, reproducible results.

Core Principles: The Catalytic Cycle and the Role of Loading

The efficiency of a Suzuki-Miyaura coupling is dictated by the smooth operation of its catalytic cycle. The catalyst loading—the amount of palladium used relative to the limiting reagent—is a critical parameter that directly influences reaction rate, completion, and cost-effectiveness. While a higher loading can increase the concentration of the active Pd(0) species and accelerate the reaction, it can also lead to issues with product purification and cost. Conversely, a loading that is too low may result in a stalled or incomplete reaction, especially if catalyst deactivation pathways are active.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (R¹-X) PdII_Complex R¹-Pd(II)L₂-X Pd0->PdII_Complex Oxidative Addition Deactivation Catalyst Deactivation (e.g., Aggregation) Pd0->Deactivation Deactivation Pathway Transmetal Transmetalation (R²-B(OR)₂ + Base) PdII_Diaryl R¹-Pd(II)L₂-R² PdII_Complex->PdII_Diaryl Transmetalation PdII_Diaryl->Pd0 Reductive Elimination RedElim Reductive Elimination Product R¹-R² Pd_Black Palladium Black (Inactive) Deactivation->Pd_Black

Figure 1. The Suzuki-Miyaura Catalytic Cycle and a common deactivation pathway.

Troubleshooting Guide (Q&A Format)

Category 1: Poor Conversion & Low Yield

Q1: My reaction has stalled with significant starting material remaining. Should I just increase the catalyst loading?

A: While increasing the catalyst loading is a potential solution, it's often a bandage for an underlying problem. Before increasing the amount of palladium, consider these more common culprits:

  • Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ.[4] This reduction can be inefficient. Ensure your catalyst is fresh and has been stored properly. For sensitive substrates, consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern Buchwald precatalyst which generates the active species more reliably.[4]

  • Oxygen Contamination: Oxygen can irreversibly oxidize the active Pd(0) catalyst to inactive Pd(II) species and also oxidize phosphine ligands.[4][5] Rigorous degassing of your solvents and reaction mixture is critical. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by performing several freeze-pump-thaw cycles.[3][4]

  • Inappropriate Base or Solvent: The base is crucial for activating the boronic acid to facilitate the transmetalation step.[6][7] Its effectiveness is highly dependent on the solvent system. If you are using an inorganic base like K₂CO₃ or K₃PO₄, a small amount of water is often necessary to aid its solubility and activity.[8] Screen different bases and solvent systems; a common starting point is a mixture of an organic solvent (like dioxane or toluene) and water.[9][10]

  • Thiazole Inhibition: The nitrogen atom on the thiazole ring can coordinate to the palladium center, acting as a catalyst poison.[3] If you suspect this is an issue, using a higher catalyst loading might be necessary to overcome this inhibition. Alternatively, employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can sometimes mitigate this effect by sterically shielding the palladium center.[10]

Q2: My yield is consistently low (~20-30%) even though the starting material is consumed. What side reactions could be occurring?

A: Low isolated yield in the face of complete conversion often points to competing side reactions. For Suzuki couplings, the most common are:

  • Protodeboronation: This is the hydrolysis of the boronic acid back to its corresponding arene, consuming your nucleophile.[3][4] It is often promoted by high temperatures and excess water or strong base.

    • Solution: Consider using more stable boronic esters, such as pinacol or MIDA esters, which release the boronic acid slowly under reaction conditions.[4][8] You can also try using a milder base (e.g., K₂CO₃ instead of K₃PO₄).[10]

  • Homocoupling: This is the coupling of two boronic acid molecules (Glaser coupling) or two 2-iodothiazole molecules.[3]

    • Solution: Homocoupling of boronic acids is frequently caused by the presence of oxygen.[3][4] Ensure your degassing procedure is thorough. Starting with a Pd(0) source can also mitigate homocoupling that occurs during the in situ reduction of Pd(II) precatalysts.[4]

Category 2: Byproduct Formation and Reproducibility

Q3: I am observing the formation of palladium black in my reaction flask. What is happening and is it a problem?

A: The formation of palladium black is a visual indicator of catalyst decomposition, where the soluble Pd(0) species aggregate into insoluble, catalytically inactive palladium metal.[11] This is a significant problem as it removes the catalyst from the reaction cycle, often leading to stalled reactions.

  • Causality & Solutions:

    • Insufficient Ligand: The ligand stabilizes the Pd(0) center and prevents aggregation. An insufficient ligand-to-palladium ratio (typically 1:1 to 4:1) can leave the palladium coordinatively unsaturated and prone to decomposition.[4]

    • High Temperature: While heat can increase the reaction rate, excessive temperatures can accelerate catalyst decomposition.[4] If the reaction is sluggish, consider a more active catalyst system rather than simply increasing the heat.

    • Poor Mixing: In biphasic systems, inadequate stirring can lead to localized high concentrations of reagents, which can promote catalyst decomposition.[4]

Q4: My reaction works well on a small scale, but the yield drops significantly upon scale-up. Why is this happening?

A: Scale-up issues are common and often relate to mass and heat transfer, as well as the impact of trace impurities.

  • Degassing Inefficiency: A common issue is that degassing becomes less efficient on a larger scale. Sparging with an inert gas for a longer period or using more rigorous methods may be necessary.

  • Mixing: Efficient stirring is harder to achieve in larger flasks. Ensure the stirring is vigorous enough to maintain a homogeneous mixture, especially in biphasic systems.

  • Heat Transfer: The surface-area-to-volume ratio decreases on scale-up, which can lead to uneven heating or "hot spots" that can cause catalyst decomposition. Using a jacketed reactor or a well-controlled heating mantle is important.

  • Reagent Purity: The absolute amount of any impurity (e.g., water or oxygen) increases with scale, even if the concentration is low. Using high-purity reagents and solvents becomes even more critical for larger-scale reactions.

Data Tables & Reference Protocols

Table 1: Common Catalysts, Ligands, and Conditions for 2-Iodothiazole Coupling
ParameterTypical Range / ExamplesNotes
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), Pd₂(dba)₃Catalyst loading typically ranges from 1-5 mol%.[9] For challenging substrates, loadings up to 10 mol% may be explored.
Ligand PPh₃, SPhos, XPhos, RuPhos, dppfOften used with Pd(OAc)₂ or Pd₂(dba)₃. Bulky, electron-rich ligands can be effective for heteroaryl substrates.[12]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃2.0-3.0 equivalents are typically used relative to the limiting reagent.[10][13]
Solvent Toluene, Dioxane, THF, DMF, often with waterA mixture of an organic solvent and water is common to dissolve both the organic substrates and the inorganic base.[8]
Temperature 80 - 110 °CThe reaction temperature often requires optimization. Higher temperatures can increase rate but may also lead to decomposition.[4][13]
Table 2: Example: Effect of Catalyst Loading on Reaction Metrics

This table illustrates a hypothetical optimization experiment. TON (Turnover Number) = (moles of product) / (moles of catalyst). TOF (Turnover Frequency) = TON / time.

EntryCatalyst Loading (mol%)Time (h)Yield (%)TON
15.049519
22.089246
31.0128888
40.52475150
Experimental Protocol: General Procedure for Suzuki Coupling of 2-Iodothiazole

This protocol provides a robust starting point for your experiments.

  • Reagent Preparation: To an oven-dried Schlenk tube, add the 2-iodothiazole (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).[13]

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.[10]

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.[10]

  • Catalyst Addition: Under a positive flow of argon, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Reaction: Place the sealed tube in a preheated oil bath or heating block (e.g., at 100 °C) and stir vigorously.[10]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[13]

Visual Workflows

A logical troubleshooting workflow can save significant time and resources.

Troubleshooting_Workflow start Low Yield or Stalled Reaction check_reagents Verify Reagent Quality (Catalyst, Ligands, Base, Solvents) start->check_reagents Always start here check_degas Improve Degassing (Sparging, Freeze-Pump-Thaw) check_reagents->check_degas If reagents are good success Successful Optimization check_reagents->success screen_base Screen Bases & Solvents (K₂CO₃, K₃PO₄, Cs₂CO₃) (Dioxane/H₂O, Toluene/H₂O) check_degas->screen_base If O₂ is excluded check_degas->success optimize_temp Optimize Temperature (Cautiously increase from 80°C) screen_base->optimize_temp If still no improvement screen_base->success change_ligand Change Ligand (Bulky, e⁻-rich ligands like SPhos/XPhos) optimize_temp->change_ligand If side reactions occur optimize_temp->success increase_loading Increase Catalyst Loading change_ligand->increase_loading Last resort for inhibition change_ligand->success increase_loading->success

Figure 2. A systematic workflow for troubleshooting low-yielding Suzuki coupling reactions.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem.
  • Saavedra, M. J., et al. (n.d.). Simple thiazole-based ligands for palladium(II)
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn.
  • Morales-Serna, J. A., et al. (n.d.). Thiazole-based non-symmetric NNC–palladium pincer complexes as catalytic precursors for the Suzuki–Miyaura C–C coupling. New Journal of Chemistry.
  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling of Isothiazoles. BenchChem.
  • BenchChem. (2025).
  • ResearchGate. (2025). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts | Request PDF.
  • BenchChem. (2025).
  • BenchChem. (2025). Optimizing catalyst and base conditions for 2-Bromo-5-iodothiazole reactions. BenchChem.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling for 2-Iodoselenophene. BenchChem.
  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI.
  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in Thiazole Ester Hydrolysis

Welcome to the technical support center for thiazole ester hydrolysis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues of low conversion or yield duri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for thiazole ester hydrolysis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues of low conversion or yield during this critical transformation. The following question-and-answer-based troubleshooting guide provides in-depth explanations, validated protocols, and visual aids to help you navigate common experimental challenges.

Section 1: The Foundation - Understanding Thiazole Ester Hydrolysis

Thiazole esters are pivotal intermediates in pharmaceutical synthesis. Their hydrolysis, typically a nucleophilic acyl substitution reaction, cleaves the ester to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or, more commonly, a base (saponification).

Base-catalyzed hydrolysis is often preferred as it is generally irreversible.[1] The reaction proceeds via a tetrahedral intermediate, and the final deprotonation of the carboxylic acid by a strong base drives the reaction to completion.[1] In contrast, acid-catalyzed hydrolysis is an equilibrium process, which can complicate efforts to achieve high conversion.[1][2]

Hydrolysis_Mechanisms cluster_base Base-Catalyzed Hydrolysis (Saponification) cluster_acid Acid-Catalyzed Hydrolysis B_Start Thiazole Ester (R-COOR') B_Int Tetrahedral Intermediate B_Start->B_Int + OH⁻ B_Prod Carboxylic Acid + Alcohol (R'OH) B_Int->B_Prod - R'O⁻ B_Final Carboxylate Salt (R-COO⁻) B_Prod->B_Final + Base (Irreversible Step) A_Start Thiazole Ester (R-COOR') A_Protonated Protonated Ester A_Start->A_Protonated + H⁺ A_Int Tetrahedral Intermediate A_Protonated->A_Int + H₂O A_Prod Carboxylic Acid + Alcohol (R'OH) A_Int->A_Prod - H⁺ Troubleshooting_Workflow Start Low Conversion Observed Check_SM 1. Verify Starting Material & Reagent Integrity Start->Check_SM Check_SM->Start Degraded Reagents Check_Cond 2. Analyze Reaction Conditions (pH, Temp, Solvent) Check_SM->Check_Cond Reagents OK Check_Workup 3. Evaluate Work-up & Analysis Protocol Check_Cond->Check_Workup Conditions OK Optimize Systematic Optimization Check_Cond->Optimize Suboptimal Check_Workup->Start Product Loss Check_Workup->Optimize Protocol OK Success High Conversion Achieved Optimize->Success

Caption: A systematic workflow for troubleshooting low hydrolysis conversion.

Q2: How do I know if my reaction conditions (pH, temperature, solvent) are optimal?

The interplay between pH, temperature, and solvent is the most critical factor in ester hydrolysis. Suboptimal choices here are the most frequent cause of poor conversion.

Causality:

  • pH (Base Concentration): For saponification, the reaction rate is dependent on the hydroxide ion concentration. [3]However, excessively high pH can lead to degradation of the thiazole ring itself, which is known to be sensitive under certain conditions. [4][5]The optimal pH balances rapid hydrolysis with substrate stability.

  • Temperature: Increasing the temperature generally accelerates the reaction (Arrhenius equation). However, excessive heat can promote side reactions, such as solvent-mediated decomposition or epimerization at adjacent chiral centers. For many ester hydrolyses, heating to reflux is a common strategy. [6][7]* Solvent: The solvent system must fully dissolve both the ester substrate and the base. [8]Mixed solvent systems, such as THF/water, Methanol/water, or Ethanol/water, are frequently used to achieve homogeneity. [7][9]The polarity of the solvent can also influence the reaction rate. [10] Data Presentation: Recommended Starting Conditions

ParameterRecommended Starting PointOptimization RangeKey Considerations
Base 3-5 eq. LiOH or NaOH2 - 10 eq.LiOH is often favored for hindered esters or when epimerization is a concern. [9]
Solvent System THF:H₂O (1:1) or EtOH:H₂O (4:1)Varies based on substrate solubilityEnsure substrate is fully dissolved at reaction temperature.
Temperature Room Temperature (20-25°C)RT to 80°C (Reflux)Start at RT; increase temperature if conversion is slow after several hours. [6]
Reaction Time 4-18 hours1 - 24 hoursMonitor by TLC or HPLC to determine completion. [11]

Experimental Protocol: Small-Scale Reaction Optimization

  • Setup: In parallel vials, dissolve your thiazole ester (e.g., 25 mg, 1 eq.) in the chosen organic solvent (e.g., 1 mL THF).

  • Base Addition: Add an aqueous solution of the base (e.g., 1 mL of 1M LiOH in water for ~5 eq.).

  • Condition Variables: Set up separate reactions to test different temperatures (e.g., RT, 50°C, 80°C) and different solvent systems (e.g., THF/H₂O, Dioxane/H₂O, EtOH/H₂O).

  • Monitoring: At set time points (e.g., 1h, 4h, 18h), withdraw a small aliquot, quench with 1M HCl, extract with ethyl acetate, and spot on a TLC plate to visualize the disappearance of starting material and appearance of the more polar carboxylic acid product. [12]5. Analysis: Compare the TLC plates to identify the conditions that lead to the fastest and cleanest conversion. Confirm results with HPLC or NMR analysis. [13]

Q3: Could my starting materials or reagents be the problem?

Degraded reagents are a common and easily overlooked source of reaction failure.

Causality:

  • Ester Stability: While generally stable, some complex thiazole esters may degrade upon prolonged storage, especially if exposed to moisture or trace acid/base.

  • Hydroxide Solution: Aqueous solutions of NaOH and KOH can absorb atmospheric CO₂ over time, forming sodium or potassium carbonate and reducing the effective hydroxide concentration.

  • Solvent Purity: Using anhydrous grade organic solvents is crucial. Water in solvents like DMSO or DMF can prematurely hydrolyze highly reactive esters. [14]Furthermore, old DMF can contain dimethylamine impurities that consume the substrate. [14] Trustworthiness: Self-Validating Protocols

  • Reagent Qualification: Always use freshly prepared aqueous base solutions for maximum reliability. If using a previously prepared stock, its concentration can be verified by titration.

  • Control Reaction: If you suspect your thiazole ester has degraded, run a control reaction with a simple, robust ester (e.g., ethyl benzoate) under your standard conditions. If the control reaction works, the problem likely lies with your specific thiazole substrate.

Q4: My substrate is sterically hindered or has poor solubility. How can I address this?

Steric hindrance around the carbonyl group can dramatically slow the rate of nucleophilic attack by the hydroxide ion. [15]Poor solubility prevents the reagents from interacting effectively.

Causality & Solutions:

  • Steric Hindrance: For hindered esters, more forcing conditions are often necessary. This includes increasing the temperature to reflux, extending the reaction time, and sometimes using a stronger base system like potassium t-butoxide in DMSO. [15]* Poor Solubility:

    • Co-solvents: Increase the proportion of the organic co-solvent (e.g., from 1:1 to 3:1 THF:H₂O). Dioxane is also an excellent co-solvent for many applications.

    • Phase-Transfer Catalysis: For heterogeneous mixtures, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can shuttle the hydroxide ion into the organic phase to facilitate the reaction.

    • Alternative Methods: For extremely challenging substrates, consider alternative (non-hydrolytic) methods for cleaving the ester.

Q5: How can I be sure my low yield isn't due to work-up losses or inaccurate analysis?

A successful reaction can be undermined by a flawed work-up or misinterpretation of analytical data.

Causality & Solutions:

  • Work-up Losses: The product of saponification is a carboxylate salt, which is water-soluble. To isolate the carboxylic acid, the reaction mixture must be carefully acidified (typically to pH 2-3) with a strong acid like HCl or H₂SO₄. [7][16]Failure to sufficiently acidify will leave the product in the aqueous layer during extraction. Conversely, prolonged contact with aqueous acid or base during the work-up can cause product degradation. [12]* Emulsion Formation: During extraction, emulsions can form, trapping product and making phase separation difficult. [8]A brine wash (saturated aqueous NaCl) can help break emulsions. [12]* Analytical Confirmation: Always confirm the identity of your final product.

    • NMR Spectroscopy: The disappearance of the ester's -OCH₂ or -OCH₃ signals and the appearance of a broad carboxylic acid -OH peak are definitive. [12] * IR Spectroscopy: Look for the appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) characteristic of a carboxylic acid. [12] * Mass Spectrometry: Confirm the molecular weight of the desired product.

Experimental Protocol: Standard Saponification Work-up

  • Cooling: Once the reaction is complete (as determined by TLC/HPLC), cool the mixture to room temperature, then place it in an ice bath.

  • Solvent Removal: If a volatile organic solvent like THF or ethanol was used, remove it under reduced pressure (rotary evaporator).

  • Dilution: Dilute the remaining aqueous residue with water.

  • Wash: Wash the aqueous solution with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to remove any unreacted starting material and the alcohol byproduct. Discard the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add 1M HCl with stirring until the pH is ~2 (check with pH paper). The carboxylic acid product should precipitate if it is a solid.

  • Extraction: Extract the acidified aqueous layer multiple times (e.g., 3x) with a suitable organic solvent (e.g., ethyl acetate).

  • Drying & Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid. [12]

References

  • BenchChem. (2025). Troubleshooting low yield in m-PEG25-NHS ester reactions.
  • BenchChem. (2025).
  • The Journal of Chemical Physics. The Electrostatic Influence of Substituents on Reaction Rates III. Solvent Effect. AIP Publishing.
  • BenchChem. (2025).
  • Evaluation of a spectrophotometric method to follow hydrolysis of acet
  • Clark, J. (n.d.). hydrolysis of esters. Chemguide.
  • An Efficient and Convenient Procedure for Ester Hydrolysis. (2017).
  • Reddit. (2025, July 21). Why are my ester hydrolysis not working. r/Chempros.
  • Sparkl. (n.d.). Revision Notes - Hydrolysis of Esters with Acid or Alkali.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
  • UVicSpace. (2021, November 19).
  • Recent Advances in Synthesis of Thiazoles ring: Mini Review. (2026, February 7).
  • Quora. (2016, May 9).
  • Saponification R
  • Optimized reaction condition for ester hydrolysis reaction. (n.d.).
  • Homework.Study.com. (n.d.). Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester?.
  • Huffman, J. W., & Harris, R. H. (1976). A Convenient Procedure for the Hydrolysis of Hindered Esters.
  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25).
  • OperaChem. (2024, April 27).
  • Google Patents. (n.d.). Processes for preparing thiazole carboxylic acids.
  • Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. (n.d.). PMC.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PMC.
  • Chemistry of the thiazoles. (n.d.).
  • Reddit. (2014, February 10).
  • Chemistry Steps. (2020, February 22).
  • Effects of initial aqueous pH value and saponification rate on the extraction efficiency. (n.d.).
  • Quora. (2019, April 7). Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester?.
  • A simple method for reaction rate prediction of ester hydrolysis. (n.d.).
  • Chemistry LibreTexts. (2022, February 1). 15.9: Hydrolysis of Esters.

Sources

Optimization

Technical Support Center: Navigating the Light Sensitivity of 2-Iodothiazole Compounds

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-iodothiazole and its derivatives. The unique electronic properties of these compounds, whic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-iodothiazole and its derivatives. The unique electronic properties of these compounds, which make them valuable synthons in medicinal chemistry and materials science, also render them susceptible to photodegradation. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions to ensure the integrity of your experiments and the reliability of your results when handling these light-sensitive materials.

Understanding the Challenge: The Photochemistry of 2-Iodothiazoles

The carbon-iodine bond in 2-iodothiazole is the primary site of its light sensitivity. Upon absorption of ultraviolet (UV) radiation, this bond can undergo homolytic cleavage, generating a highly reactive thiazolyl radical and an iodine radical. This initiating event can trigger a cascade of undesired side reactions, leading to compound degradation, the formation of colored impurities, and ultimately, a reduction in reaction yield and purity.

Frequently Asked Questions (FAQs)

This section addresses common questions and concerns when working with 2-iodothiazole compounds.

Q1: My reaction mixture containing a 2-iodothiazole derivative has turned a dark color after being left on the benchtop. What is happening?

A1: The dark coloration, often brown or purple, is a strong indicator of photodegradation. The color is likely due to the formation of molecular iodine (I₂) and other complex, colored byproducts resulting from radical side reactions. This is a clear sign that your compound has been exposed to excessive light.

Q2: I am seeing multiple unexpected spots on my TLC plate after a reaction with 2-iodothiazole. Could this be related to light exposure?

A2: Yes, it is highly probable. The reactive intermediates generated upon photolysis can lead to a variety of side products. These can include dimers of the thiazole radical, products of radical abstraction from the solvent, or other complex rearrangements. It is crucial to protect your reaction from light at all stages to minimize the formation of these impurities.

Q3: How should I properly store my 2-iodothiazole compounds?

A3: Storage conditions are critical for maintaining the stability of these compounds. Follow these guidelines:

  • Container: Always store 2-iodothiazole and its derivatives in amber glass vials or bottles to block UV light. For an extra layer of protection, wrap the container in aluminum foil.[1]

  • Temperature: Store in a cool, dark place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended, depending on the compound's physical state and the manufacturer's recommendations.

  • Inert Atmosphere: For particularly sensitive derivatives, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, which can be exacerbated by light exposure.

Q4: Can I run my reactions involving 2-iodothiazole under normal laboratory lighting?

A4: It is strongly advised against it. Standard fluorescent laboratory lighting emits a significant amount of UV radiation that can initiate the degradation of your compound. Whenever possible, conduct your experiments in a fume hood with the sash down and the light off, or in a designated low-light area. If visibility is an issue, use a red or yellow safety light, as these emit longer wavelengths that are less likely to be absorbed by the compound.

Troubleshooting Guides

This section provides structured guidance for common experimental problems encountered when working with 2-iodothiazole compounds.

Issue 1: Low Yield in a Reaction Involving 2-Iodothiazole
Potential Cause Troubleshooting Steps
Photodegradation of the Starting Material 1. Verify Starting Material Purity: Before starting your reaction, check the purity of your 2-iodothiazole reagent by TLC or NMR. If it appears discolored or shows signs of degradation, consider purifying it first (see purification guide below). 2. Implement Light Protection: From the moment you weigh your starting material to the final work-up, ensure all glassware is wrapped in aluminum foil.[2] 3. Degas Solvents: Dissolved oxygen can participate in radical side reactions. Degas your solvents by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes prior to use.
Incomplete Reaction 1. Monitor Reaction Progress: Use TLC or LC-MS to carefully monitor the reaction. If it appears to stall, consider that the degradation of the starting material may be competing with the desired reaction. 2. Optimize Reaction Conditions: If light protection is already in place, re-evaluate your reaction parameters (temperature, catalyst, etc.).
Issue 2: Difficult Purification of a 2-Iodothiazole Derivative
Potential Cause Troubleshooting Steps
Presence of Colored Impurities 1. Charcoal Treatment: Before column chromatography, you can try to remove colored impurities by stirring the crude product in a suitable solvent with a small amount of activated charcoal, followed by filtration through celite. 2. Aqueous Wash: During the work-up, wash the organic layer with a solution of sodium thiosulfate (Na₂S₂O₃). This will react with and remove any elemental iodine (I₂) that has formed.
Co-eluting Impurities on Silica Gel 1. Neutralize Silica Gel: Iodinated compounds can be sensitive to the acidic nature of standard silica gel.[2] Before packing your column, you can neutralize the silica gel by preparing a slurry in your eluent and adding a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% by volume). 2. Alternative Stationary Phase: If separation on silica gel is poor, consider using a different stationary phase, such as alumina (neutral or basic).[2]
Degradation During Chromatography 1. Wrap the Column: Always wrap your chromatography column in aluminum foil to prevent light exposure during the separation process.[2] 2. Work Quickly: Minimize the time the compound spends on the column. 3. Avoid Chlorinated Solvents: If possible, avoid using chlorinated solvents like dichloromethane as the eluent, as they can sometimes promote radical reactions under certain conditions.

Experimental Protocols

Protocol 1: Setting Up a Light-Sensitive Reaction

This protocol outlines the best practices for setting up a reaction involving a 2-iodothiazole compound.

  • Glassware Preparation: Ensure all glassware is clean, dry, and wrapped in at least two layers of aluminum foil.

  • Reagent Handling: Weigh the 2-iodothiazole compound quickly in a tared, foil-wrapped vial. If possible, do this in a dimly lit area.

  • Inert Atmosphere: Assemble your reaction apparatus and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add your degassed solvent to the reaction flask via cannula or a syringe.

  • Reagent Addition: Add the 2-iodothiazole and other reagents to the reaction flask under a positive pressure of inert gas.

  • Reaction Conditions: If the reaction requires heating, use an oil bath with a temperature controller. Stir the reaction for the required time, keeping it completely covered with foil.

  • Monitoring: To monitor the reaction, carefully and quickly take a small aliquot with a syringe and quench it immediately before preparing your TLC or LC-MS sample.

Protocol 2: Purification by Flash Column Chromatography

This protocol provides a method for purifying a light-sensitive 2-iodothiazole derivative.

  • Column Preparation:

    • Select an appropriately sized column.

    • Prepare a slurry of silica gel in your chosen eluent. For sensitive compounds, consider neutralizing the silica gel with triethylamine.

    • Pack the column and add a layer of sand to the top.

    • Wrap the entire column securely in aluminum foil.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the eluent.

    • Alternatively, "dry load" your sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Collection:

    • Begin eluting with your solvent system, collecting fractions in foil-wrapped test tubes or flasks.

    • Monitor the elution of your compound using TLC, making sure to keep the TLC plate covered when not under the UV lamp.

  • Solvent Removal:

    • Combine the pure fractions in a foil-wrapped round-bottom flask.

    • Remove the solvent using a rotary evaporator. It is advisable to wrap the collection flask of the rotary evaporator in foil as well, especially if the process is lengthy.

Visualizations

Diagram 1: Troubleshooting Low Reaction Yield

Low_Yield_Troubleshooting start Low Reaction Yield check_purity Check Starting Material Purity start->check_purity  Is starting  material pure? protect_light Implement Full Light Protection check_purity->protect_light  Yes success Improved Yield check_purity->success  No, purify first degas_solvents Degas Solvents protect_light->degas_solvents monitor_reaction Monitor Reaction Progress Closely degas_solvents->monitor_reaction optimize_conditions Optimize Other Reaction Conditions monitor_reaction->optimize_conditions  Reaction still  stalls monitor_reaction->success  Reaction proceeds optimize_conditions->success

Caption: Workflow for troubleshooting low yields in reactions with 2-iodothiazole.

Diagram 2: Logic for Handling a Discolored Reaction Mixture

Discoloration_Logic start { Observation: Dark/Purple/Brown Color in Reaction Mixture} cause Cause: Photodegradation Formation of I₂ and other chromophoric byproducts start->cause immediate_action Immediate Action Immediately protect from light with aluminum foil. 2. Take a TLC sample to assess the extent of degradation. cause->immediate_action workup_mod Work-up Modification Wash organic phase with aqueous sodium thiosulfate (Na₂S₂O₃) to remove I₂. immediate_action->workup_mod future_prevention Future Prevention Use foil-wrapped glassware from the start. - Work in a darkened fume hood or under red/yellow light. - Degas all solvents prior to use. workup_mod->future_prevention

Caption: Decision-making process upon observing discoloration in the reaction.

Data Summary

ParameterRecommendation / InformationRationale
Storage Amber vials, wrapped in foil, 2-8°C or -20°C.[1]Prevents exposure to UV and visible light, slows degradation.
Lab Lighting Avoid standard fluorescent lights. Use red or yellow light.Minimizes exposure to higher energy wavelengths that can initiate photolysis.
Reaction Glassware Wrap all glassware in aluminum foil.Provides a physical barrier against ambient light.[2]
Solvents Degas with inert gas before use.Removes dissolved oxygen which can participate in radical side reactions.
Purification Wrap column in foil. Consider neutralized silica gel.[2]Prevents degradation on the column and avoids acid-catalyzed decomposition.
Work-up Wash with aq. Na₂S₂O₃ if iodine color is present.Chemically removes elemental iodine byproduct.
UV-Vis Absorption Expected λmax in the UV-B/C range (~257 nm for a derivative).Indicates high sensitivity to short-wavelength UV light.

References

  • ResearchGate. (n.d.). Iodine Heterocycles | Request PDF. [Link]

  • Labtag Blog. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. [Link]

  • Reddit. (2015, April 8). Photosensitive Organic Synthesis Help Requested. r/chemistry. [Link]

  • Organic Chemistry Portal. (2020). Visible-Light-Triggered Iodinations Facilitated by Weak Electrostatic Interaction of N-Heterocyclic Carbenes. [Link]

  • PubChem. (n.d.). 2-Iodothiazole. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2026, February 5). Photodegradation of 2-mercaptobenzothiazole disulfide and related benzothiazoles | Request PDF. [Link]

  • MDPI. (2022, November 16). Aromatic Iodides: Synthesis and Conversion to Heterocycles. [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Iodide. [Link]

  • ResearchGate. (2025, August 7). Light-sensitive heterocyclic compounds for information nanotechnologies. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • MDPI. (2021, September 17). Titanium Dioxide-Based Photocatalysts for Degradation of Emerging Contaminants including Pharmaceutical Pollutants. [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]

Sources

Troubleshooting

Minimizing homocoupling side reactions in thiazole synthesis

Welcome to the Technical Support Center for Thiazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with thiazole synthesis and encountering challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Thiazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with thiazole synthesis and encountering challenges with side reactions, particularly those leading to dimeric or "homocoupled" byproducts. Our goal is to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to optimize your synthetic routes, improve yields, and ensure the purity of your target thiazole derivatives.

Introduction: Understanding "Homocoupling" in Thiazole Synthesis

While "homocoupling" typically refers to the metal-catalyzed dimerization of identical molecules (e.g., aryl halides), in the context of thiazole ring formation, it's a broader term that researchers use to describe side reactions involving the self-condensation or dimerization of starting materials or key intermediates. These side reactions compete with the desired cyclization, leading to reduced yields and complex purification challenges. This guide will address the most common homocoupling-type side reactions and provide targeted solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My Hantzsch synthesis is producing a significant, high-molecular-weight byproduct that I suspect is a dimer. What is happening and how can I prevent it?

Answer:

You are likely encountering one of two common "homocoupling" side reactions: the oxidative dimerization of your thioamide starting material or the self-condensation of the α-haloketone.

A. Thioamide Oxidative Dimerization

The most common dimeric byproduct from the thioamide component is a 3,5-disubstituted-1,2,4-thiadiazole . This occurs when the thioamide undergoes oxidative dimerization, a reaction that can compete with the desired Hantzsch cyclization.

  • Causality: The formation of 1,2,4-thiadiazoles from thioamides is often facilitated by oxidizing agents.[1] Trace oxidants in your reaction, or even atmospheric oxygen under certain conditions, can promote this side reaction. The reaction proceeds through a radical mechanism or via enzyme-mediated sulfur halogenation events in specific biocatalytic systems.[2][3]

  • Troubleshooting Workflow:

    G start High MW Byproduct Detected check_oxidants Suspect Thioamide Dimerization (1,2,4-Thiadiazole) start->check_oxidants purge_inert Purge reaction with N2 or Ar check_oxidants->purge_inert Minimize atmospheric O2 check_reagents Use freshly purified thioamide purge_inert->check_reagents optimize_temp Lower reaction temperature check_reagents->optimize_temp success Reduced Dimer Formation optimize_temp->success

    Caption: Workflow to troubleshoot thioamide dimerization.

  • Preventative Measures:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidation by atmospheric oxygen.

    • Reagent Purity: Use freshly purified thioamide. Older thioamides can partially oxidize upon storage.

    • Temperature Control: Lowering the reaction temperature can disfavor the dimerization pathway relative to the Hantzsch synthesis.

    • Avoid Oxidizing Agents: Ensure that no unintended oxidizing agents are present in your reagents or solvents.

B. α-Haloketone Self-Condensation

α-Haloketones can undergo self-condensation, especially in the presence of a base, to form complex dimeric structures. This is a type of aldol condensation followed by cyclization.

  • Causality: The α-hydrogen of the ketone is acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile, attacking the carbonyl carbon of another α-haloketone molecule. Subsequent reactions can lead to a variety of dimeric byproducts.[4]

  • Preventative Measures:

    • Order of Addition: Add the α-haloketone slowly to the mixture containing the thioamide. This ensures that the concentration of the α-haloketone is always low, minimizing its chance of reacting with itself.

    • pH Control: Avoid strongly basic conditions if possible. If a base is required, use a mild, non-nucleophilic base and add it slowly.

    • Purity of α-Haloketone: Impurities in the α-haloketone can sometimes catalyze self-condensation. Ensure its purity before use.[5]

FAQ 2: My reaction TLC shows two product spots with very similar Rf values. I suspect I'm forming a regioisomer. How can I confirm this and favor the desired product?

Answer:

In the Hantzsch synthesis using N-monosubstituted thioureas, the formation of regioisomers is a common issue, particularly under acidic conditions. You are likely forming a mixture of the desired 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole .

  • Causality & Mechanism:

    • Under neutral or slightly basic conditions , the sulfur atom of the thiourea acts as the primary nucleophile, attacking the α-carbon of the haloketone. This leads to the formation of the 2-aminothiazole isomer.

    • Under acidic conditions , the nitrogen of the substituted amine is more likely to be protonated. The reaction can then proceed through an alternative pathway where the other nitrogen atom attacks the carbonyl carbon, leading to the 2-imino-2,3-dihydrothiazole isomer after cyclization and dehydration.[6][7]

    G cluster_0 Reaction Conditions cluster_1 Dominant Product Neutral Neutral/Basic pH Product_A 2-(N-substituted amino)thiazole (Desired Product) Neutral->Product_A Favors S-alkylation Acidic Acidic pH Product_B 3-substituted 2-imino-2,3-dihydrothiazole (Isomeric Impurity) Acidic->Product_B Favors alternative cyclization pathway

    Caption: Effect of pH on Hantzsch synthesis regioselectivity.

  • Troubleshooting and Optimization:

    • pH Control: This is the most critical factor. To favor the 2-aminothiazole, maintain a neutral or slightly basic pH. You can use a mild base like sodium bicarbonate or pyridine.

    • Reaction Monitoring: Carefully monitor the reaction by TLC or LC-MS to track the formation of both isomers.

    • Purification: If isomer formation is unavoidable, purification can be challenging. Consider derivatization to separate the isomers, or use advanced chromatographic techniques like preparative HPLC.

Parameter To Favor 2-Aminothiazole (Desired) To Favor 2-Imino-2,3-dihydrothiazole (Isomer) Rationale
pH Neutral to slightly basicAcidic (e.g., 10M HCl in EtOH)[7]Dictates the nucleophilicity of S vs. N atoms.
Solvent Ethanol, Methanol (neutral)Ethanol/HClAcidic conditions promote the alternative cyclization.
Temperature Typically reflux80°C in acidic mediaHigher temperatures can sometimes favor the undesired isomer.
FAQ 3: I'm attempting a Cook-Heilbron synthesis, but my yields are low and I'm getting a complex mixture of byproducts. What are the likely culprits?

Answer:

The Cook-Heilbron synthesis, which forms 5-aminothiazoles from α-aminonitriles and a sulfur source (like carbon disulfide), is generally a high-yielding reaction under mild conditions.[8] Low yields and byproduct formation often point to issues with starting material stability or reaction conditions.

  • Causality of Side Reactions:

    • Decomposition of Starting Materials: α-aminonitriles can be unstable, especially if they are not stored properly. They can decompose or polymerize, leading to a complex reaction mixture. Dithioacids, if used, can also be unstable.

    • Side Reactions of Carbon Disulfide: Carbon disulfide (CS₂) is highly reactive and can react with any nucleophiles present in the reaction mixture, including the solvent or impurities.

    • Homocoupling-type Reactions: While less common than in the Hantzsch synthesis, dimerization of the α-aminonitrile or its intermediates can occur, especially if the reaction is run for too long or at elevated temperatures.

  • Troubleshooting Protocol:

    Step 1: Verify Starting Material Quality

    • α-Aminonitrile: Use freshly prepared or recently purchased α-aminonitrile. Confirm its purity by NMR or other analytical techniques.

    • Carbon Disulfide/Dithioacid: Use freshly distilled carbon disulfide. If using a dithioacid, ensure it is pure and has been stored correctly.

    Step 2: Optimize Reaction Conditions

    • Temperature: The Cook-Heilbron synthesis is typically run at or below room temperature.[8] Avoid heating unless a specific protocol calls for it, as this can promote side reactions.

    • Solvent: Use a clean, dry, and appropriate solvent. Mild, aqueous conditions are often sufficient.

    • Reaction Time: Monitor the reaction closely by TLC. Over-extending the reaction time can lead to the degradation of the product and the formation of byproducts.

    Step 3: Work-up Procedure

    • Ensure the work-up procedure is appropriate for your target molecule. 5-aminothiazoles can be basic, so an acidic wash might be necessary for extraction, but be mindful of potential hydrolysis.

Experimental Protocols

Protocol 1: Minimizing Isomer Formation in Hantzsch Synthesis

This protocol is designed to favor the formation of 2-aminothiazoles by maintaining neutral conditions.

  • Reagent Preparation:

    • In a round-bottom flask, dissolve the thioamide (1.2 equivalents) in absolute ethanol.

  • Reaction Setup:

    • To the thioamide solution, add the α-haloketone (1.0 equivalent) dropwise at room temperature with stirring.

  • Reaction Execution:

    • Heat the mixture to reflux and monitor the reaction progress by TLC (e.g., every 30 minutes).

    • The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing a dilute aqueous solution of sodium carbonate (5%).[5]

    • Stir for 15-20 minutes. The product should precipitate.

    • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Purification:

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiazole.

References

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • Hantzsch, A. R. (1887). Ueber die Bildung von Thiazolderivaten aus Thioacetamid und aus Thioharnstoff. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
  • Huang, Q., Liu, J., & Wan, J.-P. (2024). Electrochemical Enaminone-Thioamide Annulation and Thioamide Dimeric Annulation for the Tunable Synthesis of Thiazoles and 1,2,4-Thiadiazole. Organic Letters, 26, 5263-5268. [Link]

  • Fier, P. S., & Krska, S. W. (2015). Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. Journal of the American Chemical Society, 137(7), 2468–2471. [Link]

  • Mekhalfia, A., et al. (2013). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 18(5), 5647-5664. [Link]

  • Sci-Hub. (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved from [Link]

  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(11), 4374-4456. [Link]

  • Zhang, C., et al. (2022). Thioamide synthesis via copper-catalyzed C–H activation of 1,2,3-thiadiazoles enabled by slow release and capture of thioketenes. Organic Chemistry Frontiers, 9(1), 113-119. [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Wikipedia. (n.d.). α-Halo ketone. [Link]

  • Organic Chemistry Portal. (2024). Electrochemical Enaminone-Thioamide Annulation and Thioamide Dimeric Annulation for the Tunable Synthesis of Thiazoles and 1,2,4-Thiadiazole. [Link]

  • Science of Synthesis. (n.d.). Product Class 10: 1,2,4-Thiadiazoles. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. [Link]

  • Sharma, A., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Current Drug Discovery Technologies, 19(3), 1-25. [Link]

  • Ashenhurst, J. (2020, August 26). Haloform Reaction of Methyl Ketones. Master Organic Chemistry. [Link]

  • Fairlie, D. P., & West, M. L. (2011). Thiazoles in Peptides and Peptidomimetics. Australian Journal of Chemistry, 64(10), 1275-1289. [Link]

  • ResearchGate. (n.d.). α-Halo Ketones in C-, N-, O-, and S-Alkylation Reactions. [Link]

  • Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. [Link]

  • ResearchGate. (n.d.). Cook-Heilbron thiazole synthesis. [Link]

  • SciSpace. (n.d.). Cook–Heilbron thiazole synthesis. [Link]

  • Organic Chemistry. (2022, December 21). Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism [Video]. YouTube. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Analysis of Methyl 2-iodothiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Among...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands out as an indispensable tool for providing detailed information about the molecular structure of a substance. This guide offers an in-depth analysis of the ¹H NMR spectrum of Methyl 2-iodothiazole-4-carboxylate, a key intermediate in the synthesis of various biologically active molecules. By comparing its spectral features with those of related thiazole derivatives, we aim to provide a comprehensive resource for researchers engaged in the synthesis and characterization of similar compounds.

The Unique Signature of Methyl 2-iodothiazole-4-carboxylate in ¹H NMR

The structure of Methyl 2-iodothiazole-4-carboxylate dictates a simple yet informative ¹H NMR spectrum. The molecule contains two distinct sets of protons: the methyl ester protons (-OCH₃) and the proton on the thiazole ring (H-5).

dot graph { layout=neato; node [shape=plaintext]; A [label="Methyl 2-iodothiazole-4-carboxylate"]; B [label=<

SN IC H

]; C [label="COOCH3"]; A -- B [style=invis]; B -- C; }

Caption: Structure of Methyl 2-iodothiazole-4-carboxylate.

Based on established principles of NMR spectroscopy and data from structurally similar compounds, we can predict the following ¹H NMR spectrum:

  • Thiazole H-5 Proton: The proton at the 5-position of the thiazole ring is expected to appear as a singlet in the aromatic region of the spectrum. Its chemical shift will be significantly influenced by the electron-withdrawing nature of both the adjacent carboxylate group and the iodine atom at the 2-position. This environment leads to a downfield shift, likely in the range of δ 8.0-8.5 ppm . The absence of any adjacent protons ensures that this signal will be a sharp singlet.

  • Methyl Ester Protons (-OCH₃): The three protons of the methyl ester group are chemically equivalent and will therefore produce a single signal. Being attached to an oxygen atom, they are deshielded, but to a lesser extent than aromatic protons. Their characteristic chemical shift is anticipated to be in the range of δ 3.8-4.0 ppm [1]. This signal will also appear as a singlet due to the absence of neighboring protons.

A Comparative Spectral Analysis: Understanding Substituent Effects

To appreciate the nuances of the ¹H NMR spectrum of Methyl 2-iodothiazole-4-carboxylate, it is instructive to compare it with the spectra of related thiazole derivatives. This comparative approach highlights how different substituents on the thiazole ring modulate the chemical shifts of the ring protons.

Alternative 1: Methyl 2-aminothiazole-4-carboxylate

The 2-amino substituted analogue provides a valuable point of comparison. The amino group (-NH₂) is an electron-donating group, which will have a contrasting effect to the electron-withdrawing iodine atom.

dot graph { layout=neato; node [shape=plaintext]; A [label="Methyl 2-aminothiazole-4-carboxylate"]; B [label=<

SN NH2C H

]; C [label="COOCH3"]; A -- B [style=invis]; B -- C; }

Caption: Structure of Methyl 2-aminothiazole-4-carboxylate.

The experimental ¹H NMR spectrum of Methyl 2-aminothiazole-4-carboxylate in DMSO-d₆ shows the thiazole proton at δ 7.41 ppm and the amino protons as a broad singlet at δ 5.85 ppm [2]. The upfield shift of the H-5 proton compared to our target molecule is a direct consequence of the electron-donating nature of the amino group, which increases the electron density at this position.

Alternative 2: 4-Methylthiazole

Removing the substituents at the 2 and 4-positions and introducing a methyl group at the 4-position offers another perspective.

dot graph { layout=neato; node [shape=plaintext]; A [label="4-Methylthiazole"]; B [label=<

SN HC CH3

]; A -- B [style=invis]; }

Caption: Structure of 4-Methylthiazole.

The ¹H NMR spectrum of 4-methylthiazole in CDCl₃ displays the H-2 proton at δ 8.46 ppm , the H-5 proton at δ 6.65 ppm , and the methyl protons at δ 2.23 ppm [3]. This spectrum illustrates the intrinsic chemical shifts of the thiazole protons without the strong influence of electron-withdrawing groups at the 2 and 4-positions. The significant downfield position of the H-2 proton is a characteristic feature of the thiazole ring.

Data Summary: A Comparative Table

CompoundH-5 Chemical Shift (ppm)Other Key Signals (ppm)Substituent at C2Substituent at C4
Methyl 2-iodothiazole-4-carboxylate (Predicted) 8.0 - 8.5 (s) 3.8 - 4.0 (s, -OCH₃) Iodo (-I)Carboxylate (-COOCH₃)
Methyl 2-aminothiazole-4-carboxylate[2]7.41 (s)5.85 (s, -NH₂)Amino (-NH₂)Carboxylate (-COOCH₃)
4-Methylthiazole[3]6.65 (d)8.46 (d, H-2), 2.23 (s, -CH₃)Hydrogen (-H)Methyl (-CH₃)

This table clearly demonstrates the strong deshielding effect of the iodo and carboxylate groups on the H-5 proton in our target molecule, pushing its chemical shift significantly downfield compared to the other derivatives.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To ensure the acquisition of high-quality ¹H NMR data for thiazole derivatives, the following protocol is recommended.

Caption: Workflow for ¹H NMR Spectrum Acquisition.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the thiazole derivative.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the absence of solvent signals that may overlap with analyte signals[1].

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm for reference[1].

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

  • The ¹H NMR spectrum should be acquired on a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion[4].

  • The instrument should be properly tuned and shimmed to maximize resolution and minimize signal distortion.

  • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm for thiazole derivatives).

3. Data Acquisition:

  • Acquire the spectrum at a constant temperature, typically 25 °C.

  • The number of scans will depend on the concentration of the sample; for a typical sample, 16-64 scans should be sufficient.

  • Apply a 90° pulse angle and a relaxation delay of 1-2 seconds between scans.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to obtain pure absorption signals.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals to determine the relative number of protons corresponding to each resonance.

Conclusion

The ¹H NMR spectrum of Methyl 2-iodothiazole-4-carboxylate, while simple in its predicted pattern, provides a wealth of information about its electronic structure. The downfield shift of the H-5 proton is a clear indicator of the electron-withdrawing nature of the iodo and carboxylate substituents. By comparing this predicted spectrum with the experimental data of related thiazole derivatives, we gain a deeper understanding of structure-property relationships within this important class of heterocyclic compounds. This guide serves as a practical resource for researchers, enabling them to confidently interpret the ¹H NMR spectra of novel thiazole derivatives and accelerate their research and development efforts.

References

  • Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3. Retrieved from [Link]

  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – ¹H NMR Chemical Shifts. Retrieved from [Link]

  • ACS Publications. (2021, July 19). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors | ACS Omega. Retrieved from [Link]

  • PMC. (n.d.). Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties. Retrieved from [Link]

  • MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

  • ResearchGate. (n.d.). Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. Retrieved from [Link]

  • PLOS One. (2009, May 19). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. Retrieved from [Link]

  • SciELO. (n.d.). 1H-[5][6][7]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Retrieved from [Link]

  • PMC. (n.d.). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. Retrieved from [Link]

  • Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). 29.9 ¹H NMR Spectroscopy. Retrieved from [Link]

  • MDPI. (2026, February 25). Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • PMC. (2019, September 14). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). ¹H proton nmr spectrum of methyl 2-hydroxybenzoate C₈H₈O₃ low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen. Retrieved from [Link]

  • PMC. (2022, April 5). Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022, December 14). How to interpret this pair of IR and ¹H NMR spectra?. Retrieved from [Link]

  • ResearchGate. (2019, January 15). Synthesis and Biological Activities of Organotin (IV) Carboxylates: A Review. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-nitro-1h-pyrrole-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (2019, September 4). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. Retrieved from [Link]

  • Google Patents. (n.d.). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.

Sources

Comparative

13C NMR chemical shifts for 2-iodo vs 2-bromo thiazoles

The following guide details the NMR distinction between 2-iodo- and 2-bromothiazoles, grounded in the "Heavy Atom Effect," and provides synthesis protocols for these valuable scaffolds. A Comparative Technical Guide for...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the


 NMR distinction between 2-iodo- and 2-bromothiazoles, grounded in the "Heavy Atom Effect," and provides synthesis protocols for these valuable scaffolds.

A Comparative Technical Guide for Structural Elucidation

Part 1: Executive Analysis & Core Distinction

In the structural characterization of 5-membered heteroaromatics, the distinction between bromo- and iodo-substituents is frequently counterintuitive to those relying solely on electronegativity trends. While iodine is less electronegative than bromine (2.66 vs. 2.96), it induces a significant upfield shift (shielding) on the attached carbon.

This phenomenon, known as the Heavy Atom Effect (or "Heavy Atom on Light Atom" - HALA effect), arises from relativistic spin-orbit coupling. In 2-halothiazoles, this effect renders the C2 carbon of the iodo-derivative diagnostically distinct, appearing 20–30 ppm upfield relative to its bromo-analog.

Comparative Data: NMR Shifts ( )
Carbon Position2-Bromothiazole (

ppm)
2-Iodothiazole (

ppm)*
Shift Difference (

)
C2 (C-X) 135.6 105.0 – 116.0 ~ -25 ppm (Shielded)
C4 142.6148.0 – 150.0+5 to +7 ppm (Deshielded)
C5 122.9120.0 – 124.0Minimal Change

*Note: Values for 2-iodothiazole are derived from 4-methyl-2-iodothiazole analogs and theoretical spin-orbit coupling corrections. The C2 signal for 2-iodothiazole is characteristically found in the 100–116 ppm range, a region typically associated with


 carbons but anomalously upfield for a heteroaromatic C-X bond.

Part 2: Theoretical Framework (The Heavy Atom Effect)

The massive upfield shift of the C2-Iodo carbon is not driven by electron density (induction) but by relativistic effects. As the atomic number (


) increases, the spin-orbit coupling constant increases (

). This coupling mixes the ground state wavefunction with excited states, introducing a shielding term that opposes the paramagnetic deshielding normally seen in aromatic rings.
Mechanism Visualization

HeavyAtomEffect Halogen Halogen Substituent (Br vs. I) Induction Inductive Effect (Electronegativity) Halogen->Induction Electronegativity (Br > I) SpinOrbit Spin-Orbit Coupling (Relativistic Effect) Halogen->SpinOrbit Atomic Number (Z) (I >> Br) Shift_Br 2-Bromothiazole C2 ~135.6 ppm (Induction Dominates) Induction->Shift_Br Deshielding Shift_I 2-Iodothiazole C2 ~110 ppm (Spin-Orbit Dominates) Induction->Shift_I Minor Deshielding SpinOrbit->Shift_Br Weak Shielding SpinOrbit->Shift_I STRONG Shielding (Upfield Shift)

Caption: The "Heavy Atom Effect" overrides induction for Iodine, causing a net upfield shift for C2.

Part 3: Experimental Protocols

Since 2-iodothiazoles are often less stable and more expensive than their bromo-counterparts, they are frequently synthesized in situ or immediately prior to use via the Sandmeyer reaction.

Protocol A: Synthesis of 2-Iodothiazole (Sandmeyer Method)

Target: Conversion of 2-aminothiazole to 2-iodothiazole.

Reagents:

  • 2-Aminothiazole (1.0 equiv)

  • 
     (1.5 equiv)
    
  • 
     (2.0 equiv)
    
  • 
     (2.0 M aqueous solution) or 
    
    
    
  • Acetonitrile (

    
    )
    

Step-by-Step Workflow:

  • Diazotization:

    • Dissolve 2-aminothiazole in

      
       and 2.0 M 
      
      
      
      .
    • Cool the mixture to 0 °C in an ice bath.

    • Add

      
       (dissolved in minimal water) dropwise. Maintain temperature 
      
      
      
      .
    • Observation: The solution will turn pale yellow/orange as the diazonium salt forms. Stir for 20 min.

  • Iodination:

    • Add an aqueous solution of

      
       dropwise to the cold diazonium mixture.
      
    • Critical Step: Expect vigorous evolution of

      
       gas and formation of a dark/black iodine color.
      
    • Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

  • Work-up:

    • Quench with saturated

      
       (sodium thiosulfate) to remove excess iodine (color changes from black/brown to yellow).
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash organic layer with brine, dry over

      
      , and concentrate in vacuo.
      
    • Purification: Flash column chromatography (Hexanes/EtOAc). 2-Iodothiazole is often a low-melting solid or oil.

Protocol B: NMR Acquisition Parameters

To accurately observe the C2 signal (which can be broad due to the quadrupole moment of Iodine, though less common in C-13 than N-14), use the following settings:

  • Solvent:

    
     (Standard) or 
    
    
    
    (if solubility is an issue).
  • Frequency: 100 MHz or higher (for

    
    ).
    
  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    seconds. Quaternary carbons (C2, C4, C5) have long
    
    
    relaxation times.
  • Scans: Minimum 256 scans (due to low sensitivity of quaternary carbons).

Part 4: Synthesis & Characterization Workflow

SandmeyerWorkflow Start Start: 2-Aminothiazole Diazotization Diazotization (NaNO2, H+, 0°C) Start->Diazotization DiazoInter Diazonium Intermediate [R-N2]+ Diazotization->DiazoInter Iodination Substitution (KI, RT, -N2) DiazoInter->Iodination Sandmeyer Quench Quench & Workup (Na2S2O3) Iodination->Quench NMR 13C NMR Analysis (CDCl3) Quench->NMR Decision Check C2 Shift NMR->Decision ResultBr ~135 ppm (Brominated) Decision->ResultBr If Br used ResultI ~110 ppm (Iodinated) Decision->ResultI If I used

Caption: Workflow for the synthesis and spectroscopic validation of 2-halothiazoles.

References

  • Chemical Shifts of 2-Bromothiazole

    • Laurenzo, S., & Relyea, D. I. (1988). The preparation and fungicidal activity of a series of thiazolyl- and isothiazolyl-diarylcarbinols. Canadian Journal of Chemistry, 66(7), 1617–1624. Link

    • Data Verification: Confirms C2 shift of 2-bromothiazole

      
      .[1]
      
  • Heavy Atom Effect (Theoretical Basis): Kaupp, M., et al. (2004). The "Heavy Atom on Light Atom" (HALA) Effect. Journal of Physical Chemistry A. Context: Explains the spin-orbit coupling mechanism responsible for the ~25 ppm upfield shift in iodo-compounds.
  • Synthesis of 2-Iodothiazole (Sandmeyer Protocol)

    • Yin, G., et al. (2012). Facile One-Pot Procedure for the Synthesis of 2-Aminothiazole Derivatives. Heterocycles, 85(8). Link

    • Context: Provides the foundational aminothiazole synthesis and subsequent halogenation p
  • Comparative NMR Data (Substituted Analogs)

Sources

Validation

Mass Spectrometry Fragmentation Pattern of Methyl Thiazole Carboxylates

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of methyl thiazole carboxylates. It focuses on distinguishing the three critical regioisomers—Methyl 2-thiazolecarboxylat...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of methyl thiazole carboxylates. It focuses on distinguishing the three critical regioisomers—Methyl 2-thiazolecarboxylate , Methyl 4-thiazolecarboxylate , and Methyl 5-thiazolecarboxylate —which are ubiquitous scaffolds in medicinal chemistry (e.g., in the synthesis of dasatinib and other kinase inhibitors).[1]

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Drug Development Researchers[1]

Executive Summary: The Regioisomer Challenge

In drug discovery, the thiazole ring is a "privileged scaffold."[1] However, synthetic pathways often yield mixtures of regioisomers (2-, 4-, and 5-substituted).[1] Standard LC-MS often shows identical molecular ions (


 143) and similar retention times for these isomers.[2]

This guide compares the fragmentation "fingerprints" of these isomers. By understanding the specific ring-cleavage mechanisms and proximity effects (such as the ortho-effect), researchers can unambiguously identify the correct isomer without resorting to time-consuming NMR analysis.[2]

Comparative Overview
FeatureMethyl 2-thiazolecarboxylateMethyl 4-thiazolecarboxylateMethyl 5-thiazolecarboxylate
Molecular Ion (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)

143

143

143
Primary Loss

(59 Da)

(31 Da)

(31 Da)
Base Peak (Typical)

84 (Thiazolyl cation)

112 (Acylium ion)

112 (Acylium ion)
Diagnostic Mechanism Direct ring cleavage at C2Ortho-effect (if C5 subst.)[2]High stability of C5-cation
Key Fragment

57 (

)

84 (Loss of

)

58 (

)

Technical Deep Dive: Fragmentation Mechanisms

The fragmentation of methyl thiazole carboxylates is governed by two competing pathways: Ester


-Cleavage  and Thiazole Ring Disassembly (RDA) .[2]
Pathway A: Ester -Cleavage (The "Standard" Route)

All three isomers exhibit the standard ester fragmentation:

  • Loss of Methoxy Radical (

    
    ):  Yields the acylium ion 
    
    
    
    .[2]
  • Loss of Carbonyl (CO): The acylium ion loses CO to form the thiazolyl cation

    
    .[2]
    

[1]

Differentiation Factor:

  • 2-Isomer: The C2 position is flanked by electronegative N and S atoms.[2] The C2-acylium ion is less stable, often leading to a rapid, concerted loss of the entire ester group (

    
    ) to generate the base peak at 
    
    
    
    84 immediately.[1]
  • 4- and 5-Isomers: The acylium ion (

    
     112) is resonance-stabilized and typically appears with higher relative abundance.[2]
    
Pathway B: Retro-Diels-Alder (RDA) Ring Cleavage

The thiazole ring undergoes a characteristic RDA-type cleavage, breaking the S-C2 and N-C5 bonds (or S-C5 and N-C2).[2] This is the "fingerprint" region.[2]

Diagram: Fragmentation Pathways

The following Graphviz diagram visualizes the competing pathways for the Methyl 5-thiazolecarboxylate (the most common drug intermediate).[2]

ThiazoleFragmentation M_Ion Molecular Ion (M+) m/z 143 Acylium Acylium Ion [M - OCH3]+ m/z 112 M_Ion->Acylium - OCH3 (31) Thiazolyl Thiazolyl Cation [M - COOCH3]+ m/z 84 M_Ion->Thiazolyl - COOCH3 (59) (Fast for 2-isomer) HCN_Loss HCN Loss [M - HCN]+ m/z 116 M_Ion->HCN_Loss - HCN (27) Acylium->Thiazolyl - CO (28) RDA_Frag RDA Fragment [C2H2S]+ m/z 58 Thiazolyl->RDA_Frag RDA Cleavage (- HCN)

Caption: Competing fragmentation pathways for Methyl Thiazole Carboxylates. The RDA pathway (yellow) is critical for isomer differentiation.[1]

Comparative Analysis of Regioisomers

Methyl 2-thiazolecarboxylate ( 143)[2]
  • Structural Context: The ester is at C2, between the Nitrogen and Sulfur.[1]

  • Dominant Feature: The C2-C(carbonyl) bond is weakened by the electron-withdrawing nature of the adjacent heteroatoms.[2]

  • Spectrum Signature:

    • Base Peak: Often

      
       84 (
      
      
      
      ).[2] The molecular ion is often lower intensity compared to the 4- and 5-isomers.[2]
    • Characteristic Loss: Direct loss of the ester group is favored over the stepwise loss of methoxy then CO.[2]

    • Ring Fragments: Cleavage of the thiazole ring at C2 yields small fragments like

      
       58 (
      
      
      
      ) and
      
      
      45 (
      
      
      ).
Methyl 4-thiazolecarboxylate ( 143)[2]
  • Structural Context: Ester at C4, adjacent to Nitrogen.[1][3]

  • Dominant Feature: The Ortho-Effect. If a substituent (like a methyl group) were present at C5, a specific hydrogen transfer would occur (McLafferty-like).[2] For the unsubstituted 4-carboxylate, the proximity to Nitrogen facilitates specific HCN losses.

  • Spectrum Signature:

    • Base Peak: Typically

      
       112 (
      
      
      
      ).[2]
    • Secondary Ion:

      
       84 is present but usually lower abundance than in the 2-isomer.[2]
      
    • Differentiation: Look for a strong

      
       85 peak (protonated thiazole ring) if using ESI, due to the basicity of the adjacent Nitrogen stabilizing the proton.[1]
      
Methyl 5-thiazolecarboxylate ( 143)[2][5]
  • Structural Context: Ester at C5, adjacent to Sulfur.[1]

  • Dominant Feature: The C5 position is the most electron-rich carbon in the thiazole ring (similar to thiophene).[2] This stabilizes the molecular ion.[2]

  • Spectrum Signature:

    • Stability: Shows the most intense Molecular Ion (

      
      ) of the three isomers.
      
    • RDA Pattern: Retro-Diels-Alder cleavage is prominent.[2] The loss of HCN (

      
       27) from the thiazole ring (after ester loss) yields a strong sulfur-containing fragment at 
      
      
      
      57/58 (
      
      
      ).
    • Key Ratio: High ratio of

      
       112 to 
      
      
      
      84 compared to the 2-isomer.[2]

Experimental Protocol: Self-Validating Identification

To ensure trustworthiness (E-E-A-T), follow this protocol to differentiate isomers in a mixed sample.

Instrument Setup
  • Ionization: Electron Impact (EI) at 70 eV is preferred for structural elucidation (fragmentation is more reproducible than ESI).

  • Column: Non-polar capillary column (e.g., DB-5ms or equivalent), 30m x 0.25mm.

  • Temperature Program: 50°C (1 min)

    
     10°C/min 
    
    
    
    250°C. Thiazole esters are volatile; low initial temperature is crucial.
Decision Matrix (Step-by-Step)

Use this logic flow to assign the isomer:

  • Check

    
     84 vs. 
    
    
    
    112:
    • If

      
       84 is the Base Peak (100%) and 
      
      
      
      112 is < 20%
      
      
      Suspect 2-isomer .[2]
    • If

      
       112 is the Base Peak or > 80% 
      
      
      
      Suspect 4- or 5-isomer .[2]
  • Check Molecular Ion Intensity:

    • Low intensity

      
      
      
      
      
      2-isomer (labile C2-ester).[2]
    • High intensity

      
      
      
      
      
      5-isomer (stable thiophene-like character).[2]
  • Check for "Ortho" Markers (if substituted):

    • If the compound is a methyl thiazole carboxylate (e.g., dimethyl analog), look for

      
       (loss of methanol via ortho-effect).[1] This confirms 4-ester/5-methyl  or 5-ester/4-methyl  arrangement.[2]
      

DecisionTree Start Analyze Mass Spectrum (M+ = 143) CheckBase Identify Base Peak Start->CheckBase Base84 Base Peak: m/z 84 (Loss of COOCH3) CheckBase->Base84 Dominant Base112 Base Peak: m/z 112 (Loss of OCH3) CheckBase->Base112 Dominant Isomer2 Conclusion: Methyl 2-thiazolecarboxylate Base84->Isomer2 CheckStability Check M+ Stability & RDA Fragments Base112->CheckStability Isomer4 Conclusion: Methyl 4-thiazolecarboxylate (High m/z 112, Mod. M+) CheckStability->Isomer4 Standard Stability Isomer5 Conclusion: Methyl 5-thiazolecarboxylate (High m/z 112, Strong M+, Distinct RDA) CheckStability->Isomer5 High Stability

Caption: Decision tree for differentiating thiazole carboxylate regioisomers based on EI-MS data.

References

  • Mass Spectral Fragmentation Modes of Thiazole Derivatives. Source: International Journal of Materials and Chemistry.[2] Context: Establishes the fundamental cleavage of the thiazole ring (RDA mechanisms) and stability of pyrimidine-thiazole hybrids. URL:[Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles. Source: Molecules (MDPI). Context: Demonstrates the use of ESI-MS/MS and specific rearrangement ions (loss of N2 vs HCN) to distinguish heterocyclic isomers. URL:[Link][1]

  • Mass Spectra of Thiazoles (Part VII). Source: Journal of the Chemical Society B. Context: The foundational text defining the "ortho-effect" in thiazoles where methyl and ester substituents are adjacent (C4/C5).[2] URL:[Link]

  • PubChem Compound Summary: Methyl 1,3-thiazole-5-carboxylate. Source:[2][4] National Library of Medicine (NIH). Context: Provides physical property data and links to spectral databases for the 5-isomer. URL:[Link][1]

  • Fragment-Sized Thiazoles in Drug Discovery. Source: ACS Medicinal Chemistry Letters.[2] Context: Discusses the stability and reactivity of thiazole carboxylates in screening campaigns, relevant for interpreting "clean" vs. "degraded" mass spectra. URL:[Link]

Sources

Comparative

Reactivity comparison of 2-iodo vs 2-bromo thiazole-4-carboxylate

Executive Summary: The Verdict For the medicinal chemist or process engineer, the choice between ethyl 2-iodo-thiazole-4-carboxylate (2-I) and ethyl 2-bromo-thiazole-4-carboxylate (2-Br) is a trade-off between kinetic re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Verdict

For the medicinal chemist or process engineer, the choice between ethyl 2-iodo-thiazole-4-carboxylate (2-I) and ethyl 2-bromo-thiazole-4-carboxylate (2-Br) is a trade-off between kinetic reactivity and handling stability .

  • Select 2-Iodo (2-I) when performing metal-halogen exchange (e.g., Grignard formation) or challenging cross-couplings (e.g., sterically hindered Suzuki/Stille). The weaker C–I bond allows oxidative addition and magnesium exchange to occur at lower temperatures (

    
    C), which is critical to preserving the electrophilic C4-ester group.
    
  • Select 2-Bromo (2-Br) as the general-purpose workhorse for standard Suzuki-Miyaura couplings and Nucleophilic Aromatic Substitutions (

    
    ). It is significantly more stable to light and storage, cheaper to source, and sufficiently reactive for most palladium-catalyzed cycles involving activated aryl boronic acids.
    

Mechanistic Underpinnings

The reactivity difference stems from the bond dissociation energy (BDE) and the polarizability of the carbon-halogen bond at the electron-deficient C2 position.

Feature2-Bromo Thiazole2-Iodo ThiazoleImpact on Reactivity
C–X Bond Strength ~70 kcal/mol~57 kcal/mol2-I undergoes oxidative addition (Pd⁰ → Pdᴵᴵ) significantly faster.
C–X Bond Length ShorterLonger2-I is more accessible to bulky catalysts.
Leaving Group Ability GoodExcellent2-I is superior for metal-catalyzed couplings; 2-Br is sufficient for

.
Lithium/Mg Exchange Slow (Requires >0°C or strong base)Fast (Proceeds at -40°C)2-I allows functionalization without attacking the C4-ester.
The "Ester Trap"

A critical structural feature is the C4-carboxylate . This group is highly electrophilic.

  • With 2-Br: Generating a nucleophile at C2 (via Li/Mg exchange) often requires temperatures or residence times that allow the newly formed C2-anion to attack the C4-ester of a neighboring molecule (dimerization/polymerization).

  • With 2-I: The exchange with i-PrMgCl·LiCl (Turbo-Grignard) is so rapid that it can be conducted at

    
    C, kinetically freezing out the side-reaction with the ester.
    

Reactivity Decision Matrix

ReactivityMatrix Start Target Transformation Q1 Reaction Type? Start->Q1 PdCoupling Pd-Catalyzed Coupling (Suzuki, Stille, Sonogashira) Q1->PdCoupling C-C Bond Formation MgExchange Metal-Halogen Exchange (Grignard/Lithiation) Q1->MgExchange Functionalization (E+) SNAr Nucleophilic Substitution (S_NAr) Q1->SNAr Heteroatom Install Q_Pd Coupling Partner Difficulty? PdCoupling->Q_Pd Q_Mg Preservation of Ester? MgExchange->Q_Mg Res_Br_SNAr Use 2-Bromo (Cost-effective, Stable) SNAr->Res_Br_SNAr Standard Nucleophiles Res_Br_Std Use 2-Bromo (Standard Conditions, 60-80°C) Q_Pd->Res_Br_Std Activated/Simple Res_I_Adv Use 2-Iodo (Milder Conditions, RT-40°C) Q_Pd->Res_I_Adv Sterically Hindered/Deactivated Res_I_Mg MUST Use 2-Iodo (Turbo-Grignard @ -40°C) Q_Mg->Res_I_Mg Critical (Avoid Self-Attack)

Figure 1: Decision tree for selecting the optimal halogenated thiazole substrate based on reaction class and chemoselectivity requirements.

Detailed Comparative Analysis

A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
  • 2-Bromo: Requires heat (typically 60–90°C) to facilitate the oxidative addition step, which is often the rate-determining step (RDS) for electron-deficient heterocycles.

  • 2-Iodo: Often reacts at Room Temperature (RT) or mild warming (40°C). This is crucial when the coupling partner is sensitive (e.g., boronic acids prone to protodeboronation).

  • Recommendation: Start with 2-Br . Switch to 2-I only if yields are low (<40%) or if the catalyst loading must be minimized.

B. Metal-Halogen Exchange (The Critical Differentiator)

This is the area of greatest divergence.

  • The Problem: You cannot use n-BuLi. It will attack the C4-ester immediately. You must use Magnesium exchange.

  • 2-Bromo: Reacts sluggishly with i-PrMgCl. Often requires the stronger, more basic "Knochel-Hauser" base (TMPMgCl·LiCl ) or higher temperatures, which increases the risk of ester attack or elimination side reactions.

  • 2-Iodo: Reacts extremely fast with i-PrMgCl·LiCl (Turbo-Grignard).[1]

    • Mechanism:[2][3][4][5][6] The weak C–I bond breaks rapidly, forming the heteroaryl-magnesium species at temperatures as low as

      
      C or 
      
      
      
      C. At these temperatures, the ester is inert to the newly formed Grignard, allowing subsequent trapping with an electrophile (aldehyde, acyl chloride, etc.).
C. Nucleophilic Aromatic Substitution ( )
  • Comparison: While Iodine is a better leaving group in some specific soft-nucleophile scenarios, Bromine is generally preferred for

    
     on thiazoles.
    
  • Reasoning: The rate of

    
     is often controlled by the nucleophilic attack (Meisenheimer complex formation), where the electronegativity of the halogen helps (F >> Cl ≈ Br ≈ I). Since 2-Br is more electronegative than 2-I, it activates the ring slightly better for the initial attack, making it the superior choice for cost and performance.
    

Experimental Protocols

Protocol A: Synthesis of 2-Iodo from 2-Bromo (Finkelstein)

If you have the 2-bromo in stock but need the reactivity of the 2-iodo, use this robust conversion.

  • Reagents: Ethyl 2-bromothiazole-4-carboxylate (1.0 equiv), NaI (5.0 equiv), Acetyl Chloride (1.0 equiv), Dry Acetone or MeCN.

  • Procedure:

    • Dissolve substrate in dry Acetone (0.5 M).

    • Add NaI (excess drives the equilibrium as NaBr precipitates).[4][7]

    • Add Acetyl Chloride (catalytic or stoichiometric) to activate the reaction (generating transient in situ I- source or activating the heterocycle). Note: Standard Finkelstein often fails on aromatics; acid catalysis or CuI catalysis is usually required.

    • Alternative (Aromatic Finkelstein): Use CuI (5 mol%), DMEDA (10 mol%), NaI (2 equiv) in Dioxane at 110°C.

  • Workup: Filter off inorganic salts, concentrate, and partition between EtOAc/Water. Wash with aqueous

    
     to remove free iodine (purple color).
    
Protocol B: Selective C2-Functionalization via Turbo-Grignard

This protocol is specific to the 2-Iodo substrate. Attempting this with 2-Bromo often results in low yields.

  • Setup: Flame-dried flask, Argon atmosphere.

  • Dissolution: Dissolve ethyl 2-iodothiazole-4-carboxylate (1.0 mmol) in anhydrous THF (5 mL). Cool to -40°C (Acetonitrile/Dry Ice bath).

  • Exchange: Dropwise add

    
    -PrMgCl·LiCl  (1.1 mmol, ~1.3 M in THF) over 5 minutes.
    
  • Incubation: Stir at -40°C for 30 minutes. (Do not warm up!).

  • Quench: Add the Electrophile (e.g., Benzaldehyde, 1.2 mmol) dissolved in THF.

  • Warming: Allow to warm to 0°C over 1 hour.

  • Workup: Quench with sat.

    
    . Extract with EtOAc.
    
Protocol C: Standard Suzuki Coupling (2-Bromo)
  • Reagents: Ethyl 2-bromothiazole-4-carboxylate (1.0 equiv), Aryl Boronic Acid (1.2 equiv),

    
     (2.0 equiv), 
    
    
    
    (3-5 mol%).
  • Solvent: Dioxane:Water (4:1).

  • Conditions: Heat to 80°C for 4–6 hours under inert atmosphere.

  • Note: If conversion is incomplete after 6h, do not increase temp (ester hydrolysis risk). Switch to a more active catalyst like XPhos Pd G3 or use the 2-Iodo analog.

Visualizing the Mechanism

Mechanism Substrate 2-Iodo-Thiazole (C4-Ester) Exchange I/Mg Exchange Substrate->Exchange Turbo i-PrMgCl·LiCl Turbo->Exchange Complex Magnesiate Complex (At -40°C) Grignard Thiazole-2-MgX (Stable at Low Temp) Complex->Grignard Fast for Iodo Slow for Bromo Exchange->Complex Coordination SideReaction Attack on Ester (If Warmed or 2-Br used) Grignard->SideReaction If T > -20°C Product Functionalized Thiazole Grignard->Product + Electrophile

Figure 2: Kinetic pathway of Turbo-Grignard exchange. The 2-Iodo substrate allows the "Fast for Iodo" path to outcompete the "Side Reaction" path.

References

  • BenchChem. Ethyl 2-bromothiazole-4-carboxylate Applications and Protocols. Retrieved from .

  • Knochel, P., et al.Functionalization of Heterocycles using Turbo-Grignard Reagents. Angew. Chem. Int. Ed. 2004, 43, 3333.

    
    -PrMgCl·LiCl).[1][8]
    
  • EvitaChem. Product Analysis: Ethyl 4-bromothiazole-2-carboxylate vs isomers. Retrieved from .

  • Organic Chemistry Portal. Sandmeyer Reaction and Finkelstein Transformations. Retrieved from .

  • Sigma-Aldrich. Turbo-Grignard and Hauser Bases for Selective Metalation. Retrieved from .

Sources

Validation

A Comparative Guide to the HPLC Analysis of Methyl 2-iodothiazole-4-carboxylate and its Alternatives

For researchers and professionals in drug development, the accurate and reliable analysis of novel heterocyclic compounds is paramount. Methyl 2-iodothiazole-4-carboxylate, a key intermediate in the synthesis of various...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the accurate and reliable analysis of novel heterocyclic compounds is paramount. Methyl 2-iodothiazole-4-carboxylate, a key intermediate in the synthesis of various bioactive molecules, requires robust analytical methods for its characterization and quality control. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) for the analysis of this compound, alongside alternative analytical techniques. We will delve into the causality behind experimental choices, ensuring a trustworthy and scientifically-grounded approach.

The Central Role of HPLC in the Analysis of Thiazole Derivatives

High-Performance Liquid Chromatography (HPLC) is the cornerstone of analytical chemistry for the separation, identification, and quantification of a vast array of compounds. For a molecule like Methyl 2-iodothiazole-4-carboxylate, reversed-phase HPLC is the method of choice due to its versatility and the non-polar nature of the analyte. The retention time in HPLC is a critical parameter for identification, but it is not an intrinsic property of the molecule; it is a function of the entire chromatographic system.

Deconstructing the HPLC Method: A Protocol for Analysis

The following is a detailed protocol for the analysis of Methyl 2-iodothiazole-4-carboxylate, grounded in established methods for similar thiazole derivatives.[1]

Objective: To develop a robust, reproducible HPLC method for the separation and quantification of Methyl 2-iodothiazole-4-carboxylate.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended. The C18 stationary phase provides excellent hydrophobic interaction with the non-polar thiazole ring and the methyl ester group.

  • Mobile Phase: A gradient elution is often preferred to ensure good separation of the main peak from any potential impurities.

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water. The TFA acts as an ion-pairing agent to sharpen the peak shape of any acidic impurities and to control the pH of the mobile phase.

    • Solvent B: Acetonitrile. This is a common organic modifier in reversed-phase HPLC.

  • Flow Rate: 1.0 mL/min. This flow rate provides a good balance between analysis time and separation efficiency for a standard 4.6 mm ID column.

  • Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.

  • Detection: UV detection at 254 nm. The thiazole ring is expected to have a strong chromophore that absorbs in the UV region. A PDA detector can be used to scan a range of wavelengths to determine the optimal detection wavelength.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of Methyl 2-iodothiazole-4-carboxylate.

  • Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Rationale for Method Parameters:

The choice of a C18 column is based on the general principle of "like dissolves like." The non-polar stationary phase will interact with the non-polar analyte, leading to its retention. The use of a gradient elution, starting with a higher percentage of the aqueous phase (Solvent A) and gradually increasing the organic phase (Solvent B), allows for the elution of compounds with a wide range of polarities. This is particularly useful for separating the target compound from more polar starting materials or less polar side-products.

Visualizing the Analytical Workflow

HPLC Workflow for Methyl 2-iodothiazole-4-carboxylate cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Compound dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject Sample filter->inject Prepared Sample separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram Raw Data integrate Integrate Peak chromatogram->integrate quantify Quantify Compound integrate->quantify

Caption: Workflow for the HPLC analysis of Methyl 2-iodothiazole-4-carboxylate.

Factors Influencing HPLC Retention Time

The retention time of Methyl 2-iodothiazole-4-carboxylate is not a fixed value but is influenced by several interacting parameters. Understanding these factors is key to method development and troubleshooting.

Factors Affecting HPLC Retention Time cluster_mobile_phase Mobile Phase cluster_stationary_phase Stationary Phase cluster_other Other Factors rt Retention Time organic_conc Organic Solvent % organic_conc->rt Inverse Effect ph pH ph->rt buffer Buffer Concentration buffer->rt flow_rate Flow Rate flow_rate->rt Inverse Effect column_chem Column Chemistry (e.g., C18) column_chem->rt particle_size Particle Size particle_size->rt column_dim Column Dimensions column_dim->rt temp Temperature temp->rt Inverse Effect analyte Analyte Structure analyte->rt Direct Influence

Caption: Key parameters influencing the retention time in HPLC.

Comparison with Alternative Analytical Methods

While HPLC is a powerful tool, other techniques can also be employed for the analysis of Methyl 2-iodothiazole-4-carboxylate, each with its own set of advantages and disadvantages.

MethodPrincipleAdvantagesDisadvantages
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution and sensitivity, quantitative, non-destructive.Requires soluble and UV-active compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.Excellent for volatile and thermally stable compounds, provides structural information from mass spectra.May require derivatization for polar compounds, not suitable for thermally labile molecules.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.[2]Simple, rapid, and inexpensive for qualitative analysis and reaction monitoring.Lower resolution and sensitivity compared to HPLC, not easily quantifiable.
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.[3]High efficiency, small sample volume, can separate charged molecules.Lower sensitivity for neutral compounds, reproducibility can be challenging.

In-Depth Comparison

HPLC vs. GC-MS

For Methyl 2-iodothiazole-4-carboxylate, HPLC is generally the more suitable technique. The compound's polarity and thermal stability are well-suited for LC analysis. While GC-MS could potentially be used, the higher molecular weight and presence of polar functional groups might necessitate derivatization to increase volatility and prevent on-column degradation. The mass spectrometric detection in GC-MS provides valuable structural information, which can be a significant advantage, especially for impurity identification. However, for routine quantification and purity checks, the robustness and simplicity of HPLC-UV are often preferred.

HPLC vs. TLC

TLC is an invaluable tool for rapid reaction monitoring in a synthetic chemistry lab.[2] It can quickly indicate the consumption of starting materials and the formation of the product. However, for quantitative analysis and the separation of closely related impurities, TLC lacks the resolving power and sensitivity of HPLC. TLC can be considered a complementary technique to HPLC, used for initial screening before more rigorous analysis.

Conclusion: An Integrated Analytical Approach

The analysis of Methyl 2-iodothiazole-4-carboxylate is best approached with a primary reliance on reversed-phase HPLC with UV detection. This method offers a balance of sensitivity, resolution, and quantitative accuracy that is ideal for both research and quality control environments. The detailed protocol and the discussion of influencing factors provided in this guide serve as a robust starting point for method development and validation.

Alternative techniques such as GC-MS and TLC have their specific applications. GC-MS is a powerful tool for structural elucidation, while TLC excels at rapid, qualitative assessments. An integrated approach, where the strengths of each technique are leveraged, will provide the most comprehensive understanding of the analyte. By understanding the principles behind these methods, researchers and drug development professionals can make informed decisions to ensure the quality and integrity of their work.

References

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies. Journal of Pharmaceutical and Biomedical Analysis.
  • Titrimetric and Spectrophotometric Determination of Some Thiadiazole Derivatives by Using Amplific
  • Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. AIP Conference Proceedings.
  • Application of thin-layer chromatographic data in quantitative structure-activity relationship assay of thiazole and benzothiazole derivatives with H1-antihistamine activity. I. PubMed.
  • Methyl 2-Aminothiazole-4-carboxyl
  • 2-Methylthiazole-4-carboxylic acid 97 35272-15-2. Sigma-Aldrich.
  • Application of thin-layer chromatographic data in quantitative structure-activity relationship assay of thiazole and benzothiazole derivatives with H1-antihistamine activity. II. Semantic Scholar.
  • hplc retention times: Topics by Science.gov. Science.gov.
  • Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole.
  • Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PMC.
  • Methyl 4-methylthiazole-2-carboxyl
  • Methyl 2-Aminothiazole-4-carboxyl
  • Mechanisms of retention in HPLC Part 2. Chromaleont.
  • DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMM. DergiPark.
  • The Development and Validation of Simultaneous Multi-Component Quantitative Analysis via HPLC–PDA Detection of 12 Secondary Metabolites Isolated
  • 2-Methylthiazole-4-carboxylic acid | 35272-15-2. J&K Scientific LLC.
  • Analytical Method for 2, 4, 5-T (Targeted to Agricultural, Animal and Fishery Products). mhlw.go.jp.
  • Synthesis and structural characterization of group 4 metal carboxyl
  • Synthesis and Biological Activities of Organotin (IV) Carboxylates: A Review.
  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. csbsju.edu.
  • Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking.
  • IC-MS for the Determination of Organic Acids in Pharmaceutical Solutions. Thermo Fisher Scientific.
  • Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. PMC.
  • Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry Stable-Isotope Dilution Analysis.
  • Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.

Sources

Comparative

A Comparative Guide to the Crystal Structures of Thiazole-4-carboxylate Esters

For Researchers, Scientists, and Drug Development Professionals The thiazole ring is a cornerstone in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates. Its esters, particularly...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates. Its esters, particularly thiazole-4-carboxylate esters, serve as crucial intermediates in the synthesis of more complex molecules and, in some cases, exhibit biological activity themselves.[1][2][3] Understanding the three-dimensional arrangement of these molecules in the solid state through single-crystal X-ray diffraction is paramount for rational drug design, polymorphism screening, and intellectual property protection. This guide provides a comparative analysis of the crystal structures of selected thiazole-4-carboxylate esters, details the experimental workflow for their structural determination, and discusses the implications of their solid-state conformations.

Comparative Crystallographic Data

The solid-state structures of thiazole-4-carboxylate esters are influenced by the nature of the substituents on the thiazole ring and the ester group. These substitutions dictate the intermolecular interactions, such as hydrogen bonding and π-π stacking, which in turn govern the crystal packing. Below is a comparison of crystallographic data for two representative thiazole-4-carboxylate esters.

ParameterEthyl 2-amino-1,3-thiazole-4-carboxylateN-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)acetamide
Chemical Formula C₆H₈N₂O₂SC₁₃H₁₂Cl₃N₃OS
Crystal System Not specified in provided abstractsMonoclinic
Space Group Not specified in provided abstractsP2₁/c
Unit Cell Dimensions a = Not specified, b = Not specified, c = Not specified, α = Not specified, β = Not specified, γ = Not specifieda = 21.0525(5) Å, b = 8.3440(2) Å, c = 9.3233(2) Å, β = 94.339(2)°
Volume (ų) Not specified1633.06(7)
Z Not specified4
CCDC Deposition No. Not specifiedCCDC 12 Union Road, CB2 1EZ, UK[4]

Note: Detailed crystallographic data for Ethyl 2-amino-1,3-thiazole-4-carboxylate was not available in the provided search results. The table highlights the type of data obtained from single-crystal X-ray diffraction analysis.

Experimental Workflow for Crystal Structure Determination

The determination of a small molecule crystal structure is a systematic process that begins with synthesis and culminates in the refinement of the crystallographic model.

Crystal Structure Determination Workflow Experimental Workflow for Crystal Structure Determination cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction cluster_structure Structure Solution & Refinement Synthesis Synthesis of Thiazole-4-carboxylate Ester Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Characterization Spectroscopic Characterization (NMR, IR, MS) Purification->Characterization Solvent_Screening Solvent Screening Characterization->Solvent_Screening Crystal_Growth Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Solvent_Screening->Crystal_Growth Crystal_Mounting Crystal Selection & Mounting Crystal_Growth->Crystal_Mounting Data_Collection X-ray Data Collection Crystal_Mounting->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & Analysis (e.g., CIF check) Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: A generalized workflow for the determination of small molecule crystal structures.

  • Synthesis and Purification:

    • Synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate: A common synthetic route involves the Hantzsch thiazole synthesis. In a typical procedure, ethyl bromopyruvate is reacted with thiourea in ethanol at reflux.[5] The reaction mixture is stirred for a specified time, and upon completion, the product is precipitated by pouring the mixture into ice-cold water.[5]

    • Purification: The crude product is collected by filtration and can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain material of high purity suitable for crystallization.

  • Crystallization:

    • Solvent Selection: The choice of solvent is critical for growing high-quality single crystals. A solvent or solvent system is chosen in which the compound has moderate solubility.

    • Crystal Growth: Slow evaporation is a widely used technique. The purified compound is dissolved in a suitable solvent (e.g., methanol) in a loosely covered vial.[6] Over several days or weeks, as the solvent slowly evaporates, the solution becomes supersaturated, and crystals begin to form.

  • Single-Crystal X-ray Diffraction:

    • Crystal Mounting: A well-formed single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head.

    • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated during the experiment. The diffracted X-rays are detected, and their intensities are recorded.

  • Structure Solution and Refinement:

    • Structure Solution: The collected diffraction data is used to solve the crystal structure. For small molecules, direct methods are typically employed to determine the initial positions of the atoms.

    • Structure Refinement: The initial atomic model is then refined using a least-squares method to improve the fit between the calculated and observed diffraction data. Hydrogen atoms are often located from the difference electron-density map and refined.[7]

    • Validation: The final crystal structure is validated using software tools to check for geometric and other potential issues. The data is then typically deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).

Discussion of Structural Features and Implications

The crystal structure of a thiazole-4-carboxylate ester provides valuable insights into its molecular conformation and intermolecular interactions.

  • Molecular Conformation: The planarity of the thiazole ring and its substituents is a key feature. In some structures, the thiazole and adjacent phenyl rings are nearly co-planar, which can have implications for the molecule's electronic properties and its ability to interact with biological targets.[1]

  • Intermolecular Interactions: Hydrogen bonds, where present, play a significant role in the crystal packing. For example, in derivatives with amino groups, N-H···O and N-H···N hydrogen bonds can form, leading to the formation of complex three-dimensional networks.[7] Other weak intermolecular interactions, such as C-H···O and π-π stacking, can also influence the crystal structure.[8]

  • Implications for Drug Development: A detailed understanding of the crystal structure is crucial for structure-activity relationship (SAR) studies. It can reveal the preferred conformation of the molecule and how it might bind to a protein's active site.[9] Furthermore, knowledge of the crystal packing is essential for identifying and characterizing different polymorphic forms of a drug substance, which can have significant effects on its solubility, stability, and bioavailability.

Conclusion

The crystallographic analysis of thiazole-4-carboxylate esters provides fundamental information about their solid-state properties. This guide has presented a comparative overview of their crystal structures, a detailed experimental workflow for their determination, and a discussion of the importance of this data in the context of drug discovery and development. The ability to obtain high-quality single-crystal X-ray data is an indispensable tool for medicinal chemists, enabling the rational design of new therapeutic agents with improved properties.

References

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. National Center for Biotechnology Information. [Link]

  • Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of human dihydroorotate dehydrogenase. PubMed. [Link]

  • Synthesis, Crystal Structure and Spectral Properties of Thiazole Orange Derivative. ResearchGate. [Link]

  • Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate. IUCrData. [Link]

  • Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. [Link]

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. National Center for Biotechnology Information. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. MDPI. [Link]

Sources

Validation

A Comparative Guide to the Biological Potency of 2-Iodo vs. 2-Alkyl Thiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals The thiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically ac...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds, including over 18 FDA-approved drugs.[1][2] The versatility of the thiazole nucleus allows for substitutions at various positions, with the 2-position being a critical site for modulating biological activity. This guide provides an in-depth comparison of the biological potency of two key classes of 2-substituted thiazoles: 2-iodo and 2-alkyl derivatives. By examining their structure-activity relationships (SAR), we aim to provide a rational basis for compound design and optimization in drug discovery.

The Decisive Role of the 2-Substituent: A Physicochemical Perspective

The choice of a substituent at the 2-position of the thiazole ring profoundly influences a molecule's physicochemical properties, which in turn dictates its pharmacokinetic and pharmacodynamic behavior. Understanding the inherent differences between an iodine atom and an alkyl group is fundamental to predicting their impact on biological potency.

Iodine as a Substituent:

  • Size and Lipophilicity: Iodine is the largest and most lipophilic of the stable halogens. This bulk can provide a better fit into large, hydrophobic pockets of target proteins.

  • Polarizability and Halogen Bonding: A key feature of iodine is its highly polarizable nature, which allows it to form strong halogen bonds with electron-rich atoms like oxygen and nitrogen in biological targets. This non-covalent interaction can significantly enhance binding affinity and selectivity.

  • Metabolic Stability: The carbon-iodine bond can be susceptible to metabolic cleavage, which may be a consideration in drug design.

Alkyl Groups as Substituents:

  • Hydrophobicity: Alkyl groups (e.g., methyl, ethyl, propyl) are nonpolar and contribute to the overall lipophilicity of a molecule. Increasing the chain length of the alkyl group generally increases hydrophobicity, which can enhance membrane permeability and binding to hydrophobic pockets.

  • Steric Effects: The size and branching of the alkyl group can introduce steric hindrance, which can either be beneficial for orienting the molecule within a binding site or detrimental if it prevents optimal binding.

  • Metabolic Stability: Alkyl groups are generally more metabolically stable than a C-I bond, which can lead to a longer half-life in vivo.

Comparative Analysis of Biological Potency: An SAR-Driven Discussion

Direct head-to-head comparative studies of 2-iodo versus 2-alkyl thiazole derivatives are not abundant in the literature. However, by synthesizing data from various structure-activity relationship (SAR) studies, we can discern trends and make informed comparisons across different therapeutic areas.

Anticancer Activity

In the realm of oncology, both 2-iodo and 2-alkyl thiazoles have shown promise. The choice of substituent appears to be highly dependent on the specific cancer cell line and the molecular target. For instance, in the development of novel 2-aminothiazole derivatives as anticancer agents, it was observed that the most potent compounds featured either a bulky iodine atom or hydrophobic aliphatic chains in certain positions.[3] This suggests that for some targets, the large, lipophilic nature of both types of substituents is advantageous for activity.

Table 1: Illustrative Anticancer Activities of Substituted Thiazole Derivatives

Compound ClassSubstituent at 2-PositionCancer Cell LineActivity (IC50/GI50)Reference
2-Aminothiazole DerivativeIodo-containing moietyLeukemia (RPMI-8226)0.08 µM[3]
2-Aminothiazole DerivativePhenylamideLeukemia (K563)16.3 µM[3]
2,4-Disubstituted ThiazoleCarbazoleA549, MCF-7, HT29Varied[4]
2-Hydrazinyl-thiazole DerivativeVariedVariousVaried[5]

Note: Data is collated from different studies and is for illustrative purposes to show the range of activities, not for direct comparison.

Antimicrobial Activity

The thiazole scaffold is a component of many antimicrobial agents.[2] The introduction of halogens or alkyl groups can enhance the lipophilicity of these compounds, which may improve their ability to penetrate bacterial cell membranes. In a series of 2,4-disubstituted thiazoles, compounds with a nitro group at the 4-position were found to be significant in inhibiting microbial growth.[3] While this does not directly compare 2-iodo and 2-alkyl groups, it highlights the importance of the overall substitution pattern. The lipophilic character of both iodo and alkyl groups could be leveraged to improve the antimicrobial potency of thiazole derivatives.

Enzyme Inhibition

Thiazole derivatives are known to inhibit a variety of enzymes, including kinases, carbonic anhydrases, and acetylcholinesterase.[2][6][7] The nature of the 2-substituent is critical for achieving potent and selective inhibition. The ability of iodine to form halogen bonds can be particularly advantageous in orienting the molecule within the active site of an enzyme. In contrast, the hydrophobic interactions provided by alkyl groups can also be a key determinant of binding affinity. For example, in a study of 2-amino thiazole derivatives as inhibitors of metabolic enzymes, various substituted phenyl groups at the 4-position were explored, with bromo- and chloro-substituents showing high potency against certain enzymes.[8] This suggests that halogens can play a crucial role in enzyme inhibition.

Experimental Protocols for Biological Evaluation

To empirically determine and compare the biological potency of novel 2-iodo and 2-alkyl thiazole derivatives, standardized in vitro assays are essential. Below are detailed protocols for assessing cytotoxicity, antimicrobial activity, and enzyme inhibition.

Cytotoxicity Assessment: The MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity. It measures the metabolic activity of cells, which is an indicator of their health.[9][10]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the thiazole derivatives in a culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[9]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Workflow A Seed Cells in 96-well Plate B Treat with Thiazole Derivatives A->B Adherence C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E Metabolic Reduction F Solubilize Formazan Crystals E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H Data Analysis

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[11][12]

Protocol:

  • Prepare Inoculum: Culture the test microorganism overnight and then dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard).

  • Serial Dilution: In a 96-well microtiter plate, perform a serial two-fold dilution of the thiazole derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of thiazole derivatives against a specific enzyme.[1]

Protocol:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and thiazole derivatives in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and various concentrations of the thiazole derivatives. Include a control with no inhibitor.

  • Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period.

  • Detection: Stop the reaction (if necessary) and measure the signal (e.g., absorbance, fluorescence) which is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the thiazole derivative and determine the IC50 value.

Hantzsch_Synthesis reagents α-Haloketone + Thioamide/Thiourea intermediate Thiazolium Intermediate reagents->intermediate Condensation product 2-Substituted Thiazole intermediate->product Cyclization & Dehydration

Caption: Hantzsch synthesis of 2-substituted thiazoles.

Conclusion

The biological potency of 2-iodo and 2-alkyl thiazole derivatives is not a matter of one being definitively superior to the other, but rather a complex interplay of their physicochemical properties and the specific requirements of the biological target. The iodine atom offers the unique advantage of halogen bonding, which can be a powerful tool for enhancing binding affinity and selectivity. On the other hand, alkyl groups provide a reliable way to modulate lipophilicity and steric interactions.

The choice between a 2-iodo and a 2-alkyl substituent should be a strategic one, guided by SAR data, computational modeling, and a thorough understanding of the target's binding site. The experimental protocols provided in this guide offer a robust framework for the empirical evaluation of novel thiazole derivatives, enabling researchers to make data-driven decisions in the quest for more potent and selective therapeutic agents.

References

  • BenchChem. (2025). In vitro enzyme inhibition assay protocol using thiadiazole-based compounds. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. BenchChem.
  • Borcea, A. M., et al. (2021).
  • BenchChem. (2025).
  • Singh, A., et al. (2011). DETERMINATION OF MINIMUM INHIBITORY CONCENTRATION (MIC) OF SOME NOVEL TRIAZOLE DERIVATIVE. International Journal of Research in Pharmacy and Chemistry, 1(4), 1111-1115.
  • Merck. (n.d.).
  • Request PDF. (2025).
  • Merck. (n.d.). MTT (Assay protocol).
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Abcam. (n.d.). MTT assay protocol.
  • PubMed. (2023).
  • Request PDF. (2025). Synthesis, Anticancer and Antioxidant Activity of Novel 2,4-Disubstituted Thiazoles.
  • National Library of Ukraine. (n.d.). Synthesis and anticancer activity of 2-cyano-2-(4-oxo-3-phenylthiazolidin-2-ylidene)-N-arylacetamides.
  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.
  • ACS Publications. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials.
  • PMC. (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).
  • Microbe Investigations. (n.d.).
  • Taylor & Francis. (2018).
  • MDPI. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).
  • PubMed. (2019).
  • PMC. (n.d.). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials.
  • BenchChem. (n.d.). Comparative Analysis of 2-Hydrazinyl-thiazole Derivatives: A Guide to Biological Activity and Selectivity.
  • International Journal of ChemTech Research. (n.d.).
  • YouTube. (2021).
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  • Acta Chimica Slovenica. (n.d.).
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  • PubMed. (2022). 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study.
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  • RSC Medicinal Chemistry. (n.d.). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein.
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  • PMC. (n.d.).

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Safety & Regulatory Compliance

Safety

Methyl 2-iodothiazole-4-carboxylate proper disposal procedures

Executive Summary & Immediate Hazard Assessment Methyl 2-iodothiazole-4-carboxylate is a halogenated heteroaromatic ester commonly used as a pharmaceutical intermediate (building block) for cross-coupling reactions (e.g....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Hazard Assessment

Methyl 2-iodothiazole-4-carboxylate is a halogenated heteroaromatic ester commonly used as a pharmaceutical intermediate (building block) for cross-coupling reactions (e.g., Suzuki-Miyaura).[1]

For disposal purposes, this compound is classified as Halogenated Organic Waste .[1] It must never be combined with non-halogenated solvents or disposed of down the drain.[1] The presence of the iodine atom at the C2 position and the sulfur in the thiazole ring dictates specific incineration protocols (requiring acid gas scrubbers) that differentiate it from standard organic trash.

Chemical Identity & Properties
PropertyDetail
Chemical Name Methyl 2-iodothiazole-4-carboxylate
Functional Groups Thiazole (heterocycle), Iodine (halogen), Methyl Ester
Physical State Solid (typically off-white to beige powder)
Primary Hazard Irritant (Skin/Eye/Respiratory), Aquatic Toxicity
Waste Code (RCRA) Not P- or U-listed by name; regulated as Characteristic Waste (Toxic/Halogenated)
Critical Incompatibility Strong Oxidizers, Strong Bases (Hydrolysis risk)

Pre-Disposal Assessment: The "Why" Behind the Protocol

As scientists, we do not simply follow rules; we manage risk based on chemical reactivity.[1] Understanding the molecular behavior of this compound ensures you select the correct waste stream.[1]

  • The Halogen Factor (Iodine):

    • Mechanism: Upon incineration, the iodine atom is converted into hydrogen iodide (HI) or elemental iodine (

      
      ).[1] These are corrosive acid gases.[1]
      
    • Operational Impact: This waste stream requires incinerators equipped with caustic scrubbers. Mixing this with non-halogenated waste (like pure acetone or ethanol) contaminates the cheaper waste stream, forcing the entire volume to be treated as expensive halogenated waste.

  • The Thiazole/Sulfur Factor:

    • Mechanism: The sulfur in the ring oxidizes to sulfur dioxide (

      
      ) during combustion.[1]
      
    • Operational Impact: While sulfur is common, the combination with iodine reinforces the need for "High BTU/Halogenated" waste categorization.[1]

  • The Ester Moiety:

    • Reactivity: The methyl ester at C4 is susceptible to hydrolysis in the presence of strong bases (e.g., NaOH), converting it to the carboxylic acid and methanol.[1]

    • Safety Rule: Do not mix this waste with basic aqueous waste streams (pH > 10) to prevent uncontrolled exothermic hydrolysis or precipitation of the acid form.[1]

Step-by-Step Disposal Protocol

Scenario A: Disposing of Pure Solid (Excess Reagent)

Most common scenario for expired or excess building blocks.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass vendor container.[1]

  • Labeling: Apply a hazardous waste label immediately.[1]

    • Constituents: Write "Methyl 2-iodothiazole-4-carboxylate".

    • Hazard Checkbox: Mark "Toxic" and "Irritant".[1]

  • Segregation: Place the container in the Solid Hazardous Waste bin.

    • Critical: Do not place in "Sharps" (unless in a syringe) and do not place in regular trash.[1]

Scenario B: Disposing of Reaction Mixtures (Liquid Waste)

Scenario for mother liquors or flash chromatography fractions.[1]

  • Solvent Assessment: Determine the primary solvent.[1]

    • If dissolved in DCM, Chloroform, or DCE: Automatic Halogenated Stream. [1]

    • If dissolved in EtOAc, Hexanes, or Methanol: Still Halogenated Stream. [1]

    • Reasoning: Even trace amounts of the iodothiazole render the entire solvent volume "halogenated" by EPA standards (typically >1000 ppm halogens triggers the classification).[1]

  • Bulking: Pour into the Halogenated Organic Solvent carboy (usually white or yellow safety cans, depending on facility color coding).

  • Log Entry: Record the approximate volume and concentration on the waste log sheet attached to the carboy.

Decision Logic: Waste Stream Workflow

The following diagram illustrates the decision-making process for disposing of Methyl 2-iodothiazole-4-carboxylate to ensure compliance and cost-efficiency.

DisposalWorkflow Start Waste Generation: Methyl 2-iodothiazole-4-carboxylate StateCheck What is the Physical State? Start->StateCheck SolidPath Solid (Powder/Crystals) StateCheck->SolidPath Solid LiquidPath Liquid (Solution) StateCheck->LiquidPath In Solution SolidContainer Pack in HDPE Jar or Original Glass Vial SolidPath->SolidContainer LiquidCheck Is solvent Halogenated? (e.g., DCM) or Non-Halogenated? LiquidPath->LiquidCheck SolidLabel Label: 'Solid Hazardous Waste' (Constituent: Iodothiazole ester) SolidContainer->SolidLabel Final EHS / HazMat Pickup SolidLabel->Final ContaminationRule CRITICAL RULE: Trace Halogens contaminate Non-Halogenated Solvents LiquidCheck->ContaminationRule Regardless of Solvent HaloStream Segregate to: HALOGENATED Waste Stream ContaminationRule->HaloStream HaloStream->Final

Figure 1: Decision tree for segregating halogenated heteroaromatic waste. Note that liquid solutions default to the Halogenated stream regardless of the carrier solvent.[1]

Emergency Spill Contingency

If a spill occurs outside of a fume hood:

  • Evacuate & Ventilate: The compound is an irritant.[1][2] Clear the immediate area.[1][3][4][5]

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat.[1] If powder is airborne, use an N95 or P100 respirator.[1]

  • Containment:

    • Solid Spill: Do not dry sweep (creates dust).[1] Cover with wet paper towels (dampened with water or ethanol) to suppress dust, then scoop into a waste bag.[1]

    • Liquid Spill: Absorb with vermiculite or spill pads.[1]

  • Decontamination: Wipe the surface with a mild detergent and water.[1] The ester is lipophilic; water alone may not remove residue effectively.[1]

  • Disposal of Debris: All spill cleanup materials (gloves, paper towels) must be treated as Solid Hazardous Waste .[1]

Regulatory Compliance (US Context)

  • EPA RCRA Status: This compound falls under 40 CFR 261.3 (Definition of Hazardous Waste).[1] While not specifically listed (P or U list), it exhibits Toxicity and requires treatment standards for Halogenated Organic Compounds (HOCs) [1].[1]

  • Satellite Accumulation: You may store up to 55 gallons of hazardous waste at or near the point of generation.[1] The container must remain closed unless adding waste [2].

References

  • Environmental Protection Agency (EPA). Criteria for Listing Hazardous Waste - 40 CFR Part 261.[1] Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories - 29 CFR 1910.1450.[1] Available at: [Link][1]

  • PubChem. 2-Iodothiazole (Analogous Hazard Data). National Library of Medicine.[1] Available at: [Link]

Sources

Handling

Personal protective equipment for handling Methyl 2-iodothiazole-4-carboxylate

Executive Safety Summary Methyl 2-iodothiazole-4-carboxylate is a halogenated heterocyclic ester commonly used as a scaffold in fragment-based drug discovery (FBDD). While often treated as a generic intermediate, its spe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Methyl 2-iodothiazole-4-carboxylate is a halogenated heterocyclic ester commonly used as a scaffold in fragment-based drug discovery (FBDD). While often treated as a generic intermediate, its specific structural motifs—the labile iodine at the C2 position and the thiazole core—dictate specific handling protocols to prevent sensitization and ensure reaction integrity.

Immediate Hazard Profile:

  • Physical State: Solid (typically off-white to yellow powder).

  • Primary Risks: Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335).

  • Hidden Risk: Potential for iodine release upon photolytic decomposition; potential skin sensitizer (analogous to other aminothiazoles).

  • Critical Control: All manipulation of the solid must occur inside a certified chemical fume hood.

Hazard Identification & Risk Assessment

To understand the safety requirements, we must deconstruct the molecule’s reactivity profile. This is not just about compliance; it is about understanding why we take these precautions.

Structural MotifHazard ImplicationOperational Response
Thiazole Core Biologically active scaffold; potential for metabolic interaction.Treat as a potential pharmacological agent (PPA). Prevent inhalation of dust.[1][2]
C2-Iodine Weak C-I bond; light sensitive. Potential to release free iodine (

) or iodide ions.
Store in amber vials. Avoid metal spatulas (corrosion risk); use ceramic/PTFE.
Methyl Ester Susceptible to hydrolysis.Moisture sensitivity. Keep containers tightly sealed to prevent acid formation.

Expert Insight: Unlike simple alkyl halides, the iodine on the thiazole ring is activated for nucleophilic aromatic substitution (


). This makes it chemically reactive toward biological nucleophiles (proteins/DNA), increasing the importance of dermal protection beyond standard "irritant" protocols.

Personal Protective Equipment (PPE) Matrix

Standard lab PPE is insufficient without specific material selection. The following matrix defines the required protection levels based on the task.

Table 1: Task-Based PPE Requirements
ComponentSpecificationScientific Rationale
Hand Protection Double Nitrile Gloves (min 0.11 mm outer, 0.06 mm inner).Permeation Defense: Thiazoles can permeate latex. Nitrile provides broad resistance. Double gloving creates a visual breach indicator and adds breakthrough time.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+).Particulate Seal: Safety glasses allow dust entry from the side. Goggles seal the orbital area against fine powder and accidental splashes during dissolution.
Body Protection Flame-Resistant (FR) Lab Coat (Cotton/Nomex).Static Control: Synthetic coats generate static, which disperses fine powders like thiazoles. Cotton minimizes static charge.
Respiratory Fume Hood (Face velocity: 80–100 fpm).Primary Barrier: Engineering controls supersede respirators. If weighing >10g outside a hood, use a P100/N95 particulate respirator .

Operational Protocol: Safe Handling Workflow

This protocol ensures containment of the solid and prevents cross-contamination.

Phase A: Preparation
  • Verify Engineering Controls: Confirm fume hood flow is active.

  • Static Mitigation: Place an ionizing bar or anti-static gun near the balance if the humidity is <30%. Thiazole esters are prone to static cling, leading to "jumping" powder.

  • Prepare Solvents: Pre-measure solvents (e.g., DCM, DMF) to minimize open container time.

Phase B: Weighing & Transfer
  • Don PPE: Put on inner gloves, then outer gloves. Ensure lab coat cuffs cover the glove wrists.

  • Transfer:

    • Use a disposable anti-static weighing boat .

    • Use a PTFE-coated spatula . Avoid stainless steel if the compound appears discolored (iodine release).

    • Technique: Do not "tap" the spatula against the boat; this launches particulates. Roll the spatula gently.

  • Dissolution (Recommended): If possible, dissolve the solid inside the weighing vessel or immediately after transfer to the reaction flask to lock down the dust hazard.

Phase C: Decontamination
  • Wipe Down: Clean the balance area with a solvent-dampened Kimwipe (Ethanol or Isopropanol).

  • Doffing: Remove outer gloves inside the hood. Wash hands immediately after removing inner gloves.

Visual Workflow: Safe Handling Logic

HandlingProtocol Start Start: Solid Reagent Handling RiskAssess Risk Assessment: Check SDS & Ventilation Start->RiskAssess PPE Don PPE: Double Nitrile, Goggles, Lab Coat RiskAssess->PPE HoodCheck Engineering Control: Fume Hood Functional? PPE->HoodCheck Stop STOP: Maintenance Required HoodCheck->Stop No Weighing Weighing Procedure: Use Anti-Static Boat HoodCheck->Weighing Yes Solvent Solubilization: Dissolve Immediately Weighing->Solvent Waste Disposal: Halogenated Waste Stream Solvent->Waste

Figure 1: Decision logic for handling halogenated thiazole intermediates.

Emergency Response & Disposal

Spill Cleanup (Solid)
  • Isolate: Evacuate the immediate area (3-meter radius).

  • Protect: Don full PPE (including goggles).

  • Contain: Do not dry sweep. Cover the spill with a solvent-dampened pad (Acetone or Ethanol) to capture dust, or use a HEPA vacuum if available.

  • Clean: Wipe the surface three times with soap and water.

Waste Disposal
  • Classification: Halogenated Organic Waste . The iodine content strictly prohibits disposal in non-halogenated streams (risk of forming explosive heavy metal iodides if mixed with wrong metal salts later).

  • Labeling: Clearly mark as "Contains Iodine/Thiazole - Potential Sensitizer."

References

  • Fisher Scientific. (2024). Safety Data Sheet: Ethyl 2-aminothiazole-4-carboxylate (Analogous Hazard Profile). Retrieved from

  • Combi-Blocks. (n.d.). Methyl 2-iodothiazole-4-carboxylate Product Information. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Methylthiazole-4-carboxylic acid (Structural Analog). Retrieved from

  • EPA CompTox. (2025).[3] Methyl 2-aminothiazole-4-carboxylate Properties.[1][3][4][5] Retrieved from

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